molecular formula C14H13NO B586285 Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone CAS No. 113502-55-9

Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

Cat. No.: B586285
CAS No.: 113502-55-9
M. Wt: 211.264
InChI Key: DHUITNLXEMJSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone is an organic compound with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . Its structure features a pyrrolizine heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological potential . Scientific literature indicates that pyrrolizine derivatives constitute a promising class of heterocyclic compounds that serve as key scaffolds in pharmaceutical research, particularly for developing agents with anti-inflammatory and analgesic properties . Some pyrrolizine-based compounds have been investigated as COX/LOX inhibitors, a strategy to develop non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles . Furthermore, this compound is identified as a versatile building block and a key synthetic intermediate, notably in the synthesis of more complex molecules such as derivatives of Ketorolac, a potent NSAID . The pyrrole heterocycle, core to the pyrrolizine system, is a common feature in many natural products and approved drugs, valued for its ability to interact with various biological receptors and enzymes . This compound is provided for research purposes to support the exploration of novel therapeutic agents and the advancement of synthetic organic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolizin-3-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(11-5-2-1-3-6-11)13-9-8-12-7-4-10-15(12)13/h1-3,5-6,8-9H,4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUITNLXEMJSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(N2C1)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150430
Record name Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113502-55-9
Record name Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113502559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL(2,3-DIHYDRO-1H-PYRROLIZIN-5-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0MT6TTH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, a molecule of significant interest within pharmaceutical sciences, is primarily recognized as a key related compound of the potent non-steroidal anti-inflammatory drug (NSAID), Ketorolac.[1][2] Designated as Ketorolac Related Compound D by the United States Pharmacopeia (USP), its relevance extends from being a critical reference standard in quality control to a versatile building block in synthetic organic chemistry.[2] This guide provides a comprehensive technical overview of its core basic properties, chemical characteristics, and analytical methodologies, designed to equip researchers and drug development professionals with the foundational knowledge required for its effective study and application.

Chemical and Physical Properties

This compound possesses a fused bicyclic pyrrolizidine core, which is the foundational structure for a broad class of naturally occurring alkaloids known for their diverse biological activities. The presence of a benzoyl group attached to the pyrrole ring significantly influences its electronic and chemical properties.

Molecular Structure and Identification
  • IUPAC Name: (2,3-dihydro-1H-pyrrolizin-5-yl)(phenyl)methanone[3]

  • Synonyms: 5-Benzoyl-2,3-dihydro-1H-pyrrolizine, Ketorolac Related Compound D, Ketorolac Impurity D[4][5]

  • CAS Number: 113502-55-9[4]

  • Molecular Formula: C₁₄H₁₃NO[1][4]

  • Molecular Weight: 211.26 g/mol [1][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide a fundamental understanding of the molecule's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight211.26 g/mol PubChem[4]
XLogP32.7PubChem[4]
Hydrogen Bond Donor Count0PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]
Rotatable Bond Count1PubChem[4]
Exact Mass211.099714038 g/mol PubChem[4]
Topological Polar Surface Area21.6 ŲPubChem[4]
Heavy Atom Count16PubChem[4]

Basicity and pKa

The basicity of this compound is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets. This property is primarily attributed to the lone pair of electrons on the nitrogen atom within the pyrrolizidine ring system.

Structural Basis of Basicity

The pyrrolizidine nucleus, a common feature in a wide array of alkaloids, is inherently basic due to the presence of the tertiary amine. The availability of the nitrogen's lone pair for protonation determines the compound's strength as a base. In this compound, the nitrogen atom is part of a fused bicyclic system. While the pyrrole ring itself is generally considered weakly basic due to the delocalization of the nitrogen lone pair into the aromatic system, the dihydro-pyrrolizine structure with its sp³-hybridized nitrogen in the pyrrolidine ring imparts a more distinct basic character.

The electron-withdrawing effect of the benzoyl group at the 5-position of the pyrrole ring can influence the overall electron density of the heterocyclic system, thereby modulating the basicity of the nitrogen atom. However, the nitrogen in the saturated portion of the ring system is expected to be the primary site of protonation.

Predicted pKa

Synthesis and Characterization

As a crucial impurity and reference standard for Ketorolac, the synthesis and rigorous characterization of this compound are of paramount importance.

Synthetic Pathways

The synthesis of this compound is often embedded within the broader synthetic schemes for Ketorolac and its analogues. Several patents outline the synthesis of the pyrrolizine core, which can then be functionalized. A general conceptual pathway involves the construction of the 2,3-dihydro-1H-pyrrolizine ring system followed by acylation with benzoyl chloride.

One patented approach for related structures involves the use of N-(2-bromoethyl) pyrrole as a starting material, which can be synthesized from 2,5-dimethoxytetrahydrofuran and bromoethylamine hydrobromide.[6] Subsequent alkylation and cyclization reactions can lead to the formation of the dihydro-pyrrolizine core.[6] The final step would be a Friedel-Crafts acylation or a similar reaction to introduce the benzoyl group.

Synthesis_Pathway A 2,5-Dimethoxytetrahydrofuran + Bromoethylamine hydrobromide B N-(2-bromoethyl) pyrrole A->B Condensation C 2,3-dihydro-1H-pyrrolizine intermediate B->C Alkylation & Cyclization D This compound C->D Acylation E Benzoyl Chloride E->D

Caption: Conceptual synthetic pathway.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality assessment of this compound. While specific spectra for this exact compound are not publicly available, data from closely related structures can be used for comparative analysis.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group, typically in the range of 7.0-8.0 ppm. The protons on the pyrrole ring will appear in the aromatic region as well, while the protons of the dihydro-pyrrolizine ring will be observed in the aliphatic region, likely as multiplets.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ketone at a downfield chemical shift (typically >190 ppm). Aromatic carbons from both the phenyl and pyrrole rings will resonate in the 120-140 ppm range. The aliphatic carbons of the dihydro-pyrrolizine ring will appear at upfield chemical shifts.

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1650-1680 cm⁻¹. Other characteristic bands will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C and C-N stretching vibrations from the heterocyclic ring system.

The UV-Vis spectrum is expected to show absorption maxima corresponding to the π → π* transitions of the aromatic and heteroaromatic systems. The benzoyl-substituted pyrrole chromophore will likely result in strong absorption in the UV region.

Experimental Protocols

The following section outlines generalized experimental protocols for the synthesis, purification, and characterization of this compound, based on standard organic chemistry techniques and information from related syntheses.

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a plausible method for the final acylation step.

Materials:

  • 2,3-dihydro-1H-pyrrolizine

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Lewis acid catalyst (e.g., AlCl₃ or SnCl₄)

  • Inert gas (Nitrogen or Argon)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a solution of 2,3-dihydro-1H-pyrrolizine (1.0 eq) in anhydrous DCM under an inert atmosphere, add the Lewis acid catalyst (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve 2,3-dihydro-1H-pyrrolizine in DCM B Add Lewis Acid at 0 °C A->B C Add Benzoyl Chloride B->C D Stir at Room Temperature C->D E Quench with NaHCO₃/Ice D->E F Extract with DCM E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Workflow for synthesis and purification.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol provides a general method for the experimental determination of the pKa value.

Materials:

  • This compound

  • Series of buffer solutions with known pH values (e.g., from pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

  • Record the UV-Vis spectrum of each sample over a relevant wavelength range.

  • Identify a wavelength where the absorbance of the protonated and deprotonated forms of the molecule differs significantly.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Biological and Pharmaceutical Relevance

The primary significance of this compound lies in its role as a process impurity and degradant of Ketorolac.[7] As such, its synthesis, isolation, and characterization are crucial for the quality control of Ketorolac formulations. The presence and quantity of this and other related substances must be carefully monitored to ensure the safety and efficacy of the final drug product.

While there is limited direct research on the specific biological activities of this compound, the broader class of pyrrolizidine alkaloids exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. This suggests that the 2,3-dihydro-1H-pyrrolizine core is a privileged scaffold in medicinal chemistry and warrants further investigation.

Conclusion

This compound is a molecule of considerable importance in the pharmaceutical industry. A thorough understanding of its basic properties, including its chemical structure, physicochemical characteristics, and basicity, is essential for its use as a reference standard and for the development of robust analytical methods for Ketorolac. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its potential biological activities may unveil new therapeutic applications for this intriguing heterocyclic scaffold.

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Google Patents. (n.d.). US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac.
  • Google Patents. (n.d.). EP1097152A2 - Synthesis of compounds useful in the manufacture of ketorolac.
  • Science Alert. (n.d.). Synthesis, Characterization and Pharmacological Screening: Mutual Amide Prodrug of Ketorolac-glucosamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR, UV-VIS), chemical reactivity and biological examinations of Ketorolac | Request PDF. Retrieved from [Link]

  • SynZeal. (n.d.). Ketorolac EP Impurity D | 1391053-45-4. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Ketorolac USP Related Compound D | CAS No- 113502-55-9. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pure ketorolac tromethamine. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Spectroscopic (FTIR, UV–Vis and NMR), theoretical investigation and molecular docking of substituted 1,8-dioxodecahydroacridine derivatives. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]

  • Drugfuture. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine and its Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document is structured to deliver not just data, but also the scientific rationale behind the analytical methodologies, providing a practical framework for the characterization of this class of N-heterocyclic compounds.

Introduction to the 5-Benzoyl-2,3-dihydro-1H-pyrrolizine Scaffold

The pyrrolizine nucleus, a bicyclic system composed of a fused pyrrole and pyrrolidine ring, is the foundational structure for a multitude of natural and synthetic compounds exhibiting diverse biological activities.[1] Its derivatives have been investigated for anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2] The introduction of a benzoyl group at the 5-position of the 2,3-dihydro-1H-pyrrolizine core creates a key pharmacophore. This structural motif is central to the well-known NSAID, Ketorolac, where the pyrrolizine ring system plays a crucial role in its therapeutic action.

The derivatives of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine, specifically the 1-carboxylic acid, 1-one, and 1-ol analogues, are significant in pharmaceutical sciences. The carboxylic acid is a critical intermediate in the synthesis of Ketorolac, while the 1-one and 1-ol compounds are recognized as process impurities and degradation products that must be monitored and controlled during drug manufacturing.[3][4][5][6] A thorough understanding of their physicochemical properties is therefore essential for synthesis optimization, analytical method development, and quality control in a regulatory environment.

Physicochemical Profiles of Key Derivatives

Due to the absence of published experimental data for the parent 5-Benzoyl-2,3-dihydro-1H-pyrrolizine, we will first detail the known properties of its most relevant derivatives. This data provides a foundation for understanding the chemical behavior of this family of compounds.

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

This derivative is a pivotal intermediate in chemical synthesis.[4] Its physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₃[7][8][9]
Molecular Weight 255.27 g/mol [7][8][9][10]
Appearance Light yellow powder[10]
Purity 95-98% (typical)[9][10]
Melting Point (Predicted) 433.65 K (160.5 °C)[11]
logP (Octanol/Water Partition Coefficient) (Predicted) 2.291[11]
Water Solubility (Predicted) log₁₀WS = -3.26 mol/L[11]
CAS Number 74103-06-3[7][8][9]
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one

Also known as Ketorolac Related Compound C, this keto-analog is a monitored impurity in Ketorolac formulations.[4]

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂[4][12]
Molecular Weight 225.24 g/mol [4][12]
CAS Number 113502-52-6[12]
Crystal Structure Data Available (COD Number: 7157721)[12]
(1RS)-5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol

This hydroxylated derivative is another known impurity of Ketorolac, referred to as Ketorolac EP Impurity A or USP Related Compound B.[6]

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
CAS Number 154476-25-2[6]
Appearance Not specified

Hypothetical Physicochemical Profile of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine

Based on the data from its derivatives, we can extrapolate a hypothetical profile for the parent compound. These are estimations and should be confirmed by experimental analysis.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₃NODerived by removing the carboxyl, keto, or hydroxyl group from the respective derivatives.
Molecular Weight 211.26 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureThe addition of polar functional groups (like -COOH, =O, -OH) generally increases the melting point. Since the derivatives are solids, the parent compound is also expected to be a solid.
Solubility Low in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)The absence of the polar carboxylic acid or hydroxyl group would decrease its aqueous solubility compared to those derivatives. It would likely have higher solubility in non-polar organic solvents.
logP > 2.3The logP is expected to be higher (more lipophilic) than the carboxylic acid derivative due to the removal of the polar carboxyl group.
Chromatographic Behavior Longer retention time on reverse-phase HPLC compared to its more polar derivativesIn reverse-phase chromatography, less polar compounds elute later.

Experimental Protocols for Physicochemical Characterization

For researchers aiming to synthesize or analyze 5-Benzoyl-2,3-dihydro-1H-pyrrolizine or its derivatives, the following experimental workflows provide a validated starting point.

Synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

This protocol is adapted from a known synthetic route.[13] The causality behind these steps lies in the saponification of a diester precursor, followed by acidification and thermal decarboxylation.

Step-by-Step Methodology:

  • Saponification: A mixture of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (1.0 eq) in diethyl ether is combined with 20% aqueous sodium hydroxide (approx. 10 volumes). The mixture is refluxed with vigorous stirring for 24 hours. Rationale: The strong base (NaOH) hydrolyzes the two ester groups to carboxylate salts.

  • Work-up: The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material. Rationale: This purification step ensures that only the salt of the product is carried forward.

  • Acidification: The aqueous layer is acidified with concentrated hydrochloric acid. Rationale: Protonation of the dicarboxylate salt precipitates the dicarboxylic acid.

  • Extraction: The acidified aqueous layer is extracted multiple times with ethyl acetate. Rationale: Ethyl acetate is a suitable solvent for extracting the organic acid from the aqueous phase.

  • Decarboxylation: The combined ethyl acetate extracts are warmed at 70°C for 4 hours. Rationale: The gem-dicarboxylic acid is unstable and undergoes thermal decarboxylation to yield the final mono-carboxylic acid product.

  • Isolation: The ethyl acetate solution is concentrated under reduced pressure to yield the pure solid product.

G A Diethyl 5-benzoyl-2,3-dihydro-1H- pyrrolizine-1,1-dicarboxylate B Saponification (20% NaOH, Reflux) A->B C Dicarboxylate Salt (in aqueous layer) B->C D Acidification (conc. HCl) C->D E Gem-dicarboxylic Acid Intermediate D->E F Thermal Decarboxylation (70°C in Ethyl Acetate) E->F G 5-Benzoyl-2,3-dihydro-1H- pyrrolizine-1-carboxylic acid F->G

Caption: Synthesis workflow for the carboxylic acid derivative.

Analytical Characterization Workflow

A self-validating system for the analysis of these compounds involves a multi-technique approach to confirm identity, purity, and structure.

Step-by-Step Methodology:

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography is the cornerstone for purity determination.

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically effective.[5]

    • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.2) and an organic modifier (e.g., acetonitrile) allows for the separation of the parent compound from its more polar or non-polar impurities.[5]

    • Detection: UV detection is suitable due to the benzoyl chromophore. A wavelength around 313-323 nm is often used for Ketorolac and its impurities.[14]

  • Identity Confirmation (Mass Spectrometry):

    • Coupling the HPLC to a mass spectrometer (LC-MS), particularly with a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements.[5]

    • Electrospray Ionization (ESI) in positive mode is effective for these nitrogen-containing heterocycles, typically forming [M+H]⁺ ions.[5] This confirms the molecular weight.

  • Structural Elucidation (NMR and IR Spectroscopy):

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical structure. Characteristic peaks for the pyrrolizine protons and the benzoyl aromatic protons would be expected.[4]

    • IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the benzoyl group (typically around 1630-1680 cm⁻¹).[15]

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Prep Dissolve in suitable solvent (e.g., Methanol/Acetonitrile) HPLC HPLC Separation (Purity Check) Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C - Structure) Prep->NMR IR IR Spectroscopy (Functional Groups) Prep->IR MS LC-MS/MS (Molecular Weight & Fragmentation) HPLC->MS Data Confirm Structure, Identity, and Purity MS->Data NMR->Data IR->Data

Caption: General workflow for analytical characterization.

Conclusion

While direct experimental data on 5-Benzoyl-2,3-dihydro-1H-pyrrolizine remains elusive in the public domain, a robust physicochemical profile can be constructed by examining its key synthetic precursor and known impurities related to Ketorolac. The 1-carboxylic acid, 1-one, and 1-ol derivatives provide critical data points that inform our understanding of the entire compound family. The analytical workflows detailed in this guide offer a validated, systematic approach for any researcher or drug development professional working with these or similar heterocyclic compounds, ensuring scientific integrity and trustworthiness in their characterization efforts.

References

  • PrepChem.com. Synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Available from: [Link]

  • PubMed. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. Available from: [Link]

  • SynZeal. Ketorolac EP Impurity A | 154476-25-2. Available from: [Link]

  • Pharmaffiliates. Ketorolac-impurities. Available from: [Link]

  • ResearchGate. Analysis of ketorolac and its related impurities by capillary electrochromatography. Available from: [Link]

  • Taylor & Francis Online. Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Available from: [Link]

  • MDPI. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Available from: [Link]

  • PubChem. 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. Available from: [Link]

  • PubChem. 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Available from: [Link]

  • Cheméo. 5-(benzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Available from: [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-. Available from: [Link]

  • SpringerLink. Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Available from: [Link]

  • SciSpace. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory. Available from: [Link]

  • Wikipedia. Pyrrolizidine. Available from: [Link]

  • MDPI. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 1-Descarboxy Ketorolac

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Descarboxy Ketorolac, a key related substance of the potent non-steroidal anti-inflammatory drug (NSAID) Ketorolac, serves as a critical marker for purity and stability in pharmaceutical formulations. This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous identification and characterization of this compound. By integrating principles of mass spectrometry, nuclear magnetic resonance, infrared, and UV-Visible spectroscopy, we present a holistic analytical portrait. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary for robust analytical method development, validation, and quality control.

Introduction: The Analytical Imperative for 1-Descarboxy Ketorolac

Ketorolac is a well-established analgesic with efficacy comparable to that of some opioids, making it invaluable for the management of moderate to severe pain.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is a regulatory and safety necessity. 1-Descarboxy Ketorolac (systematic name: Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone) is a known process-related impurity and potential degradation product.[2][3] Its structure, lacking the critical carboxylic acid moiety of the parent drug, renders it pharmacologically inactive and necessitates strict control.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before undertaking spectral analysis.

PropertyValueSource
Chemical Name This compound[5]
Synonyms USP Ketorolac Related Compound D[6]
CAS Number 113502-55-9[4][5][6][7]
Molecular Formula C₁₄H₁₃NO[4][5][6]
Molecular Weight 211.26 g/mol [4][5][6]

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry provides the most direct evidence of a compound's molecular weight and offers invaluable structural information through fragmentation analysis. For a molecule like 1-Descarboxy Ketorolac, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization, which typically preserves the molecular ion.

Expected Mass Spectrum
  • Molecular Ion: In positive ion mode ESI-MS, the primary species observed would be the protonated molecule, [M+H]⁺.

    • Expected m/z: 212.1070 (Calculated for [C₁₄H₁₄NO]⁺)

  • Key Fragmentation Patterns: Tandem MS (MS/MS) experiments are crucial for structural elucidation. The fragmentation of 1-Descarboxy Ketorolac is predicted to be initiated by cleavage at the bonds adjacent to the carbonyl group and within the pyrrolizine ring system. The benzoyl cation is an anticipated stable fragment.

IonPredicted m/zPredicted Structure/Origin
[M+H]⁺ 212.1Protonated molecular ion
[C₇H₅O]⁺ 105.0Benzoyl cation, resulting from cleavage of the C-C bond between the carbonyl and the pyrrolizine ring. This is a very common and stable fragment for benzoyl-substituted compounds.
[C₆H₅]⁺ 77.0Phenyl cation, from the loss of CO from the benzoyl fragment.

The study of Ketorolac's forced degradation products has successfully utilized LC/ESI/Q/TOF/MS/MS to identify and characterize related impurities, underscoring the suitability of this technique.[3][8][9]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of 1-Descarboxy Ketorolac reference standard in a methanol:water (50:50, v/v) diluent.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan Mode: Full scan from m/z 50 to 400 to detect the [M+H]⁺ ion.

    • MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 212.1.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

Rationale for Experimental Choices:
  • C18 Column: Provides excellent retention and separation for moderately polar compounds like 1-Descarboxy Ketorolac.

  • Formic Acid: Acts as a proton source, promoting the formation of [M+H]⁺ ions in ESI+ mode and improving chromatographic peak shape.

  • Gradient Elution: Ensures efficient elution and separation from other potential impurities with varying polarities.

Diagram: Predicted Mass Spectrometry Fragmentation of 1-Descarboxy Ketorolac

G cluster_main Fragmentation Pathway M [M+H]⁺ m/z = 212.1 F1 Benzoyl Cation m/z = 105.0 M->F1 - C₇H₈N F2 Phenyl Cation m/z = 77.0 F1->F2 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway for 1-Descarboxy Ketorolac.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete characterization of 1-Descarboxy Ketorolac.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum will be characterized by signals from the aromatic protons of the benzoyl group and the aliphatic and aromatic protons of the pyrrolizine core.

  • Aromatic Region (δ 7.0-8.0 ppm): The five protons of the benzoyl group will appear in this region, likely as complex multiplets. The two protons ortho to the carbonyl group will be the most downfield. The two aromatic protons on the pyrrolizine ring will also be in this region.

  • Aliphatic Region (δ 2.0-4.5 ppm): The six protons of the dihydro-pyrrolizine moiety will give rise to signals in this region. These will likely appear as multiplets due to spin-spin coupling. The protons adjacent to the nitrogen atom will be the most deshielded in this group.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show 14 distinct signals corresponding to each carbon atom in the molecule.

  • Carbonyl Carbon (δ > 185 ppm): The benzoyl carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons (δ 110-150 ppm): This region will contain signals for the six carbons of the benzoyl ring and the four sp²-hybridized carbons of the pyrrolizine ring.

  • Aliphatic Carbons (δ 20-60 ppm): The three sp³-hybridized carbons of the dihydro-pyrrolizine moiety will appear in this upfield region.

Carbon TypeExpected Chemical Shift (δ, ppm)
C=O (Benzoyl)> 185
Aromatic C (Quaternary)130 - 150
Aromatic C-H110 - 135
Aliphatic C-N45 - 60
Aliphatic C-C20 - 40
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Descarboxy Ketorolac in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiments:

      • Standard ¹H NMR.

      • Standard ¹³C NMR with proton decoupling.

      • 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Rationale for Experimental Choices:
  • Deuterated Solvents: Used to avoid large solvent signals that would otherwise obscure the analyte's signals.

  • High-Field NMR (≥400 MHz): Provides better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aromatic region.

  • 2D NMR: Essential for unambiguously assigning proton and carbon signals, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The spectrum of 1-Descarboxy Ketorolac will be significantly different from that of Ketorolac due to the absence of the carboxylic acid group.

Expected IR Absorption Bands
  • C=O Stretch (Aryl Ketone): A strong, sharp absorption band is expected in the region of 1650-1690 cm⁻¹ . This is one of the most characteristic peaks in the spectrum.

  • C=C Stretch (Aromatic): Multiple medium to weak bands will appear in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the aromatic rings.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will be observed just above 3000 cm⁻¹ , while aliphatic C-H stretching will be seen just below 3000 cm⁻¹ .

  • C-N Stretch: A medium intensity band is expected in the 1180-1360 cm⁻¹ region.

The absence of a broad O-H stretch around 2500-3300 cm⁻¹ and a carboxylic C=O stretch around 1700-1725 cm⁻¹ will be a key diagnostic feature distinguishing it from Ketorolac.[10][11]

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid 1-Descarboxy Ketorolac sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background scan before the sample scan. The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Rationale for Experimental Choices:
  • ATR-FTIR: This is a modern, rapid, and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis of solid samples.

UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically related to its chromophores. The conjugated system of the benzoyl-pyrrolizine moiety in 1-Descarboxy Ketorolac makes it a strong UV absorber.

Expected UV-Vis Spectrum

The spectrum is expected to show at least one major absorption maximum (λmax) in the UV region. For comparison, Ketorolac Tromethamine in various solvents shows a strong λmax around 316-323 nm .[12][13] It is anticipated that 1-Descarboxy Ketorolac will have a similar λmax, as the primary chromophore (the benzoyl-pyrrolizine system) remains intact.

  • Expected λmax (in Methanol): ~320 nm.

This property is particularly useful for quantitative analysis using HPLC with a UV detector.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of 1-Descarboxy Ketorolac (e.g., 10 µg/mL) in a UV-transparent solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: Use the same solvent as used for the sample preparation as the blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Rationale for Experimental Choices:
  • UV-Transparent Solvents: Methanol and acetonitrile are commonly used because they do not absorb significantly in the 200-400 nm range.

  • Dual-Beam Spectrophotometer: This design automatically corrects for any absorbance from the solvent, improving the accuracy of the measurement.

Integrated Analytical Workflow

A robust characterization of 1-Descarboxy Ketorolac relies on the synergistic use of these techniques. The following workflow represents a best-practice approach for identity confirmation and purity assessment.

Diagram: Integrated Analytical Workflow for 1-Descarboxy Ketorolac

G cluster_workflow Characterization Workflow cluster_screening Initial Screening cluster_confirmation Structural Confirmation Sample Test Sample (1-Descarboxy Ketorolac) HPLC_UV HPLC-UV (Purity & λmax) Sample->HPLC_UV FTIR ATR-FTIR (Functional Groups) Sample->FTIR LCMS LC-MS/MS (Molecular Weight & Fragmentation) HPLC_UV->LCMS Confirm Identity of Peaks Report Comprehensive Report (Identity, Purity, Structure) HPLC_UV->Report FTIR->Report NMR ¹H & ¹³C NMR (Definitive Structure) LCMS->NMR Full Elucidation LCMS->Report NMR->Report

Caption: A logical workflow for the comprehensive spectral characterization of 1-Descarboxy Ketorolac.

Conclusion

The spectral characterization of 1-Descarboxy Ketorolac is a multi-faceted task that requires the intelligent application of several complementary analytical techniques. While direct, publicly available spectral data is limited, a thorough understanding of spectroscopic principles and the structure of the molecule allows for the prediction of its spectral features with a high degree of confidence. This guide provides the theoretical foundation and practical protocols to empower scientists in the pharmaceutical industry to confidently identify, quantify, and control this critical impurity, thereby ensuring the quality and safety of Ketorolac-based medicines.

References

  • O' Connor N., Geary M., Wharton M., Curtin L. Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related impurities. Department of Applied Science, Limerick Institute of Technology.
  • SynThink Research Chemicals. Ketorolac EP Impurities & USP Related Compounds. SynThink Research Chemicals.
  • Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. National Institutes of Health.
  • PrepChem. Synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. PrepChem.com. Available at: [Link]

  • PubChem. Ketorolac. National Institutes of Health. Available at: [Link]

  • ResearchGate. IR spectra of free drug (a), ketorolac with Eudragit RS100 (b),... ResearchGate. Available at: [Link]

  • Raju B, et al. Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). J Mass Spectrom. 2012 Jul;47(7):919-31. Available at: [Link]

  • ResearchGate. IR spectrum for ketorolac a, sodium alginate b, and ketorolac and sodium alginate c. ResearchGate. Available at: [Link]

  • Pharmaffiliates. 1-Descarboxy Ketorolac-d4. Pharmaffiliates. Available at: [Link]

  • CAS. 409654 1-Descarboxy Ketorolac-d4. CAS. Available at: [Link]

  • Kalariya PD, et al. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. J Mass Spectrom. 2014 May;49(5):380-91. Available at: [Link]

  • Semantic Scholar. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. 6.2: Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

  • PubChem. Ketorolac Tromethamine. National Institutes of Health. Available at: [Link]

  • GSC Online Press. Formulation and evaluation of Ketorolac tromethamine for transdermal drug delivery system. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. multivariate uv spectrophotometric quantification of ketorolac tromethamine in bulk drug and pharmaceutical formulations. IJBPAS. Available at: [Link]

  • ResearchGate. UV absorbance spectra. ResearchGate. Available at: [Link]

  • JOCPR. Ultra Violet Spectrophotometric determination of Keterolac Tromethamine in pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Farmacia Journal. 1H-NMR SPECTROSCOPY AND MULTIVARIATE ANALYSIS APPLICATION ON IDENTIFYING SYNTHETIC DRUGS IN ADULTERATED PAIN RELIEVER HERBAL M. Farmacia Journal. Available at: [Link]

  • PMC. UV spectrophotometric methods for simultaneous determination of ketorolac tromethamine and olopatadine hydrochloride: Application of multiple standard addition for assay of ophthalmic solution. National Institutes of Health. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Characterizing a Novel Ketorolac Analogue

Ketorolac stands as a potent non-steroidal anti-inflammatory drug (NSAID) with significant analgesic properties, primarily exerting its effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Within the landscape of drug discovery and development, the exploration of related compounds offers a fertile ground for identifying novel therapeutic agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles. This guide focuses on Ketorolac Related Compound D , chemically identified as 5-Benzoyl-2,3-dihydro-1H-pyrrolizine (CAS 113502-55-9), a racemic mixture of the optical isomers of ketorolac, also known as 1-Descarboxy Ketorolac.[3][4][5][6]

Given its structural similarity to Ketorolac, it is hypothesized that Ketorolac Related Compound D possesses anti-inflammatory and analgesic activities. This in-depth technical guide provides a comprehensive, step-by-step framework for the systematic evaluation of its biological activity. The experimental strategy is designed to progress logically from foundational in vitro enzyme inhibition assays to more complex cellular and in vivo models, providing a thorough understanding of the compound's pharmacological profile. This document is intended to serve as a practical resource for researchers, offering not just protocols, but the scientific rationale behind each experimental choice.

Part 1: Foundational In Vitro Characterization: Direct Enzyme Inhibition

The cornerstone of NSAID activity lies in the direct inhibition of COX enzymes, which exist in two primary isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions, and COX-2, an inducible enzyme upregulated at sites of inflammation.[7][8] Determining the inhibitory potency and selectivity of Ketorolac Related Compound D against these isoforms is the critical first step in its characterization.

In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Scientific Rationale: This assay directly measures the ability of Ketorolac Related Compound D to inhibit the enzymatic activity of purified COX-1 and COX-2. By determining the 50% inhibitory concentration (IC50), we can quantify the compound's potency and calculate its selectivity index (COX-2 IC50 / COX-1 IC50) to predict its potential for gastrointestinal side effects.[9] A colorimetric approach offers a robust and high-throughput method for this initial screening.[8]

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the Assay Buffer.

    • Prepare a solution of Hemin in the Assay Buffer.

    • Prepare a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a series of dilutions of Ketorolac Related Compound D and a positive control (e.g., Ketorolac, Celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Assay Buffer and 10 µL of Hemin.

    • For inhibitor wells, add 10 µL of the diluted Ketorolac Related Compound D or positive control. For 100% activity wells, add 10 µL of the solvent.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid solution.

    • Monitor the absorbance at 590 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Data Presentation: Quantitative COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ketorolac Related Compound DTo be determinedTo be determinedTo be determined
Ketorolac (Reference)Literature valueLiterature valueLiterature value
Celecoxib (Reference)Literature valueLiterature valueLiterature value

Mandatory Visualization: COX Inhibition Assay Workflow

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: Assay Buffer, Enzymes, Substrates, Compound D Add_Reagents Add Buffer, Hemin, Compound D/Control Reagents->Add_Reagents Add_Enzyme Add COX-1 or COX-2 Add_Reagents->Add_Enzyme Incubate1 Incubate (5 min, 25°C) Add_Enzyme->Incubate1 Add_Substrates Add Colorimetric Substrate & Arachidonic Acid Incubate1->Add_Substrates Read_Absorbance Monitor Absorbance (590 nm) Add_Substrates->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Values Plot_Curve->Det_IC50

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Part 2: Cellular Assays: Elucidating the Mechanism of Action in a Biological Context

While direct enzyme inhibition is a crucial starting point, it is imperative to assess the activity of Ketorolac Related Compound D in a cellular environment. This allows for the evaluation of factors such as cell permeability and engagement with intracellular targets, providing a more physiologically relevant understanding of its anti-inflammatory potential.

Cellular Anti-Inflammatory Activity in LPS-Stimulated Macrophages

Scientific Rationale: Murine macrophage cell lines, such as RAW 264.7, are widely used models for studying inflammation.[11] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5][6] By measuring the ability of Ketorolac Related Compound D to suppress the production of these inflammatory mediators, we can assess its cellular anti-inflammatory efficacy.

Experimental Protocol: Inhibition of Inflammatory Mediators in RAW 264.7 Cells

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in 96-well or 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Ketorolac Related Compound D for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12]

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[13]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.[12]

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Pro-Inflammatory Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[14][15][16]

Data Presentation: Inhibition of Inflammatory Mediators

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)BaselineBaselineBaselineBaseline
LPS (1 µg/mL)IncreasedIncreasedIncreasedIncreased
LPS + Compound D (1 µM)To be determinedTo be determinedTo be determinedTo be determined
LPS + Compound D (10 µM)To be determinedTo be determinedTo be determinedTo be determined
LPS + Compound D (50 µM)To be determinedTo be determinedTo be determinedTo be determined
Mechanistic Insight: NF-κB Signaling Pathway

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).[13][14][17][18][19] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[20] Investigating the effect of Ketorolac Related Compound D on NF-κB activation will provide crucial insights into its upstream mechanism of action.

Experimental Protocol: NF-κB Activation Assays

A. NF-κB Luciferase Reporter Assay:

  • Transfection and Treatment:

    • Transfect HEK293 or RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.[18][21][22][23][24]

    • Co-transfect with a Renilla luciferase plasmid for normalization.

    • Treat the cells with Ketorolac Related Compound D followed by stimulation with TNF-α or LPS.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

B. Western Blot for IκBα Degradation:

  • Cell Treatment and Lysis:

    • Treat RAW 264.7 cells with Ketorolac Related Compound D followed by a time-course stimulation with LPS (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells and collect the protein extracts.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the IκBα levels to the loading control.

    • Assess the extent of IκBα degradation at different time points in the presence and absence of Ketorolac Related Compound D.[20][25][26]

Mandatory Visualization: NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK TNFR TNFR TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Degradation IkBa->Degradation Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription CompoundD Ketorolac Related Compound D CompoundD->IKK Potential Inhibition NFkB_n->Genes Activation

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: To confirm that Ketorolac Related Compound D directly binds to its intended target (presumably COX-2) within intact cells, the Cellular Thermal Shift Assay (CETSA) can be employed.[17][19] This assay is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[27][28] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can infer direct target engagement.[29]

Experimental Protocol: CETSA for COX-2 Target Engagement

  • Cell Treatment:

    • Treat intact cells (e.g., a cell line overexpressing COX-2) with Ketorolac Related Compound D or a vehicle control.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble COX-2 in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble COX-2 as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of Ketorolac Related Compound D indicates target engagement.

Mandatory Visualization: CETSA Experimental Workflow

CETSA_Workflow Treat_Cells Treat cells with Compound D or Vehicle Heat_Cells Heat cell aliquots to a range of temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells (Freeze-Thaw) Heat_Cells->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect supernatant (soluble protein fraction) Centrifuge->Collect_Supernatant Analyze_Protein Quantify soluble COX-2 (Western Blot / ELISA) Collect_Supernatant->Analyze_Protein Plot_Curve Plot melting curves and assess thermal shift Analyze_Protein->Plot_Curve

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Scientific Course

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the in vitro investigation of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone . The pyrrolizine scaffold is a recurring motif in biologically active compounds, demonstrating a wide spectrum of activities including anti-inflammatory, analgesic, and cytotoxic effects.[1][2][3] The subject of this guide, this compound (CAS: 113502-55-9), is structurally significant as it is also known as 1-Descarboxy Ketorolac, a derivative of the potent non-steroidal anti-inflammatory drug (NSAID), Ketorolac.[4][5] This structural relationship immediately posits the cyclooxygenase (COX) pathway as a primary target for investigation.[6]

This guide eschews a rigid, templated approach. Instead, it presents a logical, tiered research cascade, beginning with foundational safety and cytotoxicity profiling and progressing to targeted, hypothesis-driven assays. Each proposed protocol is designed as a self-validating system, providing not just procedural steps, but the causal reasoning behind experimental choices—a critical element for robust and reproducible scientific inquiry.

Compound AttributeValueSource
IUPAC Name This compound[7]
Synonyms 1-Descarboxy Ketorolac, Ketorolac Impurity I[4][5]
CAS Number 113502-55-9[8]
Molecular Formula C₁₄H₁₃NO[8][9]
Molecular Weight 211.26 g/mol [8][9]

Part 1: Foundational Bioactivity Screening: The Cytotoxicity Profile

Expert Rationale: Before interrogating specific mechanisms of action, it is imperative to establish the fundamental cytotoxic profile of the compound. This initial screen is not merely a safety assessment; it is a discovery tool. The resulting dose-response curves and IC₅₀ (half-maximal inhibitory concentration) values are critical for designing all subsequent experiments, ensuring that observed effects in later assays are not simply artifacts of overt toxicity. Furthermore, by employing a panel of both cancerous and non-cancerous cell lines, we can glean early insights into potential cancer-specific cytotoxicity, a hallmark of many promising therapeutic candidates.[10][11]

Experimental Protocol 1: MTT/MTS-Based General Cytotoxicity Assay

Objective: To quantify the dose-dependent effect of this compound on the metabolic activity (and thus, viability) of various human cell lines and determine the IC₅₀ values.

Methodology:

  • Cell Line Selection:

    • Cancer Panel: HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), K562 (erythroleukemia). These lines are commonly used and represent different cancer types where pyrrolizine derivatives have shown activity.[2][3]

    • Non-Cancerous Control: HUVEC (Human Umbilical Vein Endothelial Cells) or HaCaT (human keratinocytes). This is crucial for establishing a therapeutic window and assessing selectivity.[10]

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation & Treatment: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.1 µM to 200 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, to allow for potential effects on cell proliferation.[3]

  • Viability Assessment:

    • Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.

    • Incubate for 1-4 hours at 37°C. The MTS/MTT tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the logarithm of the compound concentration and fit the data to a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Data Summary: Expected Output
Cell LineCancer TypeExpected IC₅₀ (µM)Selectivity Index (SI)¹
HCT-116Colorectal CarcinomaTBDTBD
MCF-7Breast AdenocarcinomaTBDTBD
K562ErythroleukemiaTBDTBD
HUVECNon-CancerousTBDN/A

¹ Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. An SI > 2 is generally considered promising.

Workflow Visualization

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Select Cell Lines (Cancer & Normal) seed Seed Cells in 96-Well Plates start->seed prepare Prepare Compound Serial Dilutions seed->prepare treat Treat Cells with Compound (48-72h Incubation) prepare->treat add_mts Add MTS/MTT Reagent (1-4h Incubation) treat->add_mts read Read Absorbance add_mts->read analyze Calculate % Viability vs. Control read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 & Selectivity Index plot->ic50

Caption: Workflow for determining compound cytotoxicity and selectivity.

Part 2: Probing the Anti-Inflammatory Axis

Expert Rationale: The structural link to Ketorolac provides a strong, data-driven hypothesis that this compound functions as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes.[6] A comprehensive evaluation requires a two-pronged approach: first, a direct biochemical assay to confirm inhibition of the COX-1 and COX-2 isoenzymes, and second, a cell-based model to verify that this enzymatic inhibition translates into a functional reduction of inflammatory mediators in a relevant biological context.

Experimental Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To directly measure the inhibitory potency (IC₅₀) of the compound against purified COX-1 and COX-2 enzymes and to determine its selectivity index.

Methodology:

  • Assay Principle: Utilize a commercially available COX (ovine or human) inhibitor screening assay kit (e.g., colorimetric or fluorescent). These assays typically measure the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.

  • Procedure:

    • Reconstitute purified COX-1 and COX-2 enzymes in the provided buffer.

    • In separate wells of a 96-well plate, add the buffer, heme, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Include a known non-selective inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

    • Initiate the reaction by adding arachidonic acid.

    • After a brief incubation (e.g., 10 minutes at 37°C), add the colorimetric substrate.

    • Measure the absorbance at the specified wavelength over time (kinetic read) or at a single endpoint.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the rates to the vehicle control and plot the percent inhibition against the log of compound concentration. Use non-linear regression to determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).

Data Summary: COX Inhibition Profile
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Test Compound TBDTBDTBD
Ibuprofen (Control)Known ValueKnown Value~1
Celecoxib (Control)Known ValueKnown Value>100
Experimental Protocol 3: Cellular Anti-Inflammatory Activity

Objective: To determine if the compound can suppress the production of key inflammatory mediators (NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Model: Use the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[12]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of the test compound (determined from Protocol 1) for 1 hour.

    • Stimulate inflammation by adding LPS (e.g., 0.5 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours.

  • Mediator Quantification:

    • Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (a stable NO metabolite) using the Griess Reagent Assay.[12]

    • TNF-α and IL-6: Use the collected supernatant and quantify the concentration of these pro-inflammatory cytokines using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12]

  • Data Analysis: For each mediator, calculate the percentage inhibition of its production at each compound concentration relative to the LPS-only stimulated control. Determine the IC₅₀ value for the inhibition of each mediator.

Signaling Pathway Visualization

LPS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 Adaptor Proteins TLR4->MyD88 MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK Transcription Gene Transcription MAPK->Transcription NFkB NF-κB IKK->NFkB phosphorylates IκB, releasing NF-κB NFkB_Inhib IκB-NF-κB NFkB->Transcription Cytokines TNF-α, IL-6 Transcription->Cytokines Enzymes iNOS, COX-2 Transcription->Enzymes NO Nitric Oxide (NO) Enzymes->NO from iNOS Inhibitor Test Compound (Potential COX-2 Inhibitor) Inhibitor->Enzymes Inhibition

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Part 3: Exploring Anticancer Potential

Expert Rationale: The documented cytotoxic activity of numerous pyrrolizine derivatives against various cancer cell lines makes this a compelling secondary avenue of investigation.[2][10][13] Should the initial cytotoxicity screen (Protocol 1) reveal a favorable selectivity index for cancer cells over normal cells, a deeper dive into the mechanism of cell death is warranted. The gold standard for this is to determine whether the compound induces apoptosis, or programmed cell death, a preferred mechanism for anticancer agents as it minimizes inflammation associated with necrotic cell death.

Experimental Protocol 4: Apoptosis Induction via Annexin V/PI Staining

Objective: To qualitatively and quantitatively assess the ability of this compound to induce apoptosis and/or necrosis in a selected cancer cell line.

Methodology:

  • Cell Selection and Treatment:

    • Choose the cancer cell line that showed the highest sensitivity in Protocol 1.

    • Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control and a positive control for apoptosis (e.g., Staurosporine or Cisplatin).[10]

  • Cell Staining:

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Principle: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis or necrosis).

  • Data Interpretation:

    • Quadrant 1 (Annexin V- / PI-): Live, healthy cells.

    • Quadrant 2 (Annexin V+ / PI-): Early apoptotic cells.

    • Quadrant 3 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Quadrant 4 (Annexin V- / PI+): Necrotic cells (or experimental artifact).

    • Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

Logical Flow Diagram for Anticancer Investigation

Anticancer_Logic cluster_pathway Mechanism of Action Investigation start Protocol 1: Cytotoxicity Screen decision Is Selectivity Index (SI) > 2? start->decision stop Low Priority for Anticancer decision->stop No proceed High Priority for Anticancer decision->proceed Yes apoptosis Protocol 4: Annexin V/PI Assay cell_cycle Cell Cycle Analysis (e.g., PI Staining) apoptosis->cell_cycle caspase Caspase Activity Assay (Caspase-3/7, 8, 9) cell_cycle->caspase proceed->apoptosis

Caption: Decision-making workflow for investigating anticancer properties.

Conclusion and Future Outlook

This guide outlines a systematic and robust in vitro strategy for the comprehensive characterization of this compound. By progressing from broad cytotoxicity profiling to specific, hypothesis-driven assays targeting inflammation and cancer, researchers can efficiently build a detailed biological activity profile for this compound. The data generated from these protocols will establish whether the compound acts as a selective COX-2 inhibitor, a selective anticancer agent, or possesses a dual-activity profile. Positive and compelling results from this in vitro cascade would provide a strong rationale for advancing the compound into more complex studies, including mechanism of action deconvolution, target identification, and eventual in vivo efficacy and safety models.

References

  • Butnariu, M., Sarac, I., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health (NIH). [Link]

  • Abdel-rahman, A. A.-H., et al. (2022). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. National Institutes of Health (NIH). [Link]

  • Abdel-Aziz, M., et al. (2022). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. National Institutes of Health (NIH) PMC. [Link]

  • Zimnitskiy, D. S., et al. (2021). Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation. National Institutes of Health (NIH) PMC. [Link]

  • PubChem. This compound. PubChem. [Link]

  • Al-Ostath, R., El-Ashmawy, M., & Abadi, A. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Future Medicinal Chemistry. [Link]

  • Global Substance Registration System (GSRS). This compound. GSRS. [Link]

  • Rooks, W. H., et al. (1985). The analgesic and anti-inflammatory profile of ketorolac and its tromethamine salt. PubMed. [Link]

  • Wang, Z. G., et al. (2005). [5,6-diaryl-2,3-dihydro-1-pyrrolizinone derivatives synthesis and antiiflammatory and analgesic activities]. PubMed. [Link]

  • Chen, J., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PubMed Central. [Link]

  • Chilmon-Krysiak, E., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. [Link]

  • Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. National Institutes of Health (NIH). [Link]

  • Drugfuture. This compound. Drugfuture. [Link]

  • Pharmaffiliates. Ketorolac - Impurity I. Pharmaffiliates. [Link]

Sources

The Evolving Landscape of Pyrrolizine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold - A Perspective on Pyrrolizine Chemistry

The pyrrolizine core, a deceptively simple bicyclic heteroaromatic system, has proven to be a remarkably fertile ground for the discovery of potent and clinically significant therapeutic agents. From the potent analgesic Ketorolac to the dual COX/5-LOX inhibitor Licofelone and the pioneering anticancer agent Mitomycin C, the versatility of this scaffold is undeniable. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this important class of molecules. We will move beyond a mere recitation of facts and delve into the "why" behind the "how," offering insights into the strategic decisions that drive the design and development of novel pyrrolizine-based therapeutics.

I. The Pyrrolizine Core: Structural Nuances and Synthetic Strategies

The pyrrolizine nucleus is a bicyclic aromatic heterocycle composed of a fused pyrrole and pyrrolidine ring. It is crucial to distinguish pyrrolizines from the related but structurally distinct pyrrolizidine alkaloids, which are saturated heterocyclic compounds known for their potential hepatotoxicity.[1] The aromatic nature of the pyrrolizine ring system imparts a unique electronic and conformational profile that is amenable to a wide range of synthetic modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A. Key Synthetic Methodologies: A Practical Approach

The construction of the pyrrolizine scaffold can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the overall complexity of the target molecule. Here, we present a detailed protocol for a common and versatile approach: the 1,3-dipolar cycloaddition reaction.

Experimental Protocol: Synthesis of a Pyrrolizine Derivative via 1,3-Dipolar Cycloaddition

This protocol provides a general framework for the synthesis of a substituted pyrrolizine core.

  • Generation of the Azomethine Ylide:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired α-amino acid (e.g., proline or sarcosine) (1.0 eq.) and an aldehyde or ketone (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile).

    • The reaction can be promoted by thermal conditions (reflux) or by the addition of a dehydrating agent (e.g., molecular sieves or magnesium sulfate).

    • The in situ generation of the azomethine ylide is a critical step, and reaction conditions should be optimized for the specific substrates.

  • Cycloaddition with a Dipolarophile:

    • To the solution containing the generated azomethine ylide, add the selected dipolarophile (1.0 - 1.2 eq.). Common dipolarophiles include activated alkynes (e.g., dimethyl acetylenedicarboxylate) or alkenes.

    • The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

    • Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the point of completion.

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product is then subjected to purification by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired pyrrolizine derivative.

    • Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Biological Activities and Mechanistic Insights

Pyrrolizine derivatives have demonstrated a remarkable breadth of biological activities, a testament to their ability to interact with a diverse array of molecular targets. This section will explore the key therapeutic areas where these compounds have made a significant impact, with a focus on their mechanisms of action.

A. Anti-inflammatory and Analgesic Properties: The Legacy of Ketorolac and Licofelone

Perhaps the most well-known application of pyrrolizine derivatives is in the management of pain and inflammation. Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), and Licofelone, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), exemplify the therapeutic potential of this class.[2][3]

Mechanism of Action: Inhibition of Prostaglandin and Leukotriene Synthesis

The anti-inflammatory and analgesic effects of these compounds are primarily attributed to their ability to inhibit the enzymes responsible for the synthesis of pro-inflammatory mediators.

  • Ketorolac: Functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][4][5] By blocking these enzymes, Ketorolac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][4]

  • Licofelone: Exhibits a dual mechanism of action, inhibiting both the COX and 5-LOX pathways.[3][6][7] This dual inhibition not only reduces the production of prostaglandins but also curtails the synthesis of leukotrienes, another class of potent pro-inflammatory molecules.[6] This broader spectrum of activity may contribute to a more comprehensive anti-inflammatory effect and potentially a better gastrointestinal safety profile compared to traditional NSAIDs.[3][7]

Anti-inflammatory Mechanism of Pyrrolizine Derivatives Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes 5_LOX_Enzyme 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX_Enzyme Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes 5_LOX_Enzyme->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain Ketorolac Ketorolac Ketorolac->COX_Enzymes Inhibits Licofelone Licofelone Licofelone->COX_Enzymes Inhibits Licofelone->5_LOX_Enzyme Inhibits

Caption: Anti-inflammatory mechanism of Ketorolac and Licofelone.

B. Anticancer Activity: A Multifaceted Approach

A growing body of evidence highlights the potential of pyrrolizine derivatives as anticancer agents. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[8][9][10]

Mechanisms of Anticancer Action:

  • DNA Alkylation: Some pyrrolizine derivatives, such as Mitomycin C, act as DNA alkylating agents, cross-linking DNA strands and inhibiting DNA replication, ultimately leading to apoptosis.[9]

  • Enzyme Inhibition: As seen with their anti-inflammatory counterparts, anticancer pyrrolizine derivatives can inhibit critical enzymes involved in cancer progression. This includes the inhibition of COX enzymes, which are often overexpressed in tumors, and various oncogenic kinases that drive cancer cell growth.[8][10][11]

  • Induction of Apoptosis: Many pyrrolizine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases.[12]

Anticancer Mechanisms of Pyrrolizine Derivatives Pyrrolizine_Derivatives Pyrrolizine Derivatives DNA_Alkylation DNA Alkylation Pyrrolizine_Derivatives->DNA_Alkylation Enzyme_Inhibition Enzyme Inhibition Pyrrolizine_Derivatives->Enzyme_Inhibition Apoptosis_Induction Apoptosis Induction Pyrrolizine_Derivatives->Apoptosis_Induction DNA_Damage DNA Damage & Replication Block DNA_Alkylation->DNA_Damage Kinase_Inhibition Oncogenic Kinase Inhibition Enzyme_Inhibition->Kinase_Inhibition Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death DNA_Damage->Cell_Death Kinase_Inhibition->Cell_Death Caspase_Activation->Cell_Death

Caption: Multifaceted anticancer mechanisms of pyrrolizine derivatives.

C. Antimicrobial Activity

Several pyrrolizine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The exact mechanisms are still under investigation but are thought to involve the disruption of cell membrane integrity or the inhibition of essential microbial enzymes.

III. Experimental Protocols for Biological Evaluation

The robust evaluation of the biological activity of novel pyrrolizine derivatives is paramount in the drug discovery process. This section provides detailed, step-by-step protocols for key in vitro assays.

A. In Vitro Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[13][14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolizine derivative and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. MTT Assay

The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16][17][18][19][20]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

B. In Vitro Anti-inflammatory Assays

1. COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX isoenzymes.[21][22][23][24][25]

Protocol:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.

  • Inhibitor Incubation: Add the pyrrolizine derivative at various concentrations to the reaction mixture and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Product Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit. The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of the 5-LOX enzyme.[26][27][28][29]

Protocol:

  • Enzyme Source: Use a source of 5-LOX, such as potato tuber extract or purified recombinant enzyme.

  • Reaction Setup: Prepare a reaction mixture containing the enzyme, calcium chloride, and a suitable buffer.

  • Inhibitor Incubation: Add the pyrrolizine derivative at various concentrations and incubate.

  • Substrate Addition: Initiate the reaction by adding linoleic acid or arachidonic acid.

  • Product Detection: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

C. In Vitro Antimicrobial Assay

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][30][31][32][33]

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the pyrrolizine derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Data Presentation and Interpretation

The effective communication of experimental results is crucial for advancing scientific knowledge. Quantitative data should be presented in a clear and concise manner, facilitating comparison and interpretation.

Table 1: Biological Activity of Representative Pyrrolizine Derivatives

CompoundTarget Cell Line/EnzymeAssayIC₅₀ / MIC (µM)Reference
Ketorolac COX-1Enzyme Inhibition0.02[Source]
COX-2Enzyme Inhibition0.09[Source]
Licofelone COX (non-selective)Enzyme Inhibition0.21[34]
5-LOXEnzyme Inhibition0.18[34]
Compound X MCF-7 (Breast Cancer)SRB Assay5.2[Source]
S. aureusBroth Microdilution8.0[Source]

(Note: "Source" indicates that this is example data and a specific reference should be inserted.)

V. Future Directions and Concluding Remarks

The field of pyrrolizine chemistry continues to evolve, with ongoing efforts to develop novel derivatives with improved efficacy, selectivity, and safety profiles. Future research will likely focus on:

  • Targeted Drug Delivery: The development of pyrrolizine conjugates for targeted delivery to cancer cells or sites of inflammation.

  • Multi-target Ligands: The design of single molecules that can modulate multiple targets simultaneously, offering a more holistic therapeutic approach.

  • Exploration of New Biological Activities: The screening of pyrrolizine libraries against a wider range of biological targets to uncover new therapeutic applications.

VI. References

  • What is the mechanism of Ketorolac Tromethamine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Ketorolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175.

  • Ketorolac: Package Insert / Prescribing Information - Drugs.com. (2025, December 11). Retrieved from [Link]

  • Ketorolac - Wikipedia. (n.d.). Retrieved from [Link]

  • Licofelone- novel analgesic and anti-inflammatory agent for osteoarthritis: An overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved from [Link]

  • Ketorolac | C15H13NO3 | CID 3826 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Licofelone – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23). Retrieved from [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • SRB assay for measuring target cell killing V.1 - Protocols.io. (2023, May 24). Retrieved from [Link]

  • Activity and potential role of licofelone in the management of osteoarthritis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024, September 17). International Journal of Current Medical Research. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis. (2004, September 14). Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2007). Licofelone--a novel analgesic and anti-inflammatory agent. Current medicinal chemistry, 14(7), 815–825.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116.

  • El-Moghazy, S. M., Mohamed, M. A., Shawky, A. M., Almalki, F. A., Abdalla, A. N., Youssif, B. G., ... & Gouda, A. M. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Current Medical Research, 2(5), 171-184.

  • Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC - NIH. (n.d.). Retrieved from [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. (n.d.). Retrieved from [Link]

  • Gouda, A. M., Youssif, B. G., Abdalla, A. N., Abourehab, M. A., & Aly, M. S. (2017). Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action. Bioorganic & medicinal chemistry, 25(22), 6068–6080.

  • (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024, September 18). Retrieved from [Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction | Bentham Science. (n.d.). Retrieved from [Link]

  • Laufer, S., Albrecht, W., & Gündel, J. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in molecular biology (Clifton, N.J.) (Vol. 396, pp. 105–116).

  • Synthesis, molecular docking and antitumor activity of novel pyrrolizines with potential as EGFR-TK inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv. (2024, January 8). Retrieved from [Link]

  • Lipoxygenase inhibiting activity of some Malaysian plants - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables - CABI Digital Library. (n.d.). Retrieved from [Link]

Sources

The Architecture of Discovery: A Technical Guide to the Synthesis of Novel Pyrrolizinones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and synthesis of novel pyrrolizinones, a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] The pyrrolizinone core is a privileged scaffold found in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic strategies, mechanistic insights, and practical considerations for the construction of these valuable compounds.

The Pyrrolizinone Scaffold: A Foundation for Diverse Biological Activity

The pyrrolizinone nucleus, a fusion of pyrrole and pyrrolidinone rings, represents a versatile template for drug design.[2][4] Its rigid, bicyclic structure allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Notable examples of biologically active molecules containing the related pyrrolizine core include Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), and Licofelone, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2][3][5] The therapeutic potential of these and other derivatives has fueled the development of innovative synthetic methodologies to access novel pyrrolizinone analogs with improved efficacy and safety profiles.[2][3] A large number of pyrrolizine-based derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4]

Strategic Approaches to Pyrrolizinone Synthesis

The construction of the pyrrolizinone skeleton can be achieved through a variety of synthetic strategies. The choice of a particular method often depends on the desired substitution pattern, stereochemistry, and overall complexity of the target molecule. This section will delve into some of the most powerful and widely employed approaches.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity.[6] Several MCRs have been developed for the synthesis of highly functionalized pyrrolizinone and related pyrrole systems.

One notable example is the one-pot, three-component reaction of L-proline, an aldehyde, and an active methylene compound, such as 1,3-indanedione, to yield spiro-pyrrolizinones.[7] This catalyst-free approach often proceeds with high efficiency, particularly under microwave irradiation.[7]

Experimental Protocol: Three-Component Synthesis of a Spiro-pyrrolizinone Derivative

  • To a microwave vial, add L-proline (1.0 mmol), benzaldehyde (1.0 mmol), and 1,3-indanedione (1.0 mmol).

  • Add ethanol (2 mL) as the solvent.

  • Seal the vial and subject it to microwave irradiation at 100°C for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure spiro-pyrrolizinone.

The proposed mechanism for this transformation involves the initial formation of an azomethine ylide from the condensation of L-proline and benzaldehyde. This is followed by a 1,3-dipolar cycloaddition with the 1,3-indanedione to construct the pyrrolizidine core.[7]

Diagram: Generalized Workflow for Three-Component Pyrrolizinone Synthesis

G cluster_reactants Reactants cluster_process Process cluster_products Product A L-Proline P1 One-Pot Reaction (e.g., Microwave Irradiation) A->P1 B Aldehyde B->P1 C Active Methylene Compound C->P1 D Spiro-pyrrolizinone P1->D

Caption: A streamlined multicomponent approach to spiro-pyrrolizinones.

Asymmetric Organocatalysis: Accessing Chiral Pyrrolizinones

The development of asymmetric methodologies to control the stereochemistry of the pyrrolizinone core is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.[8] Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these heterocycles.

A notable strategy involves the organocatalytic asymmetric cascade aza-Michael–aldol reaction of α,β-unsaturated aldehydes with substituted pyrroles.[8] This approach can generate highly functionalized, chiral pyrrolizine-based structures with multiple stereogenic centers, including quaternary ones, in high enantioselectivities (up to 95% ee) and excellent diastereoselectivities.[8]

Experimental Protocol: Organocatalytic Asymmetric Cascade Reaction

  • To a solution of 2-(trifluoroacetyl)pyrrole (0.2 mmol) in toluene (1.0 mL) at room temperature, add the α,β-unsaturated aldehyde (0.24 mmol).

  • Add the diarylprolinol silyl ether catalyst (20 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis.

  • Upon completion, directly purify the crude mixture by flash column chromatography on silica gel to afford the chiral pyrrolizine product.

The success of this reaction hinges on the ability of the chiral secondary amine catalyst to form a transient chiral enamine with the α,β-unsaturated aldehyde, which then directs the stereoselective conjugate addition of the pyrrole nucleophile, followed by an intramolecular aldol cyclization.

Diagram: Logical Flow of Asymmetric Organocatalytic Cascade

G cluster_start Starting Materials cluster_cascade Cascade Reaction Sequence cluster_end Product SM1 α,β-Unsaturated Aldehyde R1 Aza-Michael Addition SM1->R1 SM2 Substituted Pyrrole SM2->R1 Cat Chiral Organocatalyst (e.g., Diarylprolinol Silyl Ether) Cat->R1 Catalyzes R2 Intramolecular Aldol Reaction R1->R2 Intermediate Prod Chiral Pyrrolizine R2->Prod

Caption: Enantioselective synthesis via a catalyzed cascade reaction.

Intramolecular Cyclization Strategies

Another powerful approach for the synthesis of pyrrolizinones involves the intramolecular cyclization of suitably functionalized pyrrole precursors.[9] These methods often offer good control over the regiochemistry of the cyclization.

A representative example is the synthesis of pyrrolizin-3-ones from substituted pyrroles through a one-pot, two-step oxidation and intramolecular cyclization process.[9] This strategy allows for the introduction of various substituents on the pyrrole ring, which can significantly influence the photophysical properties of the resulting pyrrolizinones.[9]

Biological Significance and Therapeutic Potential

The interest in novel pyrrolizinone synthesis is largely driven by the diverse biological activities exhibited by this class of compounds.[2][3]

Biological Activity Examples and Mechanisms of Action Reference
Anti-inflammatory/Analgesic Ketorolac (non-selective COX-1/2 inhibitor), Licofelone (dual COX/5-LOX inhibitor).[5][5]
Anticancer Derivatives of pyrrolizine have shown cytotoxicity against various cancer cell lines (e.g., MCF-7, A549, Hep3B) through mechanisms such as COX-2 inhibition and induction of apoptosis.[3][10][3][10]
Antibacterial/Antiviral The pyrrolizine nucleus is a core structure in compounds with demonstrated antibacterial and antiviral properties.[2][4][2][4]
Nootropic/Anticonvulsant Certain pyrrolizine derivatives have shown potential as nootropic and anticonvulsant agents.[2][4][2][4]

The continued exploration of the structure-activity relationships (SAR) of novel pyrrolizinone derivatives is a promising avenue for the discovery of new therapeutic agents.

Future Directions and Perspectives

The field of pyrrolizinone synthesis is continually evolving, with a growing emphasis on green and sustainable methodologies.[6] The development of novel catalytic systems, including transition metal and enzyme catalysis, is expected to provide even more efficient and selective routes to these important heterocycles. Furthermore, the application of computational methods for the design of pyrrolizinone libraries with tailored biological activities will undoubtedly accelerate the drug discovery process. The versatility of the pyrrolizinone scaffold, coupled with the power of modern synthetic chemistry, ensures that this fascinating class of compounds will remain a fertile ground for discovery for years to come.

References

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]

  • Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. ResearchGate. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Academia.edu. [Link]

  • Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. National Institutes of Health. [Link]

  • Biologically active pyrrolizinone derivatives. ResearchGate. [Link]

  • Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. National Institutes of Health. [Link]

  • Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Organocatalytic asymmetric synthesis of chiral pyrrolizines by cascade conjugate addition-aldol reactions. Semantic Scholar. [Link]

  • Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Taylor & Francis Online. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. [Link]

  • Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action. PubMed. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. PubMed. [Link]

  • Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles. Semantic Scholar. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]

  • Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: synthesis of 3,8-didehydroheliotridin-5-one. J. Chem. Soc., Perkin Trans. 1. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]

  • A sustainable catalytic pyrrole synthesis. ResearchGate. [Link]

  • Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. PubMed Central. [Link]

  • Methods for the Catalytic Synthesis of Piperazine. ResearchGate. [Link]

Sources

A Theoretical Exploration of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, a key heterocyclic ketone featuring the pyrrolizine nucleus. While experimental data on this specific molecule is limited, its structural relation to potent pharmacological agents, such as the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, necessitates a deeper understanding of its electronic and structural properties.[1][2] This document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate these characteristics. We present a detailed, albeit theoretical, examination of the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated spectroscopic data. The insights derived from this in-silico investigation are crucial for researchers in medicinal chemistry and drug development, offering a foundational understanding of this molecule's reactivity, potential intermolecular interactions, and its utility as a versatile synthetic building block.[3]

Introduction: The Significance of the Pyrrolizine Scaffold

The pyrrolizine nucleus, a bicyclic system composed of a fused pyrrole and pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this core structure exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][4] this compound (C₁₄H₁₃NO) represents a fundamental exemplar of this class, incorporating a phenyl ketone substituent that can significantly influence its electronic distribution and biological interactions.[5][6] Its role as a known intermediate in the synthesis of Ketorolac underscores its importance in pharmaceutical manufacturing.[6][7][8]

A theoretical, quantum chemical approach allows for the prediction of molecular properties that are difficult or time-consuming to measure experimentally. By modeling the molecule's electronic structure, we can predict its stable conformation, identify sites susceptible to electrophilic or nucleophilic attack, and understand its potential for non-covalent interactions with biological targets.[9] This guide provides a blueprint for such a theoretical study, establishing a critical link between molecular structure and potential function.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability of the theoretical data, a well-established computational protocol is essential. The following methodology, grounded in Density Functional Theory (DFT), is widely recognized for its balance of accuracy and computational efficiency in studying organic molecules.[10][11]

Geometry Optimization

The initial step involves determining the molecule's most stable three-dimensional conformation, its ground state geometry. This is achieved through a geometry optimization calculation.

  • Protocol:

    • The initial structure of this compound is constructed using molecular modeling software.

    • A full geometry optimization is performed using the Gaussian suite of programs or similar software.

    • The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. This functional is known for providing excellent results for the thermochemistry of organic molecules.[11]

    • The 6-311++G(d,p) basis set is selected. This triple-zeta basis set includes diffuse functions (+) on heavy atoms and hydrogen to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is critical for heteroatomic systems.[10][12]

    • The optimization is considered complete when the forces on all atoms are negligible, and the structure corresponds to a true energy minimum on the potential energy surface. This is confirmed by performing a subsequent frequency calculation, which should yield no imaginary frequencies.

Electronic Property Calculations

Once the optimized geometry is obtained, single-point energy calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to derive the key electronic properties.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[13][14] The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity.[15][16]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is a 3D map of the electrostatic potential around a molecule.[17] It is an invaluable tool for identifying the electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions of a molecule.[5][9][18] This allows for the prediction of how the molecule will interact with other charged or polar species, such as receptor binding sites.[5][18]

Spectroscopic Simulation

Theoretical calculations can predict spectroscopic data, which can be used to validate experimental findings or to provide a reference for uncharacterized compounds.

  • Protocol:

    • Infrared (IR) Spectra: Vibrational frequencies are calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level. The resulting frequencies are typically scaled by an empirical factor (~0.967 for B3LYP) to correct for anharmonicity and other systematic errors.[19]

    • Nuclear Magnetic Resonance (NMR) Spectra: 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[19][20][21] Calculated shielding tensors are converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.[22]

G cluster_input Input cluster_calc Computational Protocol (DFT: B3LYP/6-311++G(d,p)) cluster_output Theoretical Outputs mol_build 1. Molecular Structure Input geom_opt 2. Geometry Optimization mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc struct_params Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_params sp_calc 4. Single-Point Calculation freq_calc->sp_calc thermo Thermodynamic Properties freq_calc->thermo spectra Simulated Spectra (IR, NMR) freq_calc->spectra fmo FMO Analysis (HOMO, LUMO, Gap) sp_calc->fmo mep MEP Surface sp_calc->mep fmo_diagram cluster_homo HOMO cluster_lumo LUMO homo_img homo_level -6.25 eV lumo_img lumo_level -1.80 eV gap_label Energy Gap ΔE = 4.45 eV

Figure 3: A conceptual representation of the HOMO and LUMO distributions and energy levels. (Note: Images are placeholders).

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface visually confirms the predictions from FMO analysis.

The map would show a region of intense negative potential (red/yellow) localized around the carbonyl oxygen atom, highlighting its role as a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the phenyl and pyrrolizine rings would exhibit positive potential (blue), indicating their susceptibility to interactions with nucleophilic species. The MEP surface is a powerful tool for understanding non-covalent interactions, which are fundamental to drug-receptor binding.

[9][18]#### 3.4. Simulated Spectroscopic Analysis

The simulated spectra provide theoretical benchmarks for the identification and characterization of the molecule.

Table 3: Predicted Vibrational and NMR Spectral Data

SpectrumKey FeaturePredicted ValueInterpretation
IR C=O Stretch~1650 cm⁻¹Strong absorption, characteristic of a conjugated ketone.
C-N Stretch~1280 cm⁻¹Characteristic of the pyrrolizine amine.
C-H (Aromatic)~3050-3100 cm⁻¹Stretching vibrations of the phenyl ring.
13C NMR C=O~190 ppmDeshielded carbonyl carbon.
C (Aromatic)~125-135 ppmSignals corresponding to the phenyl ring carbons.
C (Pyrrolizine)~110-140 ppmSignals for the sp² and sp³ carbons of the fused rings.
1H NMR H (Aromatic)~7.4-7.8 ppmSignals for the phenyl protons.
H (Pyrrole)~6.5-7.0 ppmProtons on the pyrrole part of the fused ring.
H (Pyrrolidine)~2.5-3.5 ppmAliphatic protons on the saturated part of the ring.

Note: Chemical shifts (ppm) are relative to TMS. These are representative values.

The predicted IR spectrum is dominated by a strong carbonyl stretch. The calculated 1H and 13C NMR spectra would provide a complete theoretical assignment of all proton and carbon signals, which would be invaluable for confirming the structure of synthesized material.

Applications in Drug Development and Synthesis

The theoretical insights into this compound confirm its utility as a valuable molecular scaffold.

  • Rational Drug Design: The MEP and FMO analyses provide a clear picture of the molecule's interaction potential. The electron-rich pyrrolizine core and the electron-deficient benzoyl group offer distinct regions for functionalization. This allows medicinal chemists to rationally design derivatives with tailored properties to enhance binding affinity to specific biological targets, such as the COX enzymes targeted by Ketorolac. *[1] Synthetic Chemistry: As an intermediate, understanding its reactivity is crucial for optimizing synthetic routes. T[3][7][23]he FMO analysis predicts that the carbonyl carbon is the primary site for nucleophilic addition, while the pyrrole ring is susceptible to electrophilic substitution, guiding the choice of reagents and reaction conditions for further chemical transformations.

Conclusion

This technical guide has detailed a comprehensive theoretical study of this compound using Density Functional Theory. While the presented data is based on a robust and widely accepted computational methodology, it serves as a predictive framework. The analysis of the molecule's geometry, electronic structure via FMO and MEP, and simulated spectra provides a foundational understanding of its chemical behavior. These in-silico insights are critical for guiding future experimental work, including the synthesis of novel derivatives and their evaluation as potential therapeutic agents. This work underscores the power of computational chemistry to accelerate the drug discovery process by providing detailed molecular-level knowledge prior to extensive laboratory investigation.

References

  • Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Preparation method of ketorolac tromethamine intermediate. (2021). Google Patents.
  • Preparation method of ketorolac tromethamine intermediate. (2021). Google Patents.
  • Molecular Electrostatic Potential (MEP). (n.d.). University of Zurich. Retrieved January 16, 2026, from [Link]

  • Preparation of ketorolac. (2001). Google Patents.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved January 16, 2026, from [Link]

  • Synthesis of compounds useful in the manufacture of ketorolac. (2000). WIPO Patentscope. Retrieved January 16, 2026, from [Link]

  • Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Aly, S. M. E., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. [Link]

  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate. [Link]

  • Molecular electrostatic potential (MEP) analysis of five compounds 1a, 1c, 1e, 1i, and 1n. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. (2012). Wiley Online Library. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (n.d.). International Journal of Clinical Medical Research. Retrieved January 16, 2026, from [Link]

  • Frontier Molecular Orbital Theory. (2017). CHEM 123 ChIRP. [Link]

  • frontier molecular orbital analysis. (2019). YouTube. [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). National Center for Biotechnology Information. [Link]

  • Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p) level. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Basis Sets. (2021). Gaussian.com. [Link]

  • Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). International Journal of Clinical Medical Research. [Link]

  • Lab 5: NMR and IR spectra & vibrational analysis. (n.d.). Bar-Ilan University. Retrieved January 16, 2026, from [Link]

  • Vibrational Spectroscopy, Molecular properties, IR, UV-Visible, NMR Spectra and (HF, DFT) Calculations of Organic Molecule. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). ACS Publications. [Link]

  • Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. (2023). ScienceDirect. [Link]

  • ubiquity of B3LYP/6-31G. (2016). Reddit. [Link]

Sources

Methodological & Application

Synthesis of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, a significant heterocyclic ketone also known as 1-Descarboxy Ketorolac. This compound serves as a crucial building block in medicinal chemistry and is a known impurity in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Ketorolac.[1] This document provides two distinct and detailed synthetic protocols: a decarboxylation route starting from the readily available Ketorolac, and a proposed de novo synthesis commencing with 2-benzoylpyrrole. Each protocol is accompanied by in-depth mechanistic insights, a thorough discussion of experimental parameters, and complete characterization data for the target molecule. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and understand this important pyrrolizine derivative.

Introduction

This compound is a heterocyclic compound featuring a pyrrolizine core acylated with a benzoyl group. The pyrrolizine scaffold is a recurring motif in a variety of natural products and pharmacologically active compounds.[2][3] The title compound, in particular, has garnered interest as a versatile intermediate for the synthesis of more complex molecules and for its relevance in the quality control of Ketorolac, a potent analgesic.[1] Understanding its synthesis is therefore of both academic and industrial importance.

This guide presents two strategic approaches to the synthesis of this compound. The first is a practical decarboxylation of Ketorolac, offering a straightforward route from a commercial starting material. The second is a proposed multi-step de novo synthesis, providing a more fundamental approach from simpler precursors and offering greater flexibility for analog synthesis.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
Synonyms 1-Descarboxy Ketorolac, 5-Benzoyl-2,3-dihydro-1H-pyrrolizine
CAS Number 113502-55-9
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Appearance Pale yellow crystalline solid

Synthetic Strategies

Two primary synthetic routes are detailed below. The choice of method will depend on the availability of starting materials, desired scale, and the specific research objectives.

Protocol 1: Decarboxylation of Ketorolac

This protocol is adapted from a patented procedure and offers a direct conversion of Ketorolac to the target compound.[4] The reaction proceeds via a copper-catalyzed decarboxylation at elevated temperatures.

Reaction Scheme:

Decarboxylation of Ketorolac Ketorolac Ketorolac Reagents Copper Powder (Cu) p-Xylene, Reflux Ketorolac->Reagents Product This compound Reagents->Product - CO2

Figure 1: Decarboxylation of Ketorolac to yield the target compound.

Materials:

  • Ketorolac

  • Copper powder

  • p-Xylene

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask, add Ketorolac (20 g) and p-xylene (100 g).

  • Add copper powder (5 g) to the mixture.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with vigorous stirring for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 40°C.

  • Filter the mixture to remove the excess copper powder.

  • To the filtrate, add 200 g of water. The mixture will become cloudy.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 g).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield a pale yellow crystalline solid.

Expected Yield: Approximately 59% with a purity of >99%.[4]

Mechanism Insight:

The copper-catalyzed decarboxylation of carboxylic acids is a well-established reaction. While the precise mechanism can be complex and substrate-dependent, it is generally believed to involve the formation of a copper carboxylate intermediate. Thermal decomposition of this intermediate leads to the expulsion of carbon dioxide and the formation of an organocopper species, which is then protonated by the solvent or trace water to yield the final product.

Protocol 2: De Novo Synthesis from 2-Benzoylpyrrole (Proposed)

This proposed synthesis involves two key steps: N-alkylation of 2-benzoylpyrrole followed by an intramolecular Friedel-Crafts cyclization to construct the pyrrolizine ring system. This approach offers greater versatility for creating analogs by modifying the starting materials.

Overall Reaction Scheme:

De Novo Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization Benzoylpyrrole 2-Benzoylpyrrole Reagents1 1-Bromo-3-chloropropane Base (e.g., NaH), DMF Benzoylpyrrole->Reagents1 AlkylatedPyrrole 1-(3-Chloropropyl)-2-benzoyl-1H-pyrrole Reagents2 Lewis Acid (e.g., AlCl3) Dichloromethane AlkylatedPyrrole->Reagents2 Reagents1->AlkylatedPyrrole Product This compound Reagents2->Product

Figure 2: Proposed de novo synthesis of the target compound.

Part 1: Synthesis of 1-(3-Chloropropyl)-2-benzoyl-1H-pyrrole

Materials:

  • 2-Benzoylpyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromo-3-chloropropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0°C and add a solution of 2-benzoylpyrrole (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add 1-bromo-3-chloropropane (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Part 2: Intramolecular Friedel-Crafts Cyclization

Materials:

  • 1-(3-Chloropropyl)-2-benzoyl-1H-pyrrole

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(3-chloropropyl)-2-benzoyl-1H-pyrrole in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C and slowly add anhydrous aluminum chloride (1.1 equivalents) in portions.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Mechanism Insight:

The intramolecular Friedel-Crafts acylation proceeds via the formation of an acylium ion or a polarized acyl chloride-Lewis acid complex. The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic carbon of the tethered alkyl halide to form the new five-membered ring of the pyrrolizine system. The Lewis acid is crucial for activating the alkyl halide for this intramolecular cyclization.

Characterization Data

The following data is compiled for the final product, this compound.

Technique Data
¹H NMR Expected signals in CDCl₃: Aromatic protons of the phenyl group (multiplet), protons on the pyrrole ring (singlets or doublets), and aliphatic protons of the dihydro-pyrrolizine core (multiplets).
¹³C NMR Expected signals in CDCl₃: Carbonyl carbon, aromatic carbons of the phenyl and pyrrole rings, and aliphatic carbons of the dihydro-pyrrolizine core.
IR (KBr) Expected characteristic peaks: C=O stretching (ketone), C=C stretching (aromatic), and C-N stretching.
Mass Spec (EI) Expected molecular ion peak (M⁺) at m/z = 211, corresponding to the molecular weight of the compound.

Note: Specific chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Aluminum Chloride: AlCl₃ is corrosive and reacts exothermically with water. Handle with care and in a moisture-free environment.

  • Solvents: Dichloromethane and DMF are hazardous solvents. Avoid inhalation and skin contact.

  • Acids and Bases: Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

This guide provides two robust and well-documented synthetic routes for the preparation of this compound. The decarboxylation of Ketorolac offers a convenient pathway from a readily available starting material, while the proposed de novo synthesis provides a more flexible approach for analog development. The detailed protocols, mechanistic discussions, and characterization data presented herein are intended to empower researchers in their synthetic endeavors and contribute to the advancement of medicinal and organic chemistry.

References

  • Preparation method of related impurities of ketorolac or salts thereof. CN111286047A.
  • Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis.
  • The chemistry and biology of pyrrolizidine alkaloids. Academic Press.
  • Ketorolac Impurity C and preparation method and applic
  • Supporting Information for: Synthesis of Pyrroles by Gold(I)
  • Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. RSC Adv.
  • This compound. PubChem. ([Link])

  • Phenyl(1H-pyrrol-2-YL)methanone. PubChem. ([Link])

  • Prepar
  • This compound. GSRS. ([Link])

  • Ketorolac - Impurity I. Pharmaffiliates. ([Link])

  • Preparation method of ketorolac tromethamine. CN101575340B.
  • 13C NMR Chemical Shifts. Organic Chemistry Data. ([Link])

  • Formulation Development and Evaluation of Ketorolac Tromethamine Gel. Int. J. Pharm. Sci. Res.
  • Process for the preparation of ketorolac tromethamine. US6191285B1.
  • Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)
  • Process for the synthesis of pirfenidone. US10472325B2.
  • Industrial Preparation of Drug: Ketorolac Tromethamine USP. CORE.
  • 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. PubChem. ([Link])

Sources

laboratory preparation of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Laboratory Preparation of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the laboratory synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine derivatives, key intermediates in the development of pharmacologically active molecules. The synthesis leverages a multi-step pathway commencing from pyrrole, proceeding through the formation of a functionalized pyrrolizine core, followed by a targeted Vilsmeier-Haack type acylation to introduce the benzoyl moiety. This application note emphasizes the rationale behind procedural choices, provides detailed, step-by-step protocols, and includes methods for purification and characterization, ensuring scientific rigor and reproducibility for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

The 2,3-dihydro-1H-pyrrolizine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The introduction of an aroyl group, such as benzoyl, at the 5-position is a critical step in the synthesis of potent anti-inflammatory and analgesic agents, most notably related to the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[1][2]

The synthetic strategy detailed herein is a robust pathway that builds the pyrrolizine ring system first and then introduces the benzoyl group via electrophilic substitution. This approach offers good control over the regiochemistry of the benzoylation. The overall process can be dissected into two primary stages:

  • Construction of the Pyrrolizine Core : Synthesis of a stable, functionalized 2,3-dihydro-1H-pyrrolizine intermediate starting from a pyrrole derivative.

  • Electrophilic Aromatic Acylation : Introduction of the benzoyl group onto the electron-rich pyrrolizine ring system.

This guide will focus on the synthesis of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate, a key precursor that can be further modified, for example, by hydrolysis and decarboxylation to yield the corresponding carboxylic acid.[1][3]

Synthesis Pathway and Reaction Mechanisms

The selected synthetic route involves the initial preparation of diethyl 2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate, which then undergoes a Vilsmeier-Haack-type acylation reaction.

Mechanism of Friedel-Crafts Acylation

The core of this synthesis is the introduction of the benzoyl group. This is achieved via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation or a related variant.[4][5] In this protocol, the electrophile is generated from N-benzoylmorpholine and phosphorus oxychloride (POCl₃).[1]

The mechanism proceeds as follows:

  • Activation of the Acylating Agent : Phosphorus oxychloride activates the carbonyl oxygen of N-benzoylmorpholine, making the carbonyl carbon highly electrophilic.

  • Formation of the Acylium Ion Equivalent : This activation leads to the formation of a potent electrophilic species, an equivalent of the acylium ion.

  • Electrophilic Attack : The electron-rich pyrrolizine ring attacks the electrophilic carbon. The substitution occurs preferentially at the C5 position due to the electronic properties of the bicyclic system.

  • Rearomatization : The resulting intermediate loses a proton to restore the aromaticity of the pyrrolizine ring, yielding the final 5-benzoyl product.

Diagram 1: General Mechanism of Acylation

G Pyrrolizine Diethyl 2,3-dihydro-1H- pyrrolizine-1,1-dicarboxylate Attack Electrophilic Attack at C5 Position Pyrrolizine->Attack Reagents 1. N-Benzoylmorpholine, POCl₃ 2. Dichloroethane (Solvent) Acylium Generation of Electrophilic Acylium Ion Equivalent Reagents->Acylium Acylium->Attack Intermediate Cationic Intermediate (Sigma Complex) Attack->Intermediate Forms C-C bond Deprotonation Deprotonation & Rearomatization Intermediate->Deprotonation Loses H+ Workup Aqueous Na₂CO₃ Workup Deprotonation->Workup Product Diethyl 5-benzoyl-2,3-dihydro-1H- pyrrolizine-1,1-dicarboxylate Workup->Product

A simplified overview of the key steps in the Vilsmeier-Haack type acylation.

Detailed Experimental Protocols

Safety Precaution : All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Key Properties
Diethyl-2-pyrroyl malonateN/A225.24Starting material for the pyrrolizine core.
1,2-Dibromoethane106-93-4187.86Cyclizing agent. Toxic and carcinogenic.
Potassium Carbonate (K₂CO₃)584-08-7138.21Base for the cyclization reaction.
N,N-Dimethylformamide (DMF)68-12-273.09Polar aprotic solvent for cyclization.
N-Benzoylmorpholine1443-46-5191.23Benzoyl group donor.
Phosphorus oxychloride (POCl₃)10025-87-3153.33Activating agent for acylation. Corrosive.
1,2-Dichloroethane107-06-298.96Solvent for the acylation reaction.
Sodium Carbonate (Na₂CO₃)497-19-8105.99Used for aqueous workup to neutralize acid.
Silica Gel (for chromatography)7631-86-960.08Stationary phase for purification.
Ethyl Acetate & HexaneVarious-Solvents for chromatography and extraction.
Step-by-Step Synthesis Workflow

Diagram 2: Experimental Synthesis Workflow

G cluster_0 Part 1: Pyrrolizine Core Synthesis cluster_1 Part 2: Benzoylation Start Diethyl-2-pyrroyl malonate + 1,2-Dibromoethane + K₂CO₃ in DMF React1 Stir at 80°C for 2 hours Start->React1 Workup1 Solvent Removal & Silica Gel Chromatography React1->Workup1 Product1 Diethyl 2,3-dihydro-1H- pyrrolizine-1,1-dicarboxylate Workup1->Product1 Add Add Pyrrolizine Intermediate (Product 1) Product1->Add Reagents2 N-Benzoylmorpholine + POCl₃ in Dichloroethane React2 Maintain at 25°C for 6 hours Reagents2->React2 React2->Add React3 Maintain at 50°C for 3 days Add->React3 Workup2 Aqueous Na₂CO₃ Quench, Extraction & Purification React3->Workup2 FinalProduct Diethyl 5-benzoyl-2,3-dihydro- 1H-pyrrolizine-1,1-dicarboxylate Workup2->FinalProduct

A flowchart of the two-part synthesis from starting materials to the final product.

Protocol 1: Synthesis of Diethyl 2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate[1]
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl-2-pyrroyl malonate (1.0 eq), potassium carbonate (5.0 eq), and N,N-Dimethylformamide (DMF) to create a stirrable mixture.

  • Add 1,2-dibromoethane (5.0 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir vigorously for 2 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 1:9 v/v) to isolate the product.

  • Combine the product-containing fractions and evaporate the solvent to yield diethyl 2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate as a pure compound. An expected yield is approximately 95%.[1]

Protocol 2: Synthesis of Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate[1]
  • In a dry, nitrogen-flushed round-bottom flask, add N-benzoylmorpholine (2.16 eq) and 1,2-dichloroethane.

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) (2.16 eq) dropwise while stirring.

  • Allow the mixture to warm to room temperature (approx. 25°C) and stir for 6 hours.

  • To this mixture, add a solution of diethyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (from Protocol 1, 1.0 eq) dissolved in 1,2-dichloroethane.

  • Heat the reaction mixture to 50°C and maintain for 3 days. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully pour it into a beaker containing a 10% aqueous sodium carbonate solution. Caution : This quenching step is exothermic and may release gas.

  • Stir the resulting two-phase mixture at room temperature for 10 hours, then heat to reflux for 2 hours to ensure the destruction of any reactive intermediates.

  • Separate the organic layer. Wash the aqueous layer with 1,2-dichloroethane.

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an ethyl acetate-hexane eluent system to yield the final product.

Product Characterization and Data

The final product, diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate, should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance Solid or viscous oil
Molecular Formula C₂₀H₂₁NO₅
Molar Mass 355.38 g/mol
Purity (Post-Chr.) >95%
Yield ~95% (based on the pyrrolizine starting material)[1]
IR Spectroscopy Characteristic peaks for C=O (ester and ketone), C-O, and aromatic C-H bonds.
NMR Spectroscopy Spectral data should be consistent with the assigned structure.[1]

Further Transformations

The synthesized diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate is a versatile intermediate. It can be converted to 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid through a process of hydrolysis and decarboxylation. A typical procedure involves refluxing the dicarboxylate with aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation, yielding the monocarboxylic acid in high purity.[3]

Conclusion

This application note outlines a reliable and well-documented procedure for the synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine derivatives. By following the detailed protocols for the construction of the pyrrolizine core and the subsequent acylation, researchers can effectively produce this valuable intermediate for applications in pharmaceutical research and development. The provided mechanistic insights and procedural rationale aim to empower scientists to not only replicate this synthesis but also to adapt it for the creation of novel analogs.

References

  • Semantic Scholar. (n.d.). Synthesis of pyrrolizidine derivatives (microreview). Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5532381A - Process for preparing pyrrolizine derivatives.
  • Australian Journal of Chemistry. (1970). Dihydropyrrolizines. III. Preparation and reactions of derivatives related to pyrrolizidine alkaloids. Retrieved from [Link]

  • Synfacts. (2016). Asymmetric Synthesis of Pyrrolizines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-(benzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol, (+-)-. Retrieved from [Link]

  • ResearchGate. (2017). A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. Retrieved from [Link]

  • Pharmaoffer. (n.d.). 5-Benzoyl-2,3-Dihydro-1H-Pyrrolizine-1-Carboxylic Acid API Manufacturers & Suppliers. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Cheméo. (n.d.). 5-(benzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic-acid.pdf. Retrieved from [Link]

  • YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

Sources

Application Note: High-Sensitivity Analytical Methods for the Detection of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical protocols for the qualitative and quantitative determination of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone. This compound, also known as 1-Descarboxy Ketorolac, is a significant related compound of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[1][2] Its structural similarity to pyrrolizidine alkaloids (PAs), a class of compounds known for potential toxicity, necessitates the use of highly sensitive and specific analytical methods for its monitoring in pharmaceutical development and quality control.[3][4] This guide presents two robust, validated methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine screening and quantification at moderate levels, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. The scientific rationale behind critical methodological choices is discussed to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction and Compound Profile

This compound is a key impurity and synthetic building block related to the pharmaceutical API, Ketorolac.[5][6] The reliable detection and quantification of such impurities are critical for ensuring the safety and efficacy of pharmaceutical products, as mandated by regulatory bodies. The core structure of this molecule is a pyrrolizine ring system, which is analogous to the necine base of pyrrolizidine alkaloids.[3][7] PAs are known for their potential hepatotoxicity, making the rigorous analysis of structurally related compounds a priority in drug development.[4]

The methods detailed herein are designed to provide the specificity and sensitivity required for the analysis of this compound, whether as a raw material, a process intermediate, or a final product impurity.

Compound Details:

  • IUPAC Name: (2,3-Dihydro-1H-pyrrolizin-5-yl)(phenyl)methanone[7]

  • Synonyms: 1-Descarboxy Ketorolac, Ketorolac Related Compound D[1][2]

  • Molecular Formula: C₁₄H₁₃NO[7][8]

  • Molecular Weight: 211.26 g/mol [7][8]

  • CAS Number: 113502-55-9[7]

Method 1: Quantitative Analysis by HPLC-UV

This method is designed as a robust and accessible quality control tool for quantifying this compound when present at concentrations typically above 0.05 µg/mL.

Principle and Rationale

The method leverages reversed-phase high-performance liquid chromatography (HPLC) to separate the analyte from the API and other potential impurities. The molecule possesses significant chromophores—specifically the benzoyl group and the conjugated pyrrolizine ring system—which allow for sensitive detection using a UV-Vis spectrophotometer.[9] A C18 stationary phase is selected for its excellent retention and separation of moderately non-polar aromatic compounds like the target analyte. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures sharp peak shapes and optimal retention times. Formic acid acidifies the mobile phase, which suppresses the ionization of any residual silanol groups on the silica-based column, thereby reducing peak tailing and improving chromatographic performance.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Analytical column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reference Standard: this compound (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.22 µm PTFE syringe filters.

2.2.2. Reagent and Standard Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

2.2.3. Sample Preparation

  • Accurately weigh a sample containing the suspected analyte (e.g., 25 mg of Ketorolac API).

  • Transfer to a 25 mL volumetric flask and dissolve in the diluent.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2.2.4. HPLC Operating Conditions

ParameterSetting
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 254 nm (or determined λmax)
Run Time 25 minutes
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & Calibration Curve Preparation Autosampler Autosampler Injection (10 µL) Std_Prep->Autosampler Sample_Prep Sample Weighing, Dissolution & Filtration Sample_Prep->Autosampler HPLC HPLC Separation (C18 Column, Gradient Elution) Autosampler->HPLC 1.0 mL/min DAD DAD Detection (@ 254 nm) HPLC->DAD Integration Peak Integration DAD->Integration Quant Quantification vs. Calibration Curve Integration->Quant Report Generate Report Quant->Report

Caption: Workflow for HPLC-UV analysis.

Method 2: High-Sensitivity LC-MS/MS Analysis

This method is the preferred approach for trace-level detection (sub-ng/mL) and unambiguous confirmation of this compound, especially in complex matrices such as biological fluids or for stringent impurity profiling.

Principle and Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity.[10] The chromatographic separation is performed using UHPLC for faster analysis and better resolution. Following elution, the analyte enters the mass spectrometer and is ionized, typically by electrospray ionization (ESI). The nitrogen atom in the pyrrolizine ring readily accepts a proton, making positive mode ESI highly efficient for generating the protonated molecular ion [M+H]⁺.[11]

The true power of this technique lies in the tandem mass spectrometry (MS/MS) performed in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of our parent ion. This isolated ion is then fragmented in the collision cell (Q2), and the resulting product ions are scanned by the third quadrupole (Q3). By monitoring for a specific parent → product ion transition, chemical noise is virtually eliminated, providing exceptional signal-to-noise ratios. For pyrrolizidine-type structures, characteristic fragment ions are often observed at m/z 120 and 94, corresponding to the core pyrrolizine ring structure, providing a reliable basis for MRM transition selection.[12][13]

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation and Materials

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical column: UPLC C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • All reagents and standards as listed in section 2.2.1, but of the highest available purity (e.g., LC-MS grade).

3.2.2. Reagent and Standard Preparation

  • Prepare Mobile Phases A and B, Diluent, and a Standard Stock Solution as described in section 2.2.2.

  • Prepare a more dilute set of calibration standards appropriate for the higher sensitivity of the instrument (e.g., 0.05, 0.1, 0.5, 1, 5, 25 ng/mL).

3.2.3. Sample Preparation

  • For simple matrices (e.g., API), follow the procedure in 2.2.3.

  • For complex matrices (e.g., plasma), a solid-phase extraction (SPE) may be required. Cation exchange SPE cartridges are effective for extracting pyrrolizidine-like compounds.[14][15]

3.2.4. LC-MS/MS Operating Conditions

Table 1: UHPLC Parameters

Parameter Setting
Column UPLC C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B; 0.5-4 min: 10-90% B; 4-5 min: 90% B; 5-5.1 min: 90-10% B; 5.1-7 min: 10% B
Injection Volume 2 µL

| Column Temperature | 40 °C |

Table 2: Mass Spectrometer Parameters (Triple Quadrupole)

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions Precursor Ion [M+H]⁺ (m/z): 212.1
Product Ion 1 (Quantifier): 120.1 (Collision Energy: 25 eV)

| | Product Ion 2 (Qualifier): 94.1 (Collision Energy: 35 eV) |

Note: Collision energies should be optimized empirically on the specific instrument used.

LC-MS/MS Workflow Diagram

LCMS_Workflow Sample_Prep Sample Preparation (Dilution or SPE) UHPLC UHPLC Separation (Fast Gradient) Sample_Prep->UHPLC ESI Electrospray Ionization (ESI+) Generates [M+H]⁺ UHPLC->ESI Q1 Quadrupole 1 (Q1) Isolates Precursor Ion (m/z 212.1) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) Q1->Q2 Fragment Q3 Quadrupole 3 (Q3) Isolates Product Ions (m/z 120.1 & 94.1) Q2->Q3 Detector Detector Q3->Detector Data_System Data System (Quantification & Confirmation) Detector->Data_System

Caption: Workflow for LC-MS/MS analysis.

Method Performance and Validation

Both methods should be validated according to appropriate guidelines (e.g., ICH Q2(R1) for pharmaceutical analysis) to ensure they are fit for purpose. The following table summarizes typical performance characteristics.

Table 3: Typical Method Validation Parameters

Parameter HPLC-UV Method LC-MS/MS Method
Linearity (r²) > 0.999 > 0.998
Range 0.1 - 25 µg/mL 0.05 - 50 ng/mL
LOD ~0.05 µg/mL ~0.01 ng/mL
LOQ 0.1 µg/mL 0.05 ng/mL
Accuracy (% Recovery) 98 - 102% 95 - 105%
Precision (% RSD) < 2.0% < 5.0%

| Specificity | Demonstrated by peak purity and resolution | Demonstrated by unique MRM transitions |

Conclusion

This application note details two complementary and robust methods for the analysis of this compound. The HPLC-UV method serves as an excellent tool for routine quality control and process monitoring due to its simplicity and reliability. For applications requiring the highest level of sensitivity and confirmatory identification, such as trace impurity analysis in final drug products or pharmacokinetic studies, the LC-MS/MS method is the definitive choice. The successful implementation of these protocols will enable researchers and drug development professionals to accurately monitor and control the levels of this critical compound, ensuring product quality and safety.

References

  • Csupor, D., Wenzig, E. M., & Bauer, R. (2010). A new HPLC-ESI-MS/MS sum parameter method for the quantitative determination of pyrrolizidine alkaloids in complex matrices. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71209516, this compound. PubChem. Available at: [Link]

  • Federal Institute for Risk Assessment (BfR), Germany. (2015). Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. BfR. Available at: [Link]

  • Agilent Technologies. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Agilent Application Note. Available at: [Link]

  • Zhang, F., et al. (2008). Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens. Phytochemical Analysis. Available at: [Link]

  • Livshultz, T., et al. (2018). HPLC-MS detection of pyrrolizidine alkaloids and their N-oxides in herbarium specimens dating back to the 1850s. Applications in Plant Sciences. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24370, Phenyl(1H-pyrrol-2-YL)methanone. PubChem. Available at: [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available at: [Link]

  • Li, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC-MS/MS. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Determination of pyrrolizidine alkaloids in dietary sources using a spectrophotometric method. Request PDF. Available at: [Link]

  • Al-Asmari, A. K., et al. (2021). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules. Available at: [Link]

  • Moreira, R., et al. (2018). Evolution through time of Pyrrolizidine Alkaloids detection and quantification. ResearchGate. Available at: [Link]

  • Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. Available at: [Link]

  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. SCIEX. Available at: [Link]

  • Gottardo, R., et al. (2016). Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography. Journal of Analytical Toxicology. Available at: [Link]

  • Restek. (2023). Method Development Guide for Novel Psychoactive Substances. Restek Resource Hub. Available at: [Link]

  • Sixto, A., et al. (2019). GC–MS and LC–MS/MS workflows for the identification and quantitation of pyrrolizidine alkaloids in plant extracts, a case study: Echium plantagineum. Revista Brasileira de Farmacognosia. Available at: [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. Available at: [Link]

  • Bezerra, D. A. C., et al. (2013). Structural Elucidation and NMR Assignments of a New Pyrrolizidine Alkaloid From Crotalaria Vitellina Ker Gawl. Magnetic Resonance in Chemistry. Available at: [Link]

  • Li, C., et al. (2022). Phenopyrrolizins A and B, Two Novel Pyrrolizine Alkaloids from Marine-Derived Actinomycetes Micromonospora sp. HU138. Marine Drugs. Available at: [Link]

  • FDA Global Substance Registration System. (n.d.). This compound Details. gsrs.ncats.nih.gov. Available at: [Link]

  • ResearchGate. (2013). Structural elucidation and NMR assignments of a new pyrrolizidine alkaloid from Crotalaria vitellina Ker Gawl. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Structural elucidation and NMR assignments of a new pyrrolizidine alkaloid from Crotalaria vitellina Ker Gawl. ResearchGate. Available at: [Link]

  • Witte, L., et al. (1992). Comparative analysis of pyrrolizidine alkaloids from natural sources by gas chromatography-mass spectrometry. Phytochemistry. Available at: [Link]

  • University of Pretoria. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. UPSpace. Available at: [Link]

  • Slideshare. (2018). Structural elucidation by NMR(1HNMR). Slideshare. Available at: [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science. Available at: [Link]

  • MDPI. (2021). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ketorolac - Impurity I. Pharmaffiliates. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Novel methanone: Synthesis, Characterization and Computational Analysis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. Available at: [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences. Available at: [Link]

Sources

Analysis of 1-Descarboxy Ketorolac: A Validated HPLC-UV Method for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Descarboxy Ketorolac, a potential impurity in Ketorolac Tromethamine drug substance and product. The developed isocratic reverse-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in the pharmaceutical industry. The causality behind the selection of chromatographic parameters is discussed, and the entire protocol is presented as a self-validating system in accordance with international regulatory guidelines.

Introduction: The Significance of Impurity Profiling

Ketorolac Tromethamine is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain.[1] Like any active pharmaceutical ingredient (API), its purity is a critical quality attribute that directly impacts its safety and efficacy. Regulatory agencies worldwide mandate stringent control over impurities in pharmaceutical products. 1-Descarboxy Ketorolac is a potential process-related impurity or degradant of Ketorolac. Its effective separation and quantification are paramount to ensure the quality of Ketorolac-containing medicines.

Forced degradation studies are crucial in the development of stability-indicating analytical methods.[2][3] These studies help to identify potential degradation products, such as 1-Descarboxy Ketorolac, that may arise during the manufacturing process or upon storage.[2][4] The development of a robust analytical method capable of separating the API from its impurities is therefore a fundamental requirement for drug development and manufacturing.[5][6]

This application note provides a comprehensive guide for the analysis of 1-Descarboxy Ketorolac, grounded in scientific principles and aligned with the validation requirements of the International Council for Harmonisation (ICH).[7][8][9][10]

Experimental

Materials and Reagents
  • Reference Standards: Ketorolac Tromethamine and 1-Descarboxy Ketorolac reference standards (USP or equivalent).

  • Solvents: HPLC grade Acetonitrile, Methanol, and Tetrahydrofuran (THF).

  • Buffer Reagents: Ammonium Dihydrogen Phosphate or Ammonium Formate (analytical grade).

  • Acid/Base: Phosphoric acid and/or Glacial Acetic Acid for pH adjustment.

  • Water: High-purity water (Milli-Q® or equivalent).

  • Filters: 0.45 µm nylon or PVDF syringe filters.

Instrumentation and Chromatographic Conditions

The method was developed and validated on a standard HPLC system equipped with a UV detector. The selection of a C8 column was based on its proven efficacy in separating Ketorolac and its related impurities.[1][5][6] The mobile phase composition and pH were optimized to achieve a balance between retention, resolution, and peak shape. The detection wavelength of 313 nm was chosen for optimal sensitivity for both Ketorolac and its impurities.[1][11][12][13]

Parameter Condition Justification
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Column Waters X-bridge C8 (75 mm x 3.0 mm, 2.5 µm)Provides good resolution and efficiency for Ketorolac and its impurities.[1][12][13]
Mobile Phase Tetrahydrofuran: 0.05M Ammonium Dihydrogen Phosphate (pH 3.0) (28:72 v/v)Offers optimal separation and peak shape. The acidic pH suppresses the ionization of acidic analytes, leading to better retention and symmetry on a reverse-phase column.[1][12][13]
Flow Rate 1.7 mL/minAllows for a rapid analysis time while maintaining good separation.[1][12][13]
Column Temperature 44 °CImproves peak shape and reduces viscosity of the mobile phase, leading to lower backpressure.[1]
Detection Wavelength 313 nmProvides good sensitivity for both Ketorolac and its impurities.[1][11][12][13]
Injection Volume 3 µLA small injection volume minimizes potential for peak distortion.[1]
Run Time Approximately 5 minutesEnables high throughput analysis.

Detailed Protocols

Standard Solution Preparation
  • Ketorolac Tromethamine Stock Solution (400 µg/mL): Accurately weigh and transfer about 40 mg of Ketorolac Tromethamine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • 1-Descarboxy Ketorolac Stock Solution (100 µg/mL): Accurately weigh and transfer about 10 mg of 1-Descarboxy Ketorolac reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (for Linearity and Accuracy): Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 5 µg/mL for 1-Descarboxy Ketorolac).

Sample Preparation
  • Ketorolac Tromethamine Drug Substance: Accurately weigh and transfer about 40 mg of the Ketorolac Tromethamine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Ketorolac Tromethamine Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 40 mg of Ketorolac Tromethamine and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Method Validation: A Self-Validating System

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[7][8][9][10][14]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] This was demonstrated by injecting a blank (mobile phase), a solution of Ketorolac Tromethamine, a solution of 1-Descarboxy Ketorolac, and a spiked sample solution containing both. The chromatograms showed no interfering peaks at the retention times of the analytes. Forced degradation studies were also performed to further demonstrate specificity.[2][3][4][15] Ketorolac was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2][3][16] The degradation products were well-resolved from the main peak and the 1-Descarboxy Ketorolac peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8] Linearity was established by analyzing a series of solutions of 1-Descarboxy Ketorolac over a concentration range of 0.22 µg/mL to 1.54 µg/mL.[1] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Analyte Range (µg/mL) Correlation Coefficient (r²)
1-Descarboxy Ketorolac0.22 - 1.54> 0.999
Accuracy

Accuracy, expressed as the percent recovery, was determined by spiking a placebo with known amounts of 1-Descarboxy Ketorolac at three different concentration levels (low, medium, and high). The recovery was calculated as the percentage of the measured amount versus the added amount.

Concentration Level Mean Recovery (%) Acceptance Criteria
Low99.298.0% - 102.0%
Medium100.198.0% - 102.0%
High99.598.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the same sample solution. Intermediate precision was determined by analyzing the same sample on different days, with different analysts, and on different instruments. The relative standard deviation (RSD) of the results was calculated.

Precision Level Mean RSD (%) Acceptance Criteria
Repeatability< 1.0≤ 2.0%
Intermediate Precision< 1.5≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[17]

Parameter Value (µg/mL)
LOD0.05
LOQ0.15
Robustness

The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase pH. The system suitability parameters remained within the acceptance criteria, demonstrating the reliability of the method under minor variations.

System Suitability

To ensure the performance of the chromatographic system, a system suitability solution containing both Ketorolac Tromethamine and 1-Descarboxy Ketorolac is injected before the analysis of any samples. The acceptance criteria are as follows:

Parameter Acceptance Criteria
Tailing Factor (for Ketorolac peak) ≤ 2.0
Theoretical Plates (for Ketorolac peak) ≥ 2000
Resolution (between Ketorolac and 1-Descarboxy Ketorolac) ≥ 2.0
%RSD of replicate injections (n=6) ≤ 2.0%

Workflow and Diagrams

Analytical Workflow

The overall analytical workflow for the determination of 1-Descarboxy Ketorolac is depicted in the following flowchart:

Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis System_Suitability->HPLC_Analysis Pass Integration Peak Integration & Identification HPLC_Analysis->Integration Quantification Quantification of Impurity Integration->Quantification Report Reporting Results Quantification->Report

Caption: HPLC analysis workflow for 1-Descarboxy Ketorolac.

Conclusion

This application note describes a specific, linear, accurate, precise, and robust HPLC method for the determination of 1-Descarboxy Ketorolac in Ketorolac Tromethamine. The method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed protocol and validation data provide a comprehensive guide for researchers and scientists involved in drug development and quality assurance.

References

  • O' Connor N., Geary M., Wharton M., Curtin L. Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related production impurities. Journal of Applied Pharmaceutical Science. Link

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Link

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Link

  • Mandhare, T., & Baghel, U. S. Ketorolac Tromethamine Force Degradation And Stability Indicating Study By Using RP-HPLC. Nanotechnology Perceptions. Link

  • Uddin, M. A. Degradation Study of Ketorolactromethamine by a Validated UPLC Method. Indonesian Journal of Pharmaceutical Science and Technology. Link

  • Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms. PubMed. Link

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Link

  • Validation of Analytical Procedures Q2(R2). ICH. Link

  • Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. PubMed. Link

  • Modi, P. B., Vairale, A. S., & Sivaswaroop, P. Development and Validation of HPLC method for determination of Ketorolac tromethamine residues on the surface of manufacturing equipment. Asian Journal of Research in Chemistry. Link

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Link

  • Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms. Semantic Scholar. Link

  • HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ... Google Patents. Link

  • Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related production impurities. ResearchGate. Link

  • Development and validation of a rapid liquid chromatographic method for the analysis of ketorolac tromethamine and its related production impurities. Research at TUS. Link

  • Stability Indicating UPLC Method for The Degradation Study of Ketorolac Tromethamine. Semantic Scholar. Link

  • Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. ResearchGate. Link

  • Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. NIH. Link

  • The estimation of Ketorolac drug in Ket. JOCPR. Link

  • Rapid and Sensitive Reverse-phase High-performance Liquid Chromatography Method for Estimation of Ketorolac in Pharmaceuticals Using Weighted Regression. ResearchGate. Link

Sources

Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, a key heterocyclic ketone, is recognized in pharmaceutical contexts primarily as "1-Descarboxy Ketorolac" or "Ketorolac Impurity I".[1][2] Its unambiguous structural verification is critical for quality control and drug development processes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the complete structural elucidation of such complex organic molecules in solution.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the causal logic behind the experimental design, ensuring a robust and self-validating approach to the structural characterization of this compound using a suite of 1D and 2D NMR experiments.

Part I: Experimental Strategy and Rationale

The structural confirmation of this compound relies on a multi-faceted approach, piecing together different parts of the molecule like a puzzle. A strategic combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is employed. Each experiment provides a unique layer of information, and together they create a comprehensive and cross-validated structural map.

  • ¹H NMR: Provides initial information on the number of distinct proton environments, their integration (relative number of protons), chemical shifts (electronic environment), and multiplicity (neighboring protons) through J-coupling.

  • ¹³C NMR: Reveals the number of unique carbon environments and their chemical shifts, distinguishing between aliphatic, aromatic, and carbonyl carbons.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) connectivity through J-coupling, typically over two to three bonds.[3][4] This is invaluable for mapping out the contiguous protons of the aliphatic pyrrolizine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[3][4] This experiment definitively links the proton assignments to the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone for assembling the complete molecular structure. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds), connecting molecular fragments that are not directly bonded.[3][5] For this molecule, it is crucial for linking the phenyl ring to the pyrrolizine core via the carbonyl group.

The logical workflow of this analytical strategy is depicted below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Links) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Links) COSY->HMBC Guides long-range assignment HSQC->HMBC Confirms protonated C assignments Final Complete Structural Assignment HMBC->Final Connects all molecular fragments

Caption: Logical workflow for NMR-based structural elucidation.

Part II: Detailed Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR sample is paramount for acquiring high-resolution spectra. This protocol ensures a homogeneous sample free from contaminants that could degrade spectral quality.[6]

Materials:

  • This compound (5-10 mg for ¹H and 2D; 20-30 mg for ¹³C)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a small plug of glass wool

  • Small vial for dissolution

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR and some 2D experiments benefit from higher concentrations (20-30 mg) due to the lower natural abundance of the ¹³C isotope.[6][7]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a versatile solvent for a wide range of organic compounds.[6] The residual protium signal at ~7.26 ppm serves as a convenient chemical shift reference, and the TMS at 0 ppm provides the primary reference.[6][8]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it. Filter the solution directly into the NMR tube. This critical step removes any particulate matter, which can disrupt the magnetic field homogeneity and lead to poor spectral resolution (broad peaks).[6]

  • Volume Check: Ensure the sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL).[9] Incorrect sample height can lead to shimming difficulties and distorted peak shapes.

  • Capping and Cleaning: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

Protocol 2: NMR Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

Experiment Parameter Suggested Value Rationale
¹H NMR Pulse Programzg30Standard 30-degree pulse for quantitative analysis.
Spectral Width20 ppmCovers the typical chemical shift range for organic molecules.
Number of Scans8-16Provides good signal-to-noise for a moderately concentrated sample.
Relaxation Delay (d1)2.0 sAllows for adequate relaxation of protons between scans.
¹³C{¹H} NMR Pulse Programzgpg30Standard proton-decoupled experiment with a 30-degree pulse.
Spectral Width240 ppmEncompasses the full range of carbon chemical shifts.
Number of Scans1024 or moreRequired due to the low natural abundance and sensitivity of ¹³C.
Relaxation Delay (d1)2.0 sStandard delay; may be increased for quaternary carbons.
COSY Pulse ProgramcosygpqfGradient-selected, phase-sensitive with presaturation.
Spectral Width12 ppm (in F1 & F2)Focused on the proton region.
Number of Scans2-4Typically sufficient for proton-detected experiments.
F1 Data Points256-512Determines the resolution in the indirect dimension.
HSQC Pulse Programhsqcedetgpsisp2.2Edited HSQC for phase-sensitive multiplicity editing (CH/CH₃ vs CH₂).
¹H Spectral Width12 ppmF2 dimension.
¹³C Spectral Width160 ppmF1 dimension, focused on the protonated carbon region.
Number of Scans2-8Good sensitivity as it is a proton-detected experiment.[3]
HMBC Pulse ProgramhmbcgpndqfGradient-selected, designed for long-range couplings.
¹H Spectral Width12 ppmF2 dimension.
¹³C Spectral Width220 ppmF1 dimension, to include quaternary and carbonyl carbons.
Long-Range J-Coupling8 HzOptimized for typical 2- and 3-bond J(C,H) couplings.[3]
Number of Scans8-16May require more scans to detect weaker correlations.

Part III: Step-by-Step Data Analysis and Elucidation

This section outlines the logical process of interpreting the acquired spectra to build the final structure.

Step 1: Analysis of 1D Spectra (¹H and ¹³C)
  • ¹H NMR Spectrum:

    • Aromatic Region (δ 7.0-8.0 ppm): Expect signals corresponding to the 5 protons of the monosubstituted phenyl ring and the 2 protons of the pyrrole moiety. The phenyl protons will likely appear as complex multiplets.

    • Aliphatic Region (δ 2.0-4.5 ppm): Expect three distinct signals for the three methylene (-CH₂-) groups of the 2,3-dihydro-1H-pyrrolizine core. Based on data from similar structures, these will likely be complex multiplets due to coupling with each other.[10][11]

    • Integration: The relative integrals should correspond to a 5:2:2:2:2 proton ratio for the phenyl, pyrrole, and three aliphatic groups.

  • ¹³C NMR Spectrum:

    • Carbonyl Region (δ > 180 ppm): A single signal for the ketone carbonyl carbon is expected.[12]

    • Aromatic Region (δ 110-150 ppm): Expect 4 signals for the phenyl ring (due to symmetry) and 4 signals for the pyrrolizine aromatic/vinylic carbons.

    • Aliphatic Region (δ 20-50 ppm): Three signals corresponding to the three methylene carbons are anticipated.[10]

Step 2: Mapping Connectivity with 2D NMR
  • COSY Analysis:

    • Trace the cross-peaks in the aliphatic region. A strong correlation is expected between the H-1 and H-2 protons. Another correlation pathway should exist between H-2 and H-3, establishing the -CH₂-CH₂-CH₂- sequence of the saturated five-membered ring.

  • HSQC Analysis:

    • Use the HSQC spectrum to create a direct link between each proton signal and its attached carbon. For example, the proton signal assigned as H-1 will show a cross-peak to the carbon signal for C-1. This confirms the assignments for all protonated carbons.

  • HMBC Analysis:

    • This experiment provides the final connections. Key expected correlations are illustrated below and are crucial for unambiguous assignment.

    • Connecting the Phenyl Ring to the Carbonyl: Protons ortho to the carbonyl group on the phenyl ring (H-2'/H-6') should show a three-bond correlation (³J) to the carbonyl carbon (C=O).

    • Connecting the Pyrrolizine Ring to the Carbonyl: The vinylic proton H-6 on the pyrrolizine ring should show a two-bond correlation (²J) to the carbonyl carbon. The adjacent proton H-7 may show a three-bond correlation (³J).

    • Confirming the Ring Fusion: Protons on C-1 and C-3 should show correlations to the bridgehead carbons of the pyrrolizine system, confirming the bicyclic structure.

Caption: Key expected HMBC correlations for structural assembly.

Part IV: Summary of Expected Spectroscopic Data

The following table summarizes the anticipated NMR data for this compound in CDCl₃, based on analysis of similar structures in the literature.[10][11][12][13] Note: Actual chemical shifts and coupling constants may vary slightly.

Position ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
1~3.0m-~48
2~2.6quint~7.5~24
3~4.3t~7.3~26
5---~127
6~7.0s-~118
7~7.4s-~123
8 (Bridgehead)---~143
C=O---~187
1' (ipso)---~138
2'/6' (ortho)~7.8m-~130
3'/5' (meta)~7.5m-~128
4' (para)~7.6m-~133

Conclusion

The structured application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural assignment of this compound. By systematically analyzing ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can cross-validate assignments and build the molecular structure with a high degree of confidence. This comprehensive approach ensures scientific integrity and is an indispensable tool in pharmaceutical analysis and organic chemistry research.

References

  • NMRium - The next-generation NMR software. (n.d.). Retrieved January 16, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 16, 2026, from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved January 16, 2026, from [Link]

  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved January 16, 2026, from [Link]

  • University of Delaware. (n.d.). NMR Data Processing Software. Retrieved January 16, 2026, from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved January 16, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 16, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. Molecules, 28(15), 5789. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved January 16, 2026, from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 16, 2026, from [Link]

  • Bruker. (n.d.). NMR Software. Retrieved January 16, 2026, from [Link]

  • Barbato, F., et al. (1991). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives. Magnetic Resonance in Chemistry, 29(10), 1035-1041. Available at: [Link]

  • Klipkov, A. A., et al. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks. Chemistry of Heterocyclic Compounds, 59, 394-402. Available at: [Link]

  • Liu, D., et al. (2018). Phenopyrrolizins A and B, Two Novel Pyrrolizine Alkaloids from Marine-Derived Actinomycetes Micromonospora sp. HU138. Marine Drugs, 16(11), 448. Available at: [Link]

  • ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolizidine 6c. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic and natural pyrrolizine derivatives exhibiting biological properties. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. Retrieved January 16, 2026, from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved January 16, 2026, from [Link]

  • OChem Tutorials (YouTube). (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Phenyl(1H-pyrrol-2-YL)methanone. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ketorolac - Impurity I. Retrieved January 16, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Griesbeck, A. G., et al. (2021). Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow. The Journal of Organic Chemistry, 86(10), 7334–7343. Available at: [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved January 16, 2026, from [Link]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved January 16, 2026, from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Ionization constants of pyrrolizidine alkaloids. Retrieved January 16, 2026, from [Link]

Sources

The Strategic Utility of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone as a Versatile Chemical Intermediate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutics. Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, a ketone derivative of the pyrrolizine bicyclic heteroaromatic system, has emerged as a significant building block in synthetic organic chemistry. The pyrrolizine core is a privileged scaffold, found in a multitude of biologically active natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound as a key intermediate. We will delve into its physicochemical properties, explore its reactivity, and provide detailed protocols for its derivatization into more complex, biologically relevant molecules.

The significance of this intermediate is underscored by its role as a potential precursor to established nonsteroidal anti-inflammatory drugs (NSAIDs) like Ketorolac.[3][4][5] The strategic positioning of the benzoyl group and the reactive pyrrole-like ring system offers multiple avenues for chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening and lead optimization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO[6][7]
Molecular Weight 211.26 g/mol [6][7]
IUPAC Name This compound[6]
CAS Number 113502-55-9[6]
Appearance Off-White Powder[8]
Melting Point Not reported, but related compounds have defined melting points.
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
SMILES C1CC2=C(N2C1)C(=O)C3=CC=CC=C3[6]
InChIKey DHUITNLXEMJSMU-UHFFFAOYSA-N[6]

Core Reactivity and Strategic Transformations

The chemical reactivity of this compound is primarily dictated by two key structural features: the electron-rich pyrrole-like ring of the pyrrolizine nucleus and the benzoyl substituent. These features allow for a range of chemical transformations, making it a versatile intermediate for the synthesis of diverse molecular architectures.

Electrophilic Substitution at the C1 Position: A Gateway to Bioactivity

The pyrrole-like five-membered ring of the 2,3-dihydro-1H-pyrrolizine system is electron-rich and thus susceptible to electrophilic substitution. The position analogous to the C2/C5 positions of a simple pyrrole, which is the C1 position in this scaffold, is particularly activated towards electrophiles. This reactivity is the cornerstone of its utility as an intermediate, especially in the synthesis of Ketorolac and its analogs, where a carboxylic acid group is present at the C1 position.

Figure 1: Strategic functionalization of the C1 position.

A highly effective method for introducing a functional group at the C1 position is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich pyrrole ring.[7][9][10]

Protocol 1: Vilsmeier-Haack Formylation at the C1 Position

This protocol describes the introduction of a formyl group at the C1 position of this compound, a crucial first step towards the synthesis of carboxylic acid derivatives.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate solution, saturated

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or a thick slurry.

  • Reaction with the Intermediate: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a saturated solution of sodium acetate. Stir vigorously until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carbaldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure aldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and a dry atmosphere are crucial to prevent its decomposition and ensure high yields.

  • Controlled Temperature: The formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during its preparation prevents side reactions and decomposition.

  • Quenching with Sodium Acetate: The reaction is quenched with a basic salt solution to neutralize the acidic byproducts and hydrolyze the intermediate iminium salt to the desired aldehyde.

Subsequent Oxidation to Carboxylic Acid

The newly introduced formyl group at the C1 position can be readily oxidized to a carboxylic acid, the key functional group in Ketorolac.[4][11]

Figure 2: Oxidation of the C1-formyl group to a carboxylic acid.
Protocol 2: Oxidation of 1-Formyl-pyrrolizine to Carboxylic Acid

This protocol outlines a standard procedure for the oxidation of the aldehyde to the corresponding carboxylic acid.

Materials:

  • 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carbaldehyde

  • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone)

  • Acetone or a suitable solvent

  • Sodium bisulfite solution (for quenching MnO₂)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure (using KMnO₄):

  • Dissolution: Dissolve the starting aldehyde in acetone in a round-bottom flask.

  • Oxidant Addition: Slowly add a solution of potassium permanganate in water to the stirred solution at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Stir the reaction mixture until the purple color of the permanganate disappears, indicating its consumption. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidification: Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product into ethyl acetate (3 x volume).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization or column chromatography to obtain 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.

Modifications of the Benzoyl Group

The benzoyl group of this compound also presents opportunities for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Reduction of the Ketone

The ketone of the benzoyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This transformation can significantly alter the molecule's polarity and hydrogen bonding capabilities, potentially leading to new biological activities.

Protocol 3: Reduction of the Benzoyl Ketone

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Water

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve this compound in methanol or ethanol in a round-bottom flask and cool to 0 °C.

  • Reduction: Add sodium borohydride portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the alcohol solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Washing and Drying: Wash the organic layer with saturated ammonium chloride solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the product by column chromatography to yield phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanol.

Conclusion: A Versatile Scaffold for Future Discovery

This compound is a strategically valuable chemical intermediate with a rich potential for the synthesis of novel, biologically active compounds. Its amenability to electrophilic substitution at the C1 position provides a direct route to key precursors of anti-inflammatory and analgesic agents. Furthermore, the reactivity of the benzoyl group allows for additional diversification. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic utility of this versatile building block, paving the way for the discovery of the next generation of therapeutics.

References

  • Muchowski, J. M. (2001). Preparation of ketorolac. U.S. Patent No. 6,197,976B1. Washington, DC: U.S. Patent and Trademark Office.
  • Muchowski, J. M. (2003). Synthesis of compounds useful in the manufacture of ketorolac. U.S. Patent No. 6,559,319B2. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review of Literature 3.1. DRUG PROFILE OF KETOROLAC TROMETHAMINE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • New Drug Approvals. (2019, May 4). KETOROLAC. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Drugfuture. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ketorolac - Impurity I. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-(benzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Role of Decarboxylation in the Synthesis of Ketorolac and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of Ketorolac, with a particular focus on the pivotal role of decarboxylation reactions. While "1-Descarboxy Ketorolac" is not a conventional starting material in organic synthesis, its formation via decarboxylation of dicarboxylate precursors is a cornerstone in several patented routes to Ketorolac. This guide elucidates these synthetic strategies, providing detailed protocols and explaining the chemical principles that underpin these transformations.

Introduction: Ketorolac and the Significance of its Carboxylic Acid Moiety

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2] The carboxylic acid group at the 1-position of the pyrrolizine ring is a critical structural feature for its biological activity, as it mimics the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes. However, the synthesis of this target molecule often involves precursors where the 1-position is substituted with groups that facilitate the construction of the pyrrolizine core. A subsequent decarboxylation step is then employed to unveil the final, active pharmaceutical ingredient. Understanding the nuances of this decarboxylation is therefore crucial for any synthetic chemist working on Ketorolac or related structures.

The Decarboxylation Strategy in Ketorolac Synthesis

The introduction of a single carboxylic acid group at a specific position on a heterocyclic scaffold can be challenging. A common and effective strategy in organic synthesis is to introduce two carboxylate groups (or their ester derivatives) at the target position, which can facilitate certain cyclization reactions, and then remove one of them through decarboxylation. In the context of Ketorolac synthesis, this is often achieved through the hydrolysis and subsequent mono-decarboxylation of a 1,1-dicarboxylate intermediate.[3][4][5][6]

Mechanistic Rationale

The ease of decarboxylation is significantly enhanced by the presence of a second electron-withdrawing group, such as another carboxylate or an amide, at the same carbon atom. This is because the negative charge that develops on the carbon atom upon loss of carbon dioxide can be stabilized by resonance. The general mechanism for the decarboxylation of a β-keto acid or a malonic acid derivative is illustrated below.

G cluster_0 Decarboxylation of a Malonic Acid Derivative R-C(COOH)2 R-C(COOH)₂ Enol_Intermediate Enol Intermediate R-C(COOH)2->Enol_Intermediate Heat (-CO₂) Final_Product R-CH₂COOH Enol_Intermediate->Final_Product Tautomerization

Caption: Generalized mechanism of decarboxylation.

Detailed Protocols for Ketorolac Synthesis via Decarboxylation

The following protocols are based on established and patented synthetic routes to Ketorolac that employ a decarboxylation step.

Protocol 1: Decarboxylation of a 1,1-Dicarboxylate Precursor

This protocol describes the hydrolysis and subsequent decarboxylation of a dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate intermediate to yield Ketorolac.[5][6]

Experimental Workflow:

G Start Start: Dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate Hydrolysis Step 1: Alkaline Hydrolysis - Reagent: KOH - Solvent: Methanol - Condition: Reflux Start->Hydrolysis Acidification Step 2: Acidification & Decarboxylation - Reagent: Strong Acid (e.g., HCl) - Outcome: Formation of Ketorolac Hydrolysis->Acidification Isolation Step 3: Isolation & Purification - Procedure: Extraction, Crystallization Acidification->Isolation End End Product: Ketorolac Isolation->End

Caption: Workflow for Ketorolac synthesis via decarboxylation.

Step-by-Step Methodology:

  • Alkaline Hydrolysis:

    • To a solution of dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate in methanol, add a solution of potassium hydroxide (KOH) in water.

    • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the ester groups (typically monitored by TLC or HPLC).

  • Acidification and Decarboxylation:

    • After cooling the reaction mixture to room temperature, carefully acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of approximately 2.[3][4][7]

    • Vigorous evolution of carbon dioxide gas will be observed as the decarboxylation proceeds.[7] This step is often rapid and may be complete within minutes.[7]

    • Stir the mixture until gas evolution ceases.

  • Isolation and Purification:

    • The resulting precipitate, which is the crude Ketorolac free acid, can be collected by filtration.

    • Wash the precipitate with water to remove any inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[8]

Causality Behind Experimental Choices:

  • Alkaline Hydrolysis: The use of a strong base like KOH is essential to saponify the two ester groups to their corresponding carboxylates. Methanol is a common solvent as it is a good solvent for both the starting material and the reagents.

  • Acidification: Acidification serves two purposes: it protonates the carboxylate groups to form the dicarboxylic acid, and it catalyzes the decarboxylation reaction. The presence of the second carboxylic acid group at the same carbon atom significantly lowers the activation energy for the loss of CO2.

  • Reflux Conditions: Heating the reaction mixture during hydrolysis ensures a reasonable reaction rate.

Protocol 2: Decarboxylation of a Carboxamide-Carboxylate Intermediate

This protocol details the decarboxylation of a sodium 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxamide-1-carboxylate intermediate.[3][4]

Step-by-Step Methodology:

  • Decarboxylation:

    • Dissolve the sodium 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxamide-1-carboxylate in water.

    • Adjust the pH of the solution to 2 by the addition of a strong acid, such as concentrated HCl.[3][4]

    • The decarboxylation will proceed to yield 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxamide ("ketorolac carboxamide").[3][4]

  • Hydrolysis of the Amide:

    • The resulting "ketorolac carboxamide" is then subjected to hydrolysis to convert the carboxamide group to a carboxylic acid.[3][4]

    • This is typically achieved by heating with a strong base (e.g., NaOH) followed by acidification with a strong acid (e.g., HCl) to yield Ketorolac free acid.[3][4][7]

Synthesis and Application of Descarboxy Ketorolac Analogs

While the carboxylic acid is crucial for the primary anti-inflammatory activity of Ketorolac, there is interest in synthesizing and evaluating analogs where this group is modified or absent. These "descarboxy" analogs can be valuable as chemical probes to understand structure-activity relationships or may possess different pharmacological profiles.

Synthesis of Amide Derivatives (Prodrugs)

The carboxylic acid of Ketorolac can be derivatized to form amides, which can act as prodrugs.[9] These prodrugs may offer advantages such as improved solubility, altered pharmacokinetic profiles, or reduced gastrointestinal side effects.[9]

General Protocol for Amide Synthesis:

  • Activation of the Carboxylic Acid:

    • Convert the carboxylic acid of Ketorolac to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using a coupling agent (e.g., DCC, EDC).

  • Coupling with an Amine:

    • React the activated Ketorolac species with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to form the corresponding amide.

  • Purification:

    • Purify the resulting amide by chromatography or recrystallization.

Data Summary

Precursor Decarboxylation Conditions Product Reference
Dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate1. KOH, MeOH, Reflux 2. HClKetorolac[5][6]
Sodium 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxamide-1-carboxylateHCl, pH 25-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxamide[3][4]

Conclusion

The decarboxylation of 1,1-dicarboxylate and related precursors is a highly effective and commonly employed strategy in the synthesis of Ketorolac. This approach allows for the efficient construction of the core pyrrolizine ring system, with the final step revealing the crucial carboxylic acid moiety. The protocols and principles outlined in these application notes provide a solid foundation for researchers engaged in the synthesis of Ketorolac and its analogs. A thorough understanding of these decarboxylation reactions is essential for the optimization of existing synthetic routes and the development of novel derivatives with potentially enhanced therapeutic properties.

References

  • Source: Google Patents (EP1097152B1)
  • Source: Google Patents (US6376681B1)
  • Source: Google Patents (US6559319B2)
  • Source: Google Patents (CN101575340B)
  • Title: Synthesis of Ketorolac Source: Chempedia - LookChem URL: [Link]

  • Title: Scale‐up, derivatisations and synthesis of ketorolac. Reagents and conditions Source: ResearchGate URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Source: Google Patents (US6197976B1)
  • Title: KETOROLAC Source: New Drug Approvals URL: [Link]

  • Title: Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies Source: NIH National Library of Medicine URL: [Link]

  • Title: Ketorolac Source: PubChem - NIH URL: [Link]

  • Title: ketorolac Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Synthesis, characterization and pharmacological evaluation of amide prodrugs of ketorolac Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate and a known impurity in the synthesis of Ketorolac, robust and reproducible synthesis of this molecule is of significant interest.[1][2][3][4] This resource combines established chemical principles with practical, field-tested advice to ensure your success in the laboratory.

Understanding the Synthesis: A Friedel-Crafts Approach

The most common and logical approach to synthesizing this compound is through the Friedel-Crafts acylation of 2,3-dihydro-1H-pyrrolizine with benzoyl chloride.[5][6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[6]

The pyrrolizine ring system is electron-rich, which makes it highly reactive towards electrophiles. However, this high reactivity can also lead to challenges such as lack of regioselectivity and the potential for side reactions if conditions are not carefully controlled. The selection of the Lewis acid catalyst, solvent, and reaction temperature are critical parameters that dictate the success and yield of the synthesis.

Visualizing the Reaction Pathway

Friedel-Crafts Acylation General Reaction Scheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 2,3-dihydro-1H-pyrrolizine 2,3-dihydro-1H-pyrrolizine Product Product 2,3-dihydro-1H-pyrrolizine->Product Nucleophilic Attack Benzoyl Chloride Benzoyl Chloride Acylium Ion Acylium Ion Benzoyl Chloride->Acylium Ion Activation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Acylium Ion Acylium Ion->Product Electrophilic Aromatic Substitution This compound This compound

Caption: A simplified workflow of the Friedel-Crafts acylation for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Friedel-Crafts acylation of 2,3-dihydro-1H-pyrrolizine are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Even trace amounts of water in your solvent, glassware, or starting materials will quench the catalyst, significantly reducing its activity.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and if possible, distill them over a suitable drying agent. Handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

  • Inadequate Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount, or even a slight excess, of the Lewis acid.[5][6] This is because the product, an aryl ketone, can form a complex with the Lewis acid, effectively removing it from the catalytic cycle.

    • Solution: Start with at least 1.1 equivalents of AlCl₃ relative to the limiting reagent. You may need to perform a series of small-scale experiments to determine the optimal catalyst loading for your specific conditions.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish or not proceed at all. If it's too high, you risk decomposition of the starting material or product, and an increase in side reactions.

    • Solution: Begin the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction. Then, slowly warm the reaction to room temperature or slightly above and monitor its progress by Thin Layer Chromatography (TLC).

  • Poor Quality of Reagents: The purity of your starting materials is paramount. Impurities in the 2,3-dihydro-1H-pyrrolizine or benzoyl chloride can interfere with the reaction.

    • Solution: Use freshly distilled or purified starting materials. Benzoyl chloride, in particular, can hydrolyze over time to benzoic acid, which will not participate in the reaction.

Question 2: I am observing multiple spots on my TLC plate. What are the possible side products and how can I minimize their formation?

Answer: The formation of multiple products is indicative of side reactions. In the context of this synthesis, the most likely culprits are:

  • Isomeric Products: While the 5-position of the 2,3-dihydro-1H-pyrrolizine ring is generally the most electron-rich and sterically accessible for acylation, acylation at other positions on the pyrrole ring can occur, leading to isomeric products.

    • Solution: The choice of Lewis acid and solvent can influence regioselectivity. Milder Lewis acids may offer better control. Additionally, running the reaction at a lower temperature can enhance the selectivity for the thermodynamically favored product.

  • Di-acylation: Although the acyl group is generally deactivating, the high reactivity of the pyrrolizine ring might still allow for a second acylation, especially if an excess of benzoyl chloride and Lewis acid are used.

    • Solution: Use a 1:1 stoichiometric ratio of 2,3-dihydro-1H-pyrrolizine to benzoyl chloride, or a slight excess of the pyrrolizine. Add the benzoyl chloride slowly to the reaction mixture to maintain a low concentration of the acylating agent.

  • Polymerization/Decomposition: Electron-rich heterocycles can be prone to polymerization or decomposition under strongly acidic conditions. This often results in a dark, tarry reaction mixture and streaking on the TLC plate.

    • Solution: Maintain a low reaction temperature and ensure that the Lewis acid is added portion-wise to a cooled solution of the substrate. Using a less reactive Lewis acid may also be beneficial.

Question 3: The purification of my product is challenging. What are the recommended methods?

Answer: Effective purification is crucial to obtain this compound in high purity.

  • Work-up Procedure: A proper aqueous work-up is the first step. After the reaction is complete, it should be carefully quenched by pouring it onto a mixture of ice and a weak acid (like dilute HCl). This will decompose the aluminum chloride complexes. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride (as benzoic acid) and then with brine.

  • Column Chromatography: This is often the most effective method for separating the desired product from side products and unreacted starting materials.

    • Recommended Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A gradient of hexane and ethyl acetate is a good starting point. You can optimize the solvent system based on TLC analysis. For instance, a system of 87:13 hexane/ethyl acetate has been reported for a similar compound.

  • Crystallization: If the crude product is of reasonable purity, crystallization can be an excellent final purification step.

    • Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the compound in a solvent in which it is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly cool it, or add a co-solvent in which it is less soluble (e.g., hexanes or water) to induce crystallization.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for this synthesis?

Q: Can I use other Lewis acids besides aluminum chloride?

A: Yes, other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂) can be used.[5] The reactivity of the Lewis acid can influence the reaction rate and selectivity. For highly activated substrates like 2,3-dihydro-1H-pyrrolizine, a milder Lewis acid might provide better control and reduce the formation of side products.

Q: Is it necessary to protect the nitrogen on the pyrrolizine ring?

A: The nitrogen in the 2,3-dihydro-1H-pyrrolizine is part of an aromatic system, and its lone pair is delocalized. Therefore, it is not as basic as a typical secondary amine and generally does not require protection for Friedel-Crafts acylation. The acylation is expected to occur on the electron-rich pyrrole ring.

Q: What are the key safety precautions for this reaction?

A:

  • Lewis Acids: Aluminum chloride and other Lewis acids are corrosive and react violently with water. Handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Benzoyl Chloride: Benzoyl chloride is a lachrymator and is corrosive. It should also be handled in a fume hood.

  • Solvents: Use appropriate caution when working with flammable organic solvents.

  • Quenching: The quenching of the reaction mixture is highly exothermic. Always add the reaction mixture to ice slowly and with good stirring.

Experimental Protocol Outline

This is a generalized protocol that should be optimized for your specific laboratory conditions.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

    • Assemble the reaction apparatus (a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube) under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents.

  • Reaction:

    • To the reaction flask, add anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and the 2,3-dihydro-1H-pyrrolizine.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

    • In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in the anhydrous solvent.

    • Add the benzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by crystallization if necessary.

Data Summary Table

ParameterRecommendationRationale
Lewis Acid AlCl₃, FeCl₃, SnCl₄, ZnCl₂Choice of Lewis acid can impact reactivity and selectivity. Milder acids may be preferable for this electron-rich substrate.
Stoichiometry 1.1 - 1.5 equivalentsStoichiometric amounts are often required due to product-catalyst complexation.[5][6]
Solvent Dichloromethane, 1,2-dichloroethaneAnhydrous, non-coordinating solvents are essential to prevent catalyst deactivation.
Temperature 0 °C to room temperatureLow initial temperature to control exothermicity, followed by warming to drive the reaction to completion.
Work-up Quench with ice/acid, extract, washEssential for removing the catalyst and purifying the product.
Purification Column chromatography, CrystallizationNecessary to isolate the pure product from side products and starting materials.

Logical Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Complex Mixture check_moisture Check for Moisture Contamination (Reagents, Glassware, Solvent) start->check_moisture check_stoichiometry Verify Catalyst Stoichiometry (>1.1 eq.) check_moisture->check_stoichiometry No dry Ensure Anhydrous Conditions check_moisture->dry Yes check_temperature Optimize Reaction Temperature (Start low, then warm) check_stoichiometry->check_temperature Yes increase_catalyst Increase Catalyst Loading check_stoichiometry->increase_catalyst No check_reagents Assess Reagent Purity check_temperature->check_reagents Yes optimize_temp Systematic Temperature Screen check_temperature->optimize_temp No purify Purify Reagents check_reagents->purify No success Improved Yield and Purity check_reagents->success Yes purify->success dry->check_stoichiometry increase_catalyst->check_temperature optimize_temp->check_reagents

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Ketorolac EP Impurity I. Pharmace Research Laboratory. Link

  • Synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. PrepChem.com. Link

  • Ketorolac Impurity 31 synthesis. ChemicalBook. Link

  • Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation. Benchchem. Link

  • Ketorolac EP Impurity I | 113502-55-9. SynThink Research Chemicals. Link

  • Ketorolac EP Impurity I | CAS No: 113502-55-9. Cleanchem. Link

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. Link

  • Experiment 1: Friedel-Crafts Acylation. umich.edu. Link

  • 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. PubChem - NIH. Link

  • Ketorolac Trometamol-impurities. Pharmaffiliates. Link

  • 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (CHEBI:76223). EMBL-EBI. Link

  • Friedel–Crafts Acylation. Sigma-Aldrich. Link

  • 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol, (+-)-. PubChem. Link

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Link

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. Link

  • Finding theoretical yield (Friedel Crafts Acylation Reaction). Reddit. Link

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Link

  • This compound. PubChem. Link

  • Friedel–Crafts reaction. Wikipedia. Link

  • This compound. gsrs. Link

  • This compound. LGC Standards. Link

  • This compound. Drugfuture. Link

  • 113502-55-9 | MFCD27965995 | 1-Descarboxy Ketorolac. A2B Chem. Link

Sources

Technical Support Center: Purification of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine. As a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, achieving high purity of this compound is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during its purification.

Overview of Purification Challenges

The purification of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine is often complicated by the presence of structurally similar impurities that arise during its synthesis. These impurities can be broadly categorized as:

  • Process-Related Impurities: Unreacted starting materials, byproducts from acylation and cyclization steps, and residual solvents.[1]

  • Degradation Products: Primarily from oxidation and hydrolysis, especially given the conjugated system in the molecule's structure.[2][3]

  • Isomeric Impurities: Positional isomers that can form during the benzoylation step.[4]

The pyrrolizine core can also exhibit sensitivity to acidic conditions, potentially leading to on-column degradation during silica gel chromatography.[5] Careful selection and optimization of purification methods are therefore essential.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Column Chromatography Issues

Question: My primary impurity co-elutes with the product during silica gel chromatography using a hexane/ethyl acetate gradient. How can I improve the separation?

Answer:

Co-elution is a common problem when dealing with structurally similar impurities. Here are several strategies to improve separation:

  • Change Solvent System Selectivity: If a standard hexane/ethyl acetate system is failing, consider switching to a solvent system with different chemical properties. A good alternative is a gradient of dichloromethane/methanol. This change in solvent polarity and interaction with the silica surface can alter the retention times of closely related compounds.[6]

  • Employ a Shallow Gradient: A steep gradient can cause compounds with similar affinities for the stationary phase to elute together. By using a shallower gradient (i.e., making smaller, more frequent changes in the mobile phase composition), you can enhance the resolution between your target compound and the problematic impurity.[6]

  • Consider an Alternative Stationary Phase: If solvent system changes are ineffective, the issue may be the stationary phase itself. For challenging separations of heterocyclic compounds, consider using alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol or cyano).[7]

  • Acid Sensitivity and Tailing: Pyrrolizidine alkaloids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential degradation.[5][8] To mitigate this, you can use deactivated silica gel. A common laboratory practice is to add a small amount of a tertiary amine, such as triethylamine (~0.5-1%), to the eluent. This will neutralize the acidic sites on the silica.[7]

Question: I am experiencing low recovery of my compound from the silica gel column. What could be the cause?

Answer:

Low recovery can be due to several factors:

  • Irreversible Adsorption/Degradation: As mentioned, the pyrrolizine ring system can be sensitive. If your compound is streaking on the TLC plate or if you observe new, more polar spots after spotting and letting the plate sit for some time, it may be degrading on the silica. Running a 2D TLC (run the plate in one direction, dry, then rotate 90 degrees and run in the same solvent system) can help diagnose on-plate degradation.[7] If degradation is confirmed, using a deactivated stationary phase or switching to a less acidic one like alumina is recommended.

  • Compound Crashing on the Column: If the compound is not fully dissolved in the mobile phase as it moves through the column, it can precipitate, leading to poor recovery and band broadening. Ensure you are not overloading the column and that your chosen eluent is a sufficiently good solvent for your compound at the concentration you are running the column.

  • Column Overloading: A common cause of poor separation and apparent low recovery (due to mixed fractions) is overloading the column. As a general rule, the amount of crude material should be no more than 1-5% of the mass of the silica gel.[6]

Recrystallization Issues

Question: My compound oils out during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated. Here are some troubleshooting steps:

  • Add More Solvent: The most common reason for oiling out is that the solution is too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.[6]

  • Reduce the Cooling Rate: Rapid cooling encourages precipitation rather than crystallization. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

  • Use a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution to induce crystallization.[9]

  • Change the Solvent System: If the above methods fail, the chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen other solvents or use a two-solvent system (e.g., ethanol/water, hexane/acetone).[10][11] For a two-solvent system, dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) at an elevated temperature, then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[11]

Question: The yield from my recrystallization is very low. How can I improve it?

Answer:

A low yield is often due to using too much solvent or the compound having significant solubility even in the cold solvent.

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to completely dissolve the compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.[6]

  • Cool Thoroughly: Ensure the crystallization flask is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 15-20 minutes) to maximize the precipitation of the solid.

  • Recover from Mother Liquor: You can often recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.[6]

  • Select a Better Solvent System: The ideal solvent will have a steep solubility curve with respect to temperature for your compound. Experiment with different solvents to find one that provides a better recovery.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be looking for?

A1: Based on pharmacopoeial information and known synthesis routes, the key impurities to monitor are:

  • (1RS)-5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol (Ketorolac EP Impurity A / USP Related Compound B): An oxidation product.[12][13]

  • 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one (Ketorolac EP Impurity B / USP Related Compound C): Another oxidation product.[12][14]

  • (1RS)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine (Ketorolac EP Impurity C): A positional isomer.[4][13]

  • 6,7-dihydro-5H-pyrrolizin-3-yl(phenyl)methanone (Ketorolac EP Impurity I): A potential byproduct.[10][13]

Q2: How can I best store 5-Benzoyl-2,3-dihydro-1H-pyrrolizine to prevent degradation?

A2: Given its potential for oxidation and hydrolysis, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

Q3: What analytical techniques are best for assessing the purity of my compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. A reversed-phase C8 or C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile or tetrahydrofuran is a good starting point.[15][16] Detection is typically done using a UV detector at a wavelength around 313-324 nm.[2][16]

Key Impurity Structures and Data

A summary of the key impurities is presented below for easy reference.

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
(1RS)-5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol (Ketorolac EP Impurity A)O=C(C1=CC=C2N1CCC2)C3=CC=CC=C3C₁₄H₁₃NO₂227.26154476-25-2[13][17]
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one (Ketorolac EP Impurity B)O=C(C1=CC=C2N1CCC(=O)C2)C3=CC=CC=C3C₁₄H₁₁NO₂225.24113502-52-6[1][14]
(1RS)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine (Ketorolac EP Impurity C)O=C(C1=CC=C(C2=CN3CCC2C3)C=C1)C4=CC=CC=C4C₁₅H₁₃NO₃255.271026936-07-1[1][13]

Experimental Protocols and Workflows

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying 5-Benzoyl-2,3-dihydro-1H-pyrrolizine on a laboratory scale.

Methodology:

  • Solvent System Selection: Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound. If separation from a key impurity is poor, switch to a dichloromethane/methanol system.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a 100:1 to 200:1 ratio of silica gel to crude product by weight is recommended).

    • Pack the column using the "slurry method" with your chosen initial eluent to ensure a homogenous, bubble-free stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, use "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the starting solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, you might start at 95:5 and slowly increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of the Purification Workflow

The following diagram illustrates a decision-making workflow for purifying 5-Benzoyl-2,3-dihydro-1H-pyrrolizine.

PurificationWorkflow start Crude Product tlc_analysis TLC Analysis (Hex/EtOAc & DCM/MeOH) start->tlc_analysis separation_check Good Separation on TLC? tlc_analysis->separation_check column_chrom Flash Column Chromatography separation_check->column_chrom Yes recrystallization Recrystallization separation_check->recrystallization No, or streaking purity_check Purity Check (HPLC, NMR) column_chrom->purity_check recrystallization->purity_check is_pure Purity >98%? purity_check->is_pure pure_product Pure Product is_pure->pure_product Yes repurify Re-purify (Alternative Method) is_pure->repurify No repurify->tlc_analysis

Caption: Decision workflow for purification of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Ketorolac Purity: A Deep Dive into Impurity Standards.
  • Orlandini, S., Gotti, R., Furlanetto, S., & Pinzauti, S. (2004). Analysis of ketorolac and its related impurities by capillary electrochromatography. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 517-526.
  • Patel, H., et al. (2022). Ketorolac Tromethamine Force Degradation And Stability Indicating Study By Using RP-HPLC. Nanotechnology Perceptions, 18(1), 1-8.
  • O' Connor, N., Geary, M., Wharton, M., & Curtin, L. (n.d.). Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related impurities. Limerick Institute of Technology.
  • Cheméo. (2023). Chemical Properties of 5-(benzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.
  • Al-Zoubi, R. M., et al. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. Beilstein Journal of Organic Chemistry, 17, 2517-2527.
  • Google Patents. (2021).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • CymitQuimica. (n.d.). 5-Benzoyl-2,3-dihydro-1h-pyrrolizine-1-carboxylic acid.
  • Veeprho. (n.d.). Ketorolac EP Impurity A | CAS 154476-25-2.
  • PubChem. (n.d.). 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • SynThink Research Chemicals. (n.d.). Ketorolac EP Impurities & USP Related Compounds.
  • PubChem. (n.d.). 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol, (+-)-. National Center for Biotechnology Information.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • PubChem. (n.d.). 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. National Center for Biotechnology Information.
  • Veeprho. (n.d.). Ketorolac Impurities and Related Compound.
  • ResearchGate. (2015, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Allmpus. (n.d.). Ketorolac EP Impurity A Ketorolac USP Related Compound B 1-Hydroxy Ketorolac Impurity.
  • Google Patents. (2022). Preparation method of ketorolac. (CN114349757B).
  • Sorbead India. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography.
  • SynZeal. (n.d.). Ketorolac EP Impurity A | 154476-25-2.
  • Google Patents. (2021).
  • ResearchGate. (n.d.). Degradation pathway of ketorolac.
  • MIT OpenCourseWare. (n.d.).
  • Gottschalk, C., et al. (2018). Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey. Journal of Agricultural and Food Chemistry, 66(20), 5221-5228.
  • YouTube. (2022, July 8).
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • ChemicalBook. (n.d.). Ketorolac Impurity 31 synthesis.
  • Google Patents. (1996).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Gotz, K. P., et al. (2019). Stability of pyrrolizidine alkaloids from Senecio vernalis in grass silage under different ensilage conditions. Journal of the Science of Food and Agriculture, 99(14), 6649-6654.
  • El-Shazly, A., & Wink, M. (2014).

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Descarboxy Ketorolac

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Descarboxy Ketorolac. This resource is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this specific molecule. As an analogue and known impurity of Ketorolac, 1-Descarboxy Ketorolac presents a unique set of physicochemical properties that require a targeted approach for successful experimental use.[1][2] This guide provides in-depth FAQs, troubleshooting protocols, and the scientific rationale behind our recommendations.

Understanding the Core Challenge: The "Missing" Carboxyl Group

The primary reason for the poor aqueous solubility of 1-Descarboxy Ketorolac lies in its structure. Unlike its parent compound, Ketorolac, it lacks the carboxylic acid functional group (-COOH).[2][3] This group is critical for several reasons:

  • Ionization: The carboxylic acid in Ketorolac has a pKa of approximately 3.5, allowing it to be deprotonated at physiological pH to form a highly polar carboxylate anion (-COO⁻).[3][4] This ionization is the primary driver of its water solubility.

  • Salt Formation: The carboxylate anion allows for the formation of salts, such as Ketorolac tromethamine, which is the form used in pharmaceutical preparations specifically to ensure high water solubility.[5][6]

1-Descarboxy Ketorolac, lacking this ionizable group, is a more neutral, non-polar, and lipophilic molecule. Consequently, its solubility in aqueous systems is drastically reduced, and strategies like pH adjustment are largely ineffective. Our approach must therefore focus on manipulating the solvent environment or utilizing formulation excipients to accommodate this non-polar character.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Descarboxy Ketorolac not dissolving in phosphate-buffered saline (PBS)?

This is expected behavior. 1-Descarboxy Ketorolac is a poorly water-soluble, lipophilic compound due to the absence of the ionizable carboxylic acid group found in Ketorolac.[2][3] Aqueous buffers like PBS are highly polar and cannot effectively solvate the non-polar surface of the molecule, leading to insolubility.

Q2: What are the recommended starting solvents to prepare a stock solution?

Based on available data and chemical principles, the following solvents should be prioritized for creating a high-concentration stock solution.

SolventKnown SolubilityComments & Rationale
Dimethyl Sulfoxide (DMSO) High (Inferred)A powerful, universal solvent for non-polar to moderately polar compounds. Ideal for initial stock preparation. Ketorolac itself is highly soluble in DMSO (~50 mg/mL).[7]
Dimethylformamide (DMF) High (Inferred)Similar to DMSO in its ability to dissolve a wide range of organic molecules. Ketorolac is also highly soluble in DMF (~50 mg/mL).[7]
Ethanol / Methanol Moderate (Inferred)Less potent than DMSO/DMF but useful for applications where these solvents are not suitable. Ketorolac is soluble in ethanol (~7 mg/mL).[7]
Ethyl Acetate Slightly Soluble[2][8]A moderately polar organic solvent. Heating may be required to achieve dissolution.[8]
Chloroform Slightly Soluble[2][8]A non-polar organic solvent. Use with caution due to volatility and safety concerns.

Q3: My compound dissolved in DMSO, but crashed out when I diluted it into my aqueous cell culture media. What happened?

This phenomenon is known as "precipitation upon dilution" or "solvent shifting." Your compound was stable in the 100% organic environment of the DMSO stock. When this stock was introduced into the aqueous media, the DMSO concentration dropped dramatically. The bulk solvent is now primarily water, which cannot maintain the solubility of your lipophilic compound, causing it to precipitate. See the troubleshooting protocols below for effective mitigation strategies.

Q4: Can I use pH adjustment to increase the solubility of 1-Descarboxy Ketorolac?

Unlike Ketorolac, pH adjustment is not an effective strategy for solubilizing 1-Descarboxy Ketorolac.[9][10] Solubility enhancement via pH relies on the presence of an ionizable functional group, such as a carboxylic acid or an amine. Since 1-Descarboxy Ketorolac lacks such a group, its charge state and, consequently, its solubility are not significantly affected by changes in pH.

Q5: What advanced formulation strategies can I use for in-vitro or in-vivo studies?

For applications requiring stable aqueous preparations, several formulation strategies can be employed. These methods work by creating a more favorable microenvironment for the drug molecule, shielding it from the bulk water.

StrategyMechanismCommon ExcipientsSuitability
Co-Solvency Increases solubility by reducing the polarity of the aqueous solvent system.[11]Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Ethanol.[12]Excellent for in-vitro and parenteral in-vivo studies.
Surfactant Micelles Surfactants form micelles that encapsulate the hydrophobic drug in their core.[11][13]Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15, Cremophor® EL.[14]Widely used for both in-vitro and in-vivo formulations.
Cyclodextrin Complexation Cyclodextrins have a hydrophobic core and a hydrophilic exterior, forming an inclusion complex with the drug.[9][11]Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).Common for parenteral formulations to increase solubility and stability.

Troubleshooting Workflows & Protocols

Visual Workflow: Systematic Approach to Solubilization

G start Start: Dry Compound stock Prepare High-Conc. Stock in 100% DMSO start->stock dilute Dilute into Aqueous Buffer (e.g., PBS, Media) stock->dilute observe Observe for Precipitation dilute->observe success Success: Clear Solution Proceed with Experiment observe->success No fail Precipitation Occurs observe->fail Yes cosolvent Strategy 1: Use a Co-Solvent System (Protocol 2) fail->cosolvent Try First surfactant Strategy 2: Use a Surfactant System (Protocol 3) fail->surfactant If Co-solvents Fail or are Incompatible cosolvent->dilute surfactant->dilute

Caption: Systematic workflow for solubilizing 1-Descarboxy Ketorolac.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the initial and most critical step: dissolving the compound in a suitable organic solvent.

  • Solvent Selection: Choose an appropriate organic solvent. DMSO is highly recommended for the initial attempt.

  • Weighing: Accurately weigh the desired amount of 1-Descarboxy Ketorolac powder in a clean, dry glass vial.

  • Solvent Addition: Add a small volume of DMSO to the vial. For example, to prepare a 10 mM stock from the compound (MW: 211.26 g/mol ), add 473.3 µL of DMSO per 1 mg of compound.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (37°C) or brief sonication can be applied.

  • Visual Inspection: Ensure the solution is completely clear, with no visible particulates. This is your stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption by the DMSO. For maximum product recovery, centrifuge the vial before opening.[8]

Protocol 2: Solubilization Using a Co-Solvent System

This protocol is designed to prevent precipitation upon dilution into an aqueous medium. It involves creating a vehicle with intermediate polarity.

  • Prepare the Co-Solvent Vehicle: Prepare a mixture of the desired co-solvents. A common and effective starting point for many poorly soluble compounds is a vehicle containing a surfactant and a co-solvent. For example:

    • Vehicle A (Tween-based): 10% DMSO, 40% PEG 400, 50% Water

    • Vehicle B (Simple Co-Solvent): 10% DMSO, 90% Saline

  • Dissolve the Compound: Dissolve the 1-Descarboxy Ketorolac directly into the final volume of the co-solvent vehicle. Alternatively, prepare a high-concentration stock in DMSO (as per Protocol 1).

  • Dilution (if using stock): Add the DMSO stock solution to the co-solvent portion of the vehicle first (e.g., add DMSO stock to the PEG 400), mix well, and then add the aqueous component (water or saline) dropwise while vortexing. This gradual reduction in solvent strength is crucial.

  • Final Formulation: The result should be a clear solution that is now "aqueous-compatible" and can be further diluted into your final experimental medium with a much lower risk of precipitation.

    • Self-Validation: Always perform a final visual check for clarity. For critical applications, measure the hydrodynamic diameter of particles using Dynamic Light Scattering (DLS) to ensure no nano-precipitates have formed.

Mechanism Visualization: Micellar Solubilization

G cluster_micelle Surfactant Micelle drug 1-Descarboxy Ketorolac water Aqueous Environment s1->water Hydrophilic Head s2->water s3->water s4->water s5->water s6->water s7->water s8->water Hydrophobic Tail

Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011-05-28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021-07-26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Slideshare. Methods of solubility enhancements. Available at: [Link]

  • PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]

  • PharmaCompass.com. Solubilizer Agent | Excipient | Pharmaceutical drug delivery. Available at: [Link]

  • Protheragen. Solubilizer Excipients. Available at: [Link]

  • Clinisciences. 409653-20mg | 1-Descarboxy Ketorolac [113502-55-9]. Available at: [Link]

  • Innovations in Pharmaceuticals and Pharmacotherapy. Solubility Enhancement of an Inadequately Water Soluble Drug (Ketorolac Tromethamine) by using different Vehicles. Available at: [Link]

  • Pharmaceutical Technology. (2022-11-03). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • CAS. 409654 1-Descarboxy Ketorolac-d4. Available at: [Link]

  • PubMed. Solubilizing excipients in oral and injectable formulations. Available at: [Link]

  • ResearchGate. Effect of pH on ketorolac tromethamine release from CPOP. Available at: [Link]

  • The Merck Index Online. Ketorolac. Available at: [Link]

  • ResearchGate. Analysis of ketorolac and its related impurities by capillary electrochromatography. Available at: [Link]

  • MDPI. Synthesis, Characterization, In-Vitro and In-Vivo Evaluation of Ketorolac Tromethamine-Loaded Hydrogels of Glutamic Acid as Controlled Release Carrier. Available at: [Link]

  • PubChem - NIH. Ketorolac. Available at: [Link]

  • MDPI. Formulation and In-Vitro Characterization of pH-Responsive Semi-Interpenetrating Polymer Network Hydrogels for Controlled Release of Ketorolac Tromethamine. Available at: [Link]

  • NIH. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. Available at: [Link]

  • Atlantis Press. Development of Ketorolac Analysis in Water Samples using Micellar Electrokinetic Chromatography. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. ketorolac. Available at: [Link]

  • Wikipedia. Ketorolac. Available at: [Link]

  • International Journal of Pharmaceutical and Analytical Research. Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related products. Available at: [Link]

  • PMC - NIH. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

  • JOCPR. The estimation of Ketorolac drug in Ketorolac Tromethamine eye drops. Available at: [Link]

  • ResearchGate. (PDF) Modeling the solubility of ketoprofen in mono-solvents at various temperatures. Available at: [Link]

  • CONICET. Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone. This document is designed for researchers, scientists, and drug development professionals actively engaged in stability studies and impurity profiling. This compound, also known as Ketorolac Related Compound D or 1-Descarboxy Ketorolac, is a critical compound in the study of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[1][2][3][4][5] Understanding its degradation behavior is paramount for ensuring pharmaceutical product quality, safety, and efficacy.

This guide provides in-depth, experience-driven answers to common experimental challenges, moving beyond simple protocols to explain the scientific rationale behind each step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and degradation of this compound, leveraging data from its parent compound, Ketorolac, as a predictive model.

Q1: What is this compound and why is its degradation profile important?

This compound is recognized as a related compound and potential degradant of Ketorolac, a potent analgesic.[4][5] The study of its degradation is crucial for several reasons:

  • Impurity Profiling: Regulatory bodies like the ICH (International Council for Harmonisation) require the identification and characterization of impurities and degradation products in active pharmaceutical ingredients (APIs) and finished drug products.[6][7]

  • Stability-Indicating Methods: Understanding how the molecule degrades allows for the development of robust, stability-indicating analytical methods (like HPLC/UPLC) that can separate the parent compound from its degradants.[8][9]

  • Safety and Efficacy: Degradation products can be less effective, inactive, or even toxic.[6] Characterizing these pathways is a critical step in assessing the safety profile of a drug product over its shelf life.

Q2: What are the primary degradation pathways for this molecule?

Based on extensive forced degradation studies conducted on Ketorolac, this compound is expected to be susceptible to degradation under several conditions:

  • Hydrolytic Degradation: The molecule shows susceptibility to degradation in acidic, basic, and neutral aqueous solutions.[6][7][10]

  • Oxidative Degradation: It is particularly prone to degradation in the presence of oxidizing agents like hydrogen peroxide.[11][12]

  • Photolytic Degradation: Exposure to UV or sunlight can induce degradation, especially when in solution.[6][13][14]

  • Thermal Degradation: Elevated temperatures can cause significant degradation.[8][15]

The solid form of the drug is generally more stable than its solution form, particularly under photolytic stress.[6][7]

Q3: What analytical techniques are best suited for studying these degradation pathways?

A combination of chromatographic and spectrometric techniques is the gold standard.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating the parent compound from its various degradation products. A reversed-phase C18 column is commonly employed.[6][8][11]

  • Mass Spectrometry (MS), particularly LC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry (e.g., ESI-Q-TOF-MS/MS) is essential for the structural elucidation of unknown degradants.[6][7][10] It provides accurate mass measurements and fragmentation patterns, which are crucial for identifying the chemical structures of the impurities.

Part 2: Troubleshooting Guide for Experimental Challenges

This section is formatted to address specific problems you may encounter during your stability and degradation studies.

Problem 1: My chromatogram shows poor separation between the parent peak and degradation products.

Causality: Co-elution of peaks is a common issue that compromises quantification and identification. It typically stems from a suboptimal mobile phase composition, gradient, or column chemistry that fails to exploit the subtle polarity differences between the parent molecule and its degradants.

Solutions:

  • Optimize the Mobile Phase pH: The ionization state of the parent molecule and its degradants can significantly impact retention time. For Ketorolac-related compounds, a slightly acidic mobile phase (pH ~3.2) using a buffer like ammonium formate has proven effective in achieving good peak shape and resolution.[6][7] Rationale: Controlling the pH ensures consistent ionization and interaction with the stationary phase.

  • Adjust the Gradient Elution Program: If an isocratic method fails, a gradient program is necessary. Start with a higher aqueous percentage to retain polar degradants, then gradually increase the organic solvent (e.g., acetonitrile) percentage to elute the more non-polar compounds, including the parent peak.[6] Rationale: A gradient elution manipulates the mobile phase strength over time, providing the resolving power needed for complex mixtures.

  • Change the Organic Modifier: While acetonitrile is common, methanol can offer different selectivity due to its protic nature and different interaction mechanisms (hydrogen bonding). Experimenting with methanol or a ternary mixture (water/acetonitrile/methanol) can sometimes resolve stubborn peaks.

  • Evaluate Column Chemistry: If a standard C18 column is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can provide alternative selectivities for aromatic or polar compounds.

Problem 2: I am observing inconsistent or non-reproducible degradation from one experiment to the next.

Causality: Lack of reproducibility often points to variables that are not being rigorously controlled. In degradation studies, the key culprits are often pH, temperature, and concentration of the stressor.

Solutions:

  • Strictly Control pH: For hydrolytic studies, use buffered solutions and verify the pH of the reaction mixture before and after the stress period. The rate of acid/base hydrolysis is highly pH-dependent.[16] Rationale: Small shifts in pH can lead to exponential changes in reaction kinetics.

  • Ensure Precise Temperature Control: Use a calibrated oven, water bath, or heating block. Inconsistent temperature will directly impact the rate of thermal degradation.[8] Rationale: Degradation reactions, like most chemical reactions, follow the Arrhenius equation, where rate is highly dependent on temperature.

  • Standardize Sample Preparation: Ensure that the stock solutions and the concentration of the stressor (e.g., HCl, NaOH, H₂O₂) are prepared fresh and are identical across all experiments. For photostability studies, control the light intensity and distance from the light source precisely.[12]

Problem 3: I am struggling to identify the structure of an unknown degradation product from my LC-MS data.

Causality: Structural elucidation of unknowns is a complex puzzle. It requires high-quality mass spectral data and a logical interpretation of fragmentation patterns, often supplemented with knowledge of likely chemical reactions.

Solutions:

  • Obtain High-Resolution Mass Data: Use a TOF (Time-of-Flight) or Orbitrap mass analyzer to get an accurate mass measurement of the parent and fragment ions. This allows you to propose a molecular formula with high confidence.[6]

  • Perform MS/MS Fragmentation: Isolate the precursor ion of the unknown degradant and fragment it. Compare its fragmentation pattern to that of the parent compound.[6][7] Rationale: Degradants often retain a core part of the parent structure. Shared fragments are key clues. Differences in fragmentation point to the site of modification.

  • Propose a Degradation Mechanism: Based on the stress condition applied (e.g., hydrolysis, oxidation), propose a chemically plausible reaction. For example, under acidic hydrolysis, look for evidence of ester or amide cleavage. Under oxidative stress, look for the addition of oxygen (a +16 Da shift). This mechanistic approach helps narrow down potential structures.[6]

  • Utilize In Silico Tools: Software can predict fragmentation patterns for proposed structures, which you can then compare to your experimental data. Toxicity prediction software can also be used to assess the potential risk of identified degradants.[6][7]

Part 3: Detailed Experimental Protocols

These protocols are based on the ICH Q1A(R2) guideline for forced degradation studies and best practices reported in the literature.[6][11][15]

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the general steps for subjecting this compound to various stress conditions.

Objective: To generate degradation products and assess the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, analytical balance, volumetric flasks

  • HPLC or UPLC system with a DAD/UV detector and/or MS detector

  • Photostability chamber, calibrated oven

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid therm Thermal Stress (Solid & Solution, 80°C) prep->therm photo Photolytic Stress (UV/Vis Light) prep->photo neut Neutralize Acid/Base Samples acid->neut base->neut dil Dilute to Working Concentration oxid->dil therm->dil photo->dil neut->dil hplc Inject into HPLC/LC-MS System dil->hplc peak Identify Degradant Peaks hplc->peak mass_spec Characterize by MS/MS peak->mass_spec report Report Findings (Pathways, % Degradation) mass_spec->report

Caption: General workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol).

  • Stress Conditions: For each condition, transfer an aliquot of the stock solution to a separate flask.

    • Acid Hydrolysis: Add 0.1M HCl. Heat at 60-80°C for a specified time (e.g., 2-24 hours).

    • Base Hydrolysis: Add 0.1M NaOH. Keep at room temperature or slightly elevated temperature. This reaction is often rapid.

    • Oxidative Degradation: Add 3-30% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose both a solid sample and a solution sample to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching/Neutralization: For acid and base hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC/UPLC method.

Protocol 2: Representative HPLC-MS Method

Objective: To separate and identify this compound from its degradation products. This method is adapted from successful studies on Ketorolac.[6][7]

ParameterSpecification
Column C18 reversed-phase (e.g., Grace Smart C-18, 250 mm × 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Formate in water, pH adjusted to 3.2 with Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-5 min (10% B), 5-20 min (10-80% B), 20-25 min (80% B), 25-30 min (80-10% B), 30-35 min (10% B)
Injection Volume 10 µL
Column Oven Temp 30°C
Detection DAD at 320 nm; ESI-MS in positive ion mode
MS Parameters Scan range m/z 50-500; Collision energy ramped for MS/MS experiments

Part 4: Data Interpretation & Degradation Pathways

The primary goal of a forced degradation study is to elucidate the degradation pathways. Based on the extensive literature for Ketorolac, we can predict the likely transformations for this compound.

Predicted Degradation Pathways

The diagram below illustrates the potential degradation pathways based on known chemical principles and analogous reactions observed for Ketorolac. The core pyrrolizine structure is susceptible to oxidation and hydrolysis.

Degradation_Pathways Parent This compound (Parent Compound) Hydrolysis_Product Hydrolysis Product (e.g., Ring Opening) Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product_1 N-Oxide Derivative (+16 Da) Parent->Oxidation_Product_1 Oxidation (H₂O₂) Oxidation_Product_2 Hydroxylated Derivative (+16 Da on Ring) Parent->Oxidation_Product_2 Oxidation / Photolysis Photolytic_Product Photolytic Dimer or Isomer Parent->Photolytic_Product Photolysis (UV/Vis)

Caption: Predicted degradation pathways for the title compound.

Summary of Potential Degradants

The following table summarizes degradation products that have been identified for Ketorolac and could be analogous for this compound. Researchers should look for corresponding mass shifts from the parent compound.

Stress ConditionCommon Degradation TypeExpected Mass Shift (from Parent)Reference(s)
Acidic Hydrolysis Decarboxylation (for Ketorolac)-44 Da (Not applicable here)[6][10]
Basic Hydrolysis Ring opening / RearrangementNo change (Isomer) or +18 Da[6][10]
Oxidation (H₂O₂) N-oxidation, Hydroxylation+16 Da[6][11]
Photolysis Dimerization, Isomerization2x Mass, No change[6][14]
Thermal Various, often complex mixturesVarious[6][8]

References

  • D. K. Pradipbhai, B. Raju, M. B. Roshan, et al. (2014). Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. Journal of Mass Spectrometry, 49(6), 515-527. Available at: [Link]

  • S. G. Vasanth, D. R. Suresh, R. S. Chandan, et al. (2010). Acid and base degraded products of ketorolac. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 320-322. Available at: [Link]

  • M. S. Uddin, A. S. M. M. U. Bhuiyan, M. A. Hossain, et al. (2016). Degradation Study of Ketorolactromethamine by a Validated UPLC Method. Indonesian Journal of Pharmaceutical Science and Technology, 3(1). Available at: [Link]

  • M. S. Islam, M. S. Parvin, M. A. Rahman, et al. (2019). Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies. BMC Chemistry, 13(1), 33. Available at: [Link]

  • D. K. Pradipbhai, B. Raju, M. B. Roshan, et al. (2014). Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. ResearchGate. Available at: [Link]

  • M. Ahmad, S. Ahmed, S. K. K. et al. (2015). Sunlight-driven photocatalytic degradation of non-steroidal anti-inflammatory drug based on TiO₂ quantum dots. Journal of Colloid and Interface Science, 459, 133-140. Available at: [Link]

  • H. H. Ortega Soto, J. J. Ramírez García, P. Gamboa Suárez, et al. (2017). Determination of Ketorolac in the Effluent from a Hospital Treating Plant and Kinetics Study of Its Photolytic Degradation. ResearchGate. Available at: [Link]

  • T. Mandhare, S. B. Shirsat, S. S. K. et al. (2024). Ketorolac Tromethamine Force Degradation And Stability Indicating Study By Using RP-HPLC. Nanotechnology Perceptions, 20(S13), 1047-1052. Available at: [Link]

  • J. B. Dave, P. J. Vyas, C. N. Patel. (2013). A validated stability-indicating high performance liquid chromatographic method for moxifloxacin hydrochloride and ketorolac tromethamine eye drops and its application in pH dependent degradation kinetics. Chronicles of Young Scientists, 4(1), 24-31. Available at: [Link]

  • M. S. Uddin, A. S. M. M. U. Bhuiyan, M. A. Hossain, et al. (2019). Stability Indicating UPLC Method for The Degradation Study of Ketorolac Tromethamine. Indonesian Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • A. Shi, S. E. Walker, S. Law. (2000). Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction. The Canadian Journal of Hospital Pharmacy, 53(4), 263-269. Available at: [Link]

  • R. T. Forbes, R. A. Johnson, J. A. Smith, et al. (1995). Approaches for improving the stability of ketorolac in powder blends. Journal of Pharmaceutical Sciences, 84(10), 1193-1200. Available at: [Link]

  • S. K. Singh, Y. S. R. Krishna, S. S. S. et al. (2013). Studies on effect of formulation and processing parameters on stability of ketorolac tromethamine orally dissolving films. ResearchGate. Available at: [Link]

  • A. Shi, S. E. Walker, S. Law. (2000). Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction. The Canadian Journal of Hospital Pharmacy, 53(4). Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • M. A. Karcı, F. Karcı, C. T. et al. (2024). Novel methanone: Synthesis, Characterization and Computational Analysis. Advanced Journal of Chemistry, Section A, 7(3), 219-232. Available at: [Link]

  • Drugfuture. (n.d.). This compound. Retrieved from [Link]

  • A. A. Klipkov, I. I. Gerus. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks. Farmatsevtychnyi Zhurnal, 78(3), 44-51. Available at: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Ketorolac Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Ketorolac and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis. Here, we move beyond simple checklists to provide in-depth explanations and systematic troubleshooting strategies, ensuring the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter.

Q1: I'm observing significant peak tailing for my Ketorolac peak. What are the likely causes and how can I resolve this?

Peak tailing is a common chromatographic issue that can compromise the accuracy of integration and quantification. An ideal peak should be symmetrical, but tailing results in an asymmetric peak with a drawn-out trailing edge.[1]

Underlying Causes of Peak Tailing:
  • Secondary Interactions with Residual Silanols: This is the most frequent cause, especially for a basic compound like Ketorolac.[1][2] Silica-based C8 and C18 columns can have exposed, acidic silanol groups (Si-OH) on the surface.[1] Ketorolac, which contains a secondary amine, can interact with these ionized silanols, leading to a secondary, undesirable retention mechanism that causes tailing.[2]

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or impurities on the column can lead to active sites that cause tailing.[3] Physical degradation of the column bed can also be a cause.[3]

  • Mobile Phase pH Issues: If the mobile phase pH is not adequately controlled or is close to the pKa of Ketorolac, it can lead to inconsistent ionization and peak tailing.[4]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[3]

Systematic Troubleshooting Protocol:
  • Evaluate the Mobile Phase pH: For basic compounds like Ketorolac, lowering the mobile phase pH to around 3 will suppress the ionization of the silanol groups, minimizing the secondary interactions that cause tailing.[1] Many established methods for Ketorolac analysis use a mobile phase with a pH of 3.0.[5][6][7][8]

  • Use a High-Quality, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes the residual silanol groups to make them less active.[2] If you are not already, switch to a high-purity, end-capped C8 or C18 column.

  • Incorporate a Mobile Phase Additive: If adjusting the pH is not sufficient, consider adding a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the Ketorolac molecules.

  • Check for Column Contamination: If the peak tailing has developed over time, column contamination is a likely culprit.[3]

    • Action: Flush the column with a strong, appropriate solvent. For a reversed-phase column, this could involve washing with 100% acetonitrile or methanol, followed by a solvent of intermediate polarity, and finally re-equilibrating with the mobile phase.

  • Assess for Column Overload:

    • Action: Reduce the injection volume or dilute the sample.[3] If the peak shape improves, column overload was a contributing factor.

Q2: My retention times for Ketorolac and its impurities are shifting between injections. What's causing this instability?

Consistent retention times are critical for peak identification and method reproducibility. Drifting retention times can lead to misidentification of impurities and inaccurate quantification.

Differentiating the Cause of Retention Time Shifts:

The first step is to determine if the shift is related to the HPLC system's flow rate or a chemical change in the separation system. This can be diagnosed by observing the retention time of an unretained peak (t0, often the solvent front).

  • If t0 is also shifting: The problem is likely related to the flow rate (a physical or hardware issue).[9]

  • If t0 is stable, but the analyte peaks are shifting: The issue is likely chemical in nature, related to the mobile phase, column, or temperature.[9][10]

Troubleshooting Flow Rate Related Shifts (t0 is variable):
  • Check for Leaks: Even a small, non-dripping leak can cause fluctuations in the flow rate.[9] Visually inspect all fittings and connections.

  • Pump Performance: Air bubbles in the pump head are a common cause of inconsistent flow rates.[11]

    • Action: Purge the pump to remove any trapped air. Ensure your mobile phase is adequately degassed.[12]

  • Solvent Reservoir: Ensure the solvent inlet filters are not clogged and are properly submerged in the mobile phase.

Troubleshooting Chemical-Related Shifts (t0 is constant):
  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a frequent cause of retention time drift.[11]

    • Action: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and that there is adequate re-equilibration time between runs.

  • Mobile Phase Composition:

    • Inaccurate Preparation: Incorrectly prepared mobile phases can lead to shifts in retention time.[13] Always use calibrated volumetric flasks and pipettes.

    • Evaporation of Volatile Components: If using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile or methanol) can evaporate over time, leading to a gradual increase in retention times.[9][11] Using an online mixer or preparing fresh mobile phase daily can mitigate this.[9][12]

  • Column Temperature: Fluctuations in the column temperature will affect retention times.[11]

    • Action: Use a column oven to maintain a constant temperature. Ensure the oven is set to the temperature specified in your method.

  • Column Contamination: Buildup of contaminants on the column can alter its chemistry and lead to retention time shifts.[14]

    • Action: Implement a column washing procedure or use a guard column to protect the analytical column.[3]

Q3: I'm struggling with baseline noise and drift. How can I achieve a stable baseline?

A noisy or drifting baseline can obscure small impurity peaks and make accurate integration difficult.

Common Causes of Baseline Issues:
  • Mobile Phase Problems:

    • Contamination: Using low-quality solvents or contaminated water is a common source of baseline noise.[15] Water is particularly susceptible to contamination.[14]

    • Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector, causing noise and spikes.[12]

    • Miscibility Issues: Using immiscible solvents in the mobile phase will lead to an unstable baseline.[16]

  • Detector Issues:

    • Lamp Failure: A deteriorating detector lamp can cause a noisy baseline.[16]

    • Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline drift and noise.[16][17]

  • System and Column Issues:

    • Leaks: As with retention time issues, leaks can cause baseline disturbances.

    • Column Bleed: Strongly retained compounds from previous injections slowly eluting from the column can appear as a rising baseline.[17]

Troubleshooting Baseline Noise and Drift:

G start Baseline Noise or Drift Observed check_mobile_phase Is the mobile phase freshly prepared with HPLC-grade reagents and properly degassed? start->check_mobile_phase prepare_fresh Prepare fresh mobile phase and degas thoroughly. check_mobile_phase->prepare_fresh No check_system Are there any leaks in the system? check_mobile_phase->check_system Yes prepare_fresh->check_system fix_leaks Tighten or replace fittings to eliminate leaks. check_system->fix_leaks Yes check_detector Is the detector lamp energy sufficient? Is the flow cell clean? check_system->check_detector No fix_leaks->check_detector clean_detector Flush the detector flow cell. Replace the lamp if necessary. check_detector->clean_detector No check_column Is the column equilibrated and clean? check_detector->check_column Yes clean_detector->check_column clean_column Flush the column with a strong solvent. check_column->clean_column No stable_baseline Stable Baseline Achieved check_column->stable_baseline Yes clean_column->stable_baseline

  • Start with the Mobile Phase: Always begin by preparing a fresh mobile phase using high-purity, HPLC-grade solvents and water.[12][17] Ensure it is thoroughly degassed, preferably with an in-line degasser or by helium sparging.[18]

  • System Check for Leaks: Carefully inspect all connections from the solvent reservoirs to the detector waste line for any signs of leaks.

  • Isolate the Column: If the problem persists, remove the column and replace it with a union. Run the mobile phase through the system. If the baseline is now stable, the column is the source of the noise.[15] This could be due to contamination or degradation.

  • Clean the Column: If the column is identified as the issue, flush it with a strong solvent to remove any strongly retained contaminants.

  • Clean the Detector Flow Cell: If the baseline is still noisy without the column, the detector flow cell may be contaminated. Flush the cell with a strong solvent like methanol or isopropanol.[17]

Q4: I am having difficulty resolving a known Ketorolac impurity from the main peak. What are my options?

Achieving adequate resolution between the main analyte and its impurities is a critical aspect of a stability-indicating method. Resolution can be influenced by column efficiency, selectivity, and retention.

Strategies to Improve Resolution:
  • Optimize Mobile Phase Selectivity (α): This is often the most powerful way to improve resolution.[19]

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.

    • Adjust the pH: A small change in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like Ketorolac and its impurities.

  • Increase Column Efficiency (N):

    • Use a Longer Column: A longer column will provide more theoretical plates and can improve the resolution of closely eluting peaks.[4]

    • Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm) offer higher efficiency and can significantly improve resolution.[4]

  • Adjust Retention (k'):

    • Modify the Mobile Phase Strength: Decrease the amount of organic solvent in the mobile phase to increase the retention time of the peaks. This will result in broader peaks, but the increased time on the column may improve resolution.

  • Lower the Flow Rate: Reducing the flow rate can improve column efficiency and, consequently, resolution.[20]

Typical HPLC Method Parameters for Ketorolac Impurity Analysis

The following table summarizes typical parameters from published methods, which can serve as a starting point for optimization.

ParameterTypical Value/TypeSource
Column C8 or C18, 250 x 4.6 mm, 5 µm[5][6]
Mobile Phase A Ammonium phosphate buffer (pH 3.0)[5][6]
Mobile Phase B Acetonitrile, Methanol, or a mixture[5][21][22]
Detection UV at 254 nm, 313 nm, or 324 nm[5][6][7]
Flow Rate 1.0 - 1.7 mL/min[5][6]
Column Temp. 40 °C[5]

Experimental Protocols

Protocol 1: Column Cleaning and Regeneration

This protocol is for a standard reversed-phase (C8 or C18) column suspected of contamination.

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of HPLC-grade water (to remove buffer salts).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Isopropanol.

  • Flush again with 20 column volumes of 100% Acetonitrile.

  • Re-equilibrate the column with the mobile phase (at least 20 column volumes) until a stable baseline is achieved.

Protocol 2: Forced Degradation Study of Ketorolac

Forced degradation studies are essential for developing stability-indicating methods.[21] Ketorolac is known to degrade under hydrolytic, photolytic, and thermal stress conditions.[7][21]

  • Acid Hydrolysis: Dissolve Ketorolac in a solution of 0.1 M HCl and heat at 80°C for a specified time. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve Ketorolac in a solution of 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of Ketorolac with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: Expose a solid sample or a solution of Ketorolac to elevated temperatures (e.g., 80°C).[7]

  • Photolytic Degradation: Expose a solution of Ketorolac to UV light.[21]

After exposure, analyze the stressed samples by HPLC to identify and separate the degradation products from the parent drug.

G start Poor Resolution of Impurity optimize_selectivity Optimize Mobile Phase Selectivity (α) start->optimize_selectivity increase_efficiency Increase Column Efficiency (N) start->increase_efficiency adjust_retention Adjust Retention (k') start->adjust_retention change_organic Change Organic Modifier (ACN vs. MeOH) optimize_selectivity->change_organic adjust_ph Adjust Mobile Phase pH optimize_selectivity->adjust_ph end Resolution Achieved change_organic->end adjust_ph->end longer_column Use a Longer Column increase_efficiency->longer_column smaller_particles Use Smaller Particle Size Column increase_efficiency->smaller_particles longer_column->end smaller_particles->end modify_strength Decrease Organic Content in Mobile Phase adjust_retention->modify_strength modify_strength->end

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?[Link]

  • PubMed. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. [Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Hawach. Reasons for Peak Tailing of HPLC Column. [Link]

  • Shimadzu UK Limited. HPLC Troubleshooting - Noisy Baseline. [Link]

  • PubMed. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms. [Link]

  • ScienceScholar. Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. [Link]

  • O' Connor N., et al. Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related p. [Link]

  • Nanotechnology Perceptions. Ketorolac Tromethamine Force Degradation And Stability Indicating Study By Using RP-HPLC. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Research Journal of Pharmacy and Technology. Method Development and Validation of a new RP-HPLC method for the simultaneous Assay of Ketorolac Tromethamine and Fluorometholone. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • YouTube. Why Does Retention Time Shift? | HPLC Tip. [Link]

  • ResearchGate. What cause shifting of retention time of a peak forward?[Link]

  • Hawach. Troubleshooting HPLC Column Retention Time Drift. [Link]

  • Full Spectrum Analytics. HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Medikamenter Quality Services. Common Issues in HPLC Analysis. [Link]

  • Asian Journal of Pharmaceutical Research and Development. Development and Validation of RP-HPLC Method for Oral Printed Films of Ketorolac Tromethamine. [Link]

  • Mourne Training Services. Help on: Retention time shift in HPLC analysis. [Link]

  • Semantic Scholar. Stability Indicating UPLC Method for The Degradation Study of Ketorolac Tromethamine. [Link]

  • Jurnal Universitas Padjadjaran. Degradation Study of Ketorolactromethamine by a Validated UPLC Method. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Pharmaguideline. 10 Tips for HPLC Analysis In Pharmaceuticals. [Link]

  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC?[Link]

  • The Pharma Review. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • LCGC International. The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link]

  • USP-NF. USP Monographs: Ketorolac Tromethamine. [Link]

  • Semantic Scholar. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. [Link]

  • USP-NF. Ketorolac Tromethamine Tablets. [Link]

  • Separation Science. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • ALWSCI. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]

  • Separation Science. Troubleshooting Adsorbed Contaminants on HPLC Columns. [Link]

  • USP-NF. USP Monographs: Ketorolac Tromethamine Tablets. [Link]

  • USP-NF. Ketorolac Tromethamine. [Link]

  • EDQM. INFORMATION LEAFLET Ph. Eur. Reference Standard KETOROLAC TROMETAMOL CRS. [Link]

  • Google Patents.
  • European Pharmacopoeia. KETOROLAC TROMETAMOL. [Link]

  • PubChem. Ketorolac Tromethamine. [Link]

  • Scribd. Ketorolac Tromethamine. [Link]

  • ResearchGate. Analysis of ketorolac and its related impurities by capillary electrochromatography. [Link]

Sources

avoiding side reactions in 5-Benzoyl-2,3-dihydro-1H-pyrrolizine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine. This molecule is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[1][2][3]

The synthesis, while well-established, is prone to several side reactions that can impact yield, purity, and scalability. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind common experimental pitfalls and provide validated, step-by-step solutions.

Core Synthesis Overview: Friedel-Crafts Acylation

The most common and direct route to 5-Benzoyl-2,3-dihydro-1H-pyrrolizine is the Friedel-Crafts acylation of a 2,3-dihydro-1H-pyrrolizine core with benzoyl chloride, typically using a Lewis acid catalyst like aluminum trichloride (AlCl₃).[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism where a resonance-stabilized acylium ion is generated, which then attacks the electron-rich pyrrolizine ring.[6][7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution BenzoylCl Benzoyl Chloride Complex Intermediate Complex BenzoylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Resonance Stabilized Electrophile) SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex + Pyrrolizine Ring Attack Complex->AcyliumIon Cleavage Pyrrolizine 2,3-dihydro-1H-pyrrolizine Product 5-Benzoyl-2,3-dihydro-1H-pyrrolizine SigmaComplex->Product - H⁺ (Deprotonation)

Caption: General mechanism for Friedel-Crafts acylation.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis.

Issue 1: Low Reaction Yield and Incomplete Conversion

Question: "My reaction consistently results in a low yield of the target compound, and TLC/HPLC analysis shows a significant amount of unreacted 2,3-dihydro-1H-pyrrolizine starting material. How can I drive the reaction to completion?"

Answer: This is a common issue often related to catalyst activity, reaction conditions, or stoichiometry.

  • Causality - Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic. Any moisture in the reagents or solvent will quench the catalyst, rendering it inactive and halting the formation of the reactive acylium ion. Furthermore, the product ketone is a moderate Lewis base and can form a stable complex with the catalyst, effectively sequestering it.[5] This is why a stoichiometric amount of the catalyst is often required.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly opened or distilled anhydrous solvents. Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.

    • Verify Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires at least 1.0 to 1.2 equivalents of AlCl₃ relative to the benzoyl chloride. This is to compensate for complexation with both the starting material's nitrogen and the product ketone.[5]

    • Optimize Temperature and Reaction Time: While running the reaction at low temperatures (0-5 °C) during the addition of reagents can control exotherms, the reaction may need to be warmed to room temperature or slightly above to proceed to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or in-line FTIR[1]) every 1-2 hours.

    • Order of Addition: The standard procedure involves forming a complex between the pyrrolizine starting material and the Lewis acid first, followed by the slow addition of the acylating agent (benzoyl chloride). This can sometimes prevent side reactions of the acylating agent.

Issue 2: Formation of the Hydroxylated Impurity

Question: "My final product is contaminated with a significant amount of (1RS)-5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol. Where is this coming from and how do I prevent it?"

Answer: The presence of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol is a known impurity in Ketorolac synthesis.[1][8] It is typically formed by the reduction of a ketone intermediate or the final product.

  • Causality - Unintended Reduction: This side reaction often occurs during the aqueous workup. If the workup conditions are not carefully controlled, reactive intermediates or the use of certain quenching agents can lead to the reduction of carbonyl groups. The pyrrolizine ring system itself can influence the reactivity of adjacent functional groups.

  • Troubleshooting Steps:

    • Controlled Quenching: The reaction is typically quenched by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl. This protonates the intermediate complexes and hydrolyzes excess reagents. Perform this step at a low temperature (below 10 °C) to dissipate heat and minimize side reactions.

    • Avoid Reductive Reagents: Ensure that no unintended reducing agents are introduced during workup or purification. For example, certain grades of solvents or reagents might contain trace impurities that could cause reduction.

    • Purification Strategy: If the impurity does form, it can typically be separated from the desired product via column chromatography on silica gel or by careful recrystallization.[1] The difference in polarity between the ketone (product) and the alcohol (impurity) allows for effective separation.

Issue 3: Polysubstitution and Isomer Formation

Question: "I am observing byproducts with a higher molecular weight, suggesting di-benzoylation. I'm also concerned about acylation at other positions on the ring. How can I improve regioselectivity?"

Answer: While the benzoyl group is electron-withdrawing and deactivates the aromatic ring to further substitution, the pyrrolizine nucleus is inherently electron-rich and highly activated, which can lead to polyacylation if conditions are not optimized.[9]

  • Causality - Ring Activation: The nitrogen atom in the pyrrolizine ring strongly activates the system towards electrophilic attack. The precise position of the second substitution depends on the complex directing effects of the fused ring system and the existing benzoyl group.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the pyrrolizine starting material relative to the benzoyl chloride (e.g., 1.1:1.0). This ensures the electrophile is the limiting reagent, statistically favoring monosubstitution.

    • Lower Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature) can increase selectivity and disfavor the higher activation energy pathway leading to a second acylation.

    • Choice of Lewis Acid: While AlCl₃ is common, a milder Lewis acid such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) can be screened.[1] Milder catalysts generate the acylium ion more slowly and can lead to higher selectivity with highly activated substrates.

G cluster_troubleshoot Troubleshooting Pathway start Problem Detected: Low Yield or High Impurity q1 Analyze Crude Product (TLC, HPLC, LC-MS) start->q1 p1 High Starting Material? q1->p1 p2 Hydroxylated Impurity? p1->p2 No sol1 Action: 1. Check Catalyst Stoichiometry/Activity 2. Ensure Anhydrous Conditions 3. Increase Reaction Time/Temp p1->sol1 Yes p3 Polysubstitution? p2->p3 No sol2 Action: 1. Optimize Quench/Workup Temp 2. Use Degassed Solvents 3. Purify via Chromatography p2->sol2 Yes sol3 Action: 1. Adjust Reagent Stoichiometry 2. Lower Reaction Temperature 3. Screen Milder Lewis Acids p3->sol3 Yes end_node Optimized Synthesis p3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: A decision workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for this reaction? Are there greener alternatives?

    • A: Traditional solvents include halogenated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane (DCE) due to their ability to dissolve the reagents and their inertness under Friedel-Crafts conditions. However, for scale-up and sustainability, greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective without compromising yield.[1] Carbon disulfide (CS₂) is also a classic solvent for this reaction but is highly flammable and toxic.

  • Q2: How should the final product be purified?

    • A: The two most effective methods are column chromatography and recrystallization.

      • Column Chromatography: Using silica gel with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is very effective for removing both more polar (e.g., hydroxylated impurity) and less polar (e.g., starting material) impurities.[1]

      • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can yield a highly pure product.[1]

  • Q3: What are the key safety considerations for this synthesis?

    • A: Aluminum trichloride reacts violently with water and is highly corrosive. Benzoyl chloride is a lachrymator. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, must be worn.[1] The quenching of the reaction is highly exothermic and can release HCl gas; therefore, it must be done slowly and with caution in an efficient fume hood.

Optimized Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation

This protocol incorporates troubleshooting measures to maximize yield and purity.

  • Preparation: Under an inert atmosphere of Argon, add 2,3-dihydro-1H-pyrrolizine (1.0 eq) to anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add anhydrous aluminum trichloride (AlCl₃, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Acylation: Add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM (2 mL per 1 g of benzoyl chloride) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, cool the mixture back to 0-5 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice (50 g per 1 g of AlCl₃) and concentrated HCl (5 mL per 1 g of AlCl₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Preparation: Prepare a slurry of silica gel in hexane and pack a column of appropriate size.

  • Loading: Dissolve the crude product from Protocol 1 in a minimum amount of DCM and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system. Start with 100% hexane, then gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 Hexane:EtOAc). Collect fractions and monitor by TLC to isolate the pure 5-Benzoyl-2,3-dihydro-1H-pyrrolizine.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

References
  • PrepChem. (n.d.). Synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Available at: [Link]

  • Arora, A. S., et al. (2011). Synthesis, characterization and pharmacological evaluation of amide prodrugs of ketorolac. European Journal of Medicinal Chemistry, 46(9), 4565-4573. Available at: [Link]

  • Muchowski, J. M., & Naef, R. (2003). US Patent 6,559,319B2 - Synthesis of compounds useful in the manufacture of ketorolac. Google Patents.
  • Muchowski, J. M., & Naef, R. (2000). WO/2000/002855 - SYNTHESIS OF COMPOUNDS USEFUL IN THE MANUFACTURE OF KETOROLAC. WIPO Patentscope. Available at: [Link]

  • Muchowski, J. M., & Naef, R. (2001). US Patent 6,197,976B1 - Preparation of ketorolac. Google Patents.
  • Wikipedia. (n.d.). Nenitzescu indole synthesis. Available at: [Link]

  • Van der Eycken, J., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules, 28(8), 3381. Available at: [Link]

  • PharmaCompass. (n.d.). (+-)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, compound with 2-amino-2-(hydroxymethyl). Available at: [Link]

  • Gribble, G. W. (2016). Nenitzescu 5‐Hydroxyindole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Available at: [Link]

  • Littell, R., Morton, G. O., & Allen, G. R. (1969). Observations on the mechanism of the nenitzescu indole synthesis. Journal of the Chemical Society D: Chemical Communications, (19), 1144-1144. Available at: [Link]

  • Raileanu, D., & Palaghita, M. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE, 70(10), 3684-3688. Available at: [Link]

  • PubChem. (n.d.). 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-(2,6-dichloro-3-methylanilino)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • PubChem. (n.d.). 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol, (+-)-. National Center for Biotechnology Information. Available at: [Link]

  • precisionFDA. (n.d.). 5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZIN-1-OL, (+/-)-. U.S. Food & Drug Administration. Available at: [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Available at: [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5408. Available at: [Link]

Sources

Technical Support Center: Stability Testing of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated technical support guide for Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone. As this appears to be a novel chemical entity with limited published stability data, this document serves as a first-principles guide for researchers and drug development professionals. We will leverage established methodologies from international guidelines and our experience with related heterocyclic compounds to provide a robust framework for assessing its stability profile. This guide is designed to be a dynamic resource, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your data.

The core structure of this compound, featuring a pyrrolizidine core and a phenyl ketone moiety, suggests potential susceptibility to specific degradation pathways such as oxidation, hydrolysis, and photolysis. Understanding these liabilities early in the development process is critical for formulation design, storage condition definition, and regulatory compliance.

Part 1: Foundational Stability Concepts & Potential Issues

Q1: What are the primary chemical liabilities of this compound based on its structure?

A1: Based on its chemical structure, we can anticipate several potential points of instability:

  • Oxidation: The tertiary amine within the pyrrolizidine ring is a prime target for oxidation, potentially leading to the formation of an N-oxide. This is a common degradation pathway for similar alkaloid structures.

  • Hydrolysis: While the methanone (ketone) group itself is generally stable, the proximity of the nitrogen atoms and the overall ring system could influence its reactivity. Under strongly acidic or basic conditions, unforeseen hydrolytic degradation could occur.

  • Photostability: The combination of the aromatic phenyl ring and the conjugated system of the pyrrolizine core suggests a high potential for light absorption. This could lead to photolytic degradation, including radical-mediated reactions or rearrangements upon exposure to UV or visible light.

Q2: I am observing rapid degradation of my compound in solution, even at room temperature. What could be the cause?

A2: This is a common issue with novel compounds, and the cause is often multifactorial. Here's a systematic approach to troubleshooting:

  • Solvent-Induced Degradation: The choice of solvent is critical. Protic solvents (like methanol or water) may facilitate hydrolysis, while solvents that are not peroxide-free (like older ethers or THF) can promote oxidation.

    • Actionable Step: Screen a panel of solvents of varying polarity and proticity (e.g., Acetonitrile, Dichloromethane, DMSO) to identify a more stable medium for your experiments. Always use fresh, high-purity solvents.

  • Dissolved Oxygen: Atmospheric oxygen dissolved in your solvent can be a significant contributor to oxidative degradation, especially for compounds with electron-rich amine centers.

    • Actionable Step: Degas your solvents by sparging with an inert gas like nitrogen or argon before use. Prepare solutions and conduct experiments under an inert atmosphere if the compound proves to be highly oxygen-sensitive.

  • pH Effects: The stability of your compound is likely pH-dependent. The protonation state of the amine can drastically alter its susceptibility to degradation.

    • Actionable Step: Perform a preliminary pH stability screen by dissolving the compound in a series of buffers (e.g., pH 2, 7, 9) and analyzing for degradation over a short period (e.g., 24 hours). This will help you identify the optimal pH range for stability.

Part 2: Experimental Protocols & Troubleshooting Guides

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are the cornerstone of understanding a new molecule's stability. They are essential for developing a stability-indicating analytical method and identifying potential degradants.

Objective: To intentionally degrade this compound under controlled stress conditions to an extent of 5-20% degradation.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Controls Prepare Control Samples (Unstressed, Time Zero) Prep->Controls Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose Aliquots Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Prep->Thermal Expose Aliquots Photo Photostability (ICH Q1B Light Conditions) Prep->Photo Expose Aliquots Quench Neutralize/Quench Reaction Acid->Quench At Time Points Base->Quench At Time Points Oxidation->Quench At Time Points Thermal->Quench At Time Points Photo->Quench At Time Points Analyze Analyze via HPLC-UV/MS (Stability-Indicating Method) Quench->Analyze MassBalance Assess Mass Balance (Degradants + API ≈ 100%?) Analyze->MassBalance PDI Peak Purity & Identification MassBalance->PDI Identify Degradants

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions: Expose aliquots of the stock solution to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation; therefore, you may need to adjust the duration or temperature.

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Stop the degradation reaction. For acid/base hydrolysis, neutralize the solution. For oxidative stress, it may be more complex, but dilution can be effective.

  • Analysis: Analyze all samples, including a time-zero and an unstressed control, using a developed stability-indicating HPLC method.

Recommended Starting Conditions for Forced Degradation:

Stress ConditionReagent/ConditionTemperatureRecommended Starting Duration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidation 3% H₂O₂Room Temp8 hours
Thermal Dry Heat (Solid) & Solution80 °C48 hours
Photostability ICH Q1B Option 2ControlledPer guideline
Troubleshooting Forced Degradation Studies
  • Q3: I see no degradation under any stress condition. Is my compound extremely stable?

    • A3: While possible, it's more likely the stress conditions were not harsh enough. Before concluding exceptional stability, you must increase the severity of the conditions.

      • Actionable Step: Incrementally increase the acid/base concentration (e.g., to 1M HCl), temperature (e.g., to 80°C), or H₂O₂ concentration. The goal is to find conditions that do cause degradation to prove your analytical method's capability.

  • Q4: My compound completely disappeared after adding 0.1M NaOH. How do I investigate this?

    • A4: This indicates extreme base lability. The degradation is happening too quickly to be monitored.

      • Actionable Step: Drastically reduce the stress intensity. Try using milder basic conditions (e.g., 0.01M NaOH or even a pH 10 buffer) and lower the temperature (e.g., room temperature or 4°C). Analyze at very early time points (e.g., 5, 15, 30 minutes).

  • Q5: My chromatogram shows many new peaks after stress testing. How do I know which are relevant degradants?

    • A5: This is a common outcome. The key is to compare the stressed sample chromatogram to appropriate controls.

      • Actionable Step:

        • Compare to Placebo: Analyze a "placebo" sample (all excipients/solvents without the active compound) that has undergone the same stress to identify peaks not related to your compound.

        • Compare to Time-Zero: Any peak present in the stressed sample but not in the time-zero unstressed sample is a potential degradant.

        • Use a Photodiode Array (PDA) Detector: A PDA detector can check for peak purity. If a peak is spectrally pure, it is more likely a single component. It also helps in tracking degradants that may co-elute.

        • Mass Spectrometry (MS): An HPLC-MS system is invaluable for this work. It can help confirm the mass of the degradants and provide fragmentation data to aid in structural elucidation.

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the ideal storage conditions for this compound in the lab?

    • Answer: Until formal stability studies are complete, precautionary measures are essential. Based on its potential liabilities, we recommend storing the compound as a solid in a desiccator, protected from light, and at a reduced temperature (e.g., 2-8°C). If in solution, use an amber vial, store at low temperatures, and use freshly prepared solutions for experiments.

  • FAQ 2: How do I develop a "stability-indicating" analytical method?

    • Answer: A stability-indicating method is one that can accurately measure the decrease in the active compound due to degradation and separate it from all its degradation products without interference.

      • Key Steps:

        • Forced Degradation: Perform the stress testing described above.

        • Method Development: Develop an HPLC method (typically reverse-phase) that shows baseline separation between the main peak (your compound) and all major degradation peaks generated.

        • Peak Purity Analysis: Use a PDA detector and/or MS to confirm that the main peak is pure and that degradant peaks are also spectrally pure in all stressed samples. This ensures no degradants are co-eluting with your compound, which would lead to an overestimation of its stability.

Method Development Logic Diagram:

Stability_Method_Dev Start Generate Stressed Samples (Degradation Mixtures) Develop Develop HPLC Method (Column, Mobile Phase, Gradient) Start->Develop Inject Inject Stressed Samples & Unstressed Control Develop->Inject Evaluate Resolution > 2 between API and all degradants? Inject->Evaluate Purity API Peak Spectrally Pure? Evaluate->Purity Yes Optimize Optimize Method Evaluate->Optimize No Validate Method is Stability-Indicating. Proceed to Validation. Purity->Validate Yes Purity->Optimize No Optimize->Develop Re-evaluate

Caption: Logic for Developing a Stability-Indicating Method.

  • FAQ 3: Is it necessary to identify the structure of every degradation product?

    • Answer: Not always, but it is highly recommended, especially for major degradants. Regulatory agencies like the FDA require identification of any degradant present at a level above a certain threshold (e.g., >0.1%). Knowing the structure of the degradants provides insight into the degradation mechanism, which can help in designing a more stable formulation or selecting appropriate packaging.

References

  • Title: N-Oxidation of Pyrrolizidine Alkaloids: A Critical Metabolic Pathway Source: Chemical Research in Toxicology URL: [Link]

  • Title: Photostability of Drugs and Drug Products Source: International Conference on Harmonisation (ICH) Guideline Q1B URL: [Link]

  • Title: Stability Testing of New Drug Substances and Products Source: International Conference on Harmonisation (ICH) Guideline Q1A(R2) URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Drug Development and Industrial Pharmacy URL: [Link]

  • Title: Validation of Analytical Procedures: Text and Methodology Source: International Conference on Harmonisation (ICH) Guideline Q2(R1) URL: [Link]

  • Title: Impurities in New Drug Substances Source: International Conference on Harmonisation (ICH) Guideline Q3A(R2) URL: [Link]

Technical Support Center: Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity challenges encountered during its synthesis. As a key intermediate and a known impurity in the synthesis of Ketorolac, achieving high purity of this compound is critical for subsequent applications and regulatory compliance.[1][2][3] This resource provides in-depth, field-proven insights and practical, step-by-step protocols to address specific purification issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows multiple spots on TLC after a presumed Friedel-Crafts benzoylation of a 2,3-dihydro-1H-pyrrolizine precursor. What are the likely impurities?

A1: The presence of multiple spots on TLC following a Friedel-Crafts acylation of a pyrrolizine derivative often points to several predictable side reactions. Understanding the mechanism of this reaction is key to diagnosing the issue.

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[4][5] In the case of the electron-rich pyrrolizine system, the reaction is generally facile, but can lead to a mixture of products. The primary impurities can be categorized as follows:

  • Positional Isomers: The benzoyl group may not exclusively add to the desired C-5 position of the pyrrolizine ring. Depending on the reaction conditions and the specific pyrrolizine precursor used, acylation at other positions of the pyrrole ring can occur, leading to isomeric impurities. Studies on similar electron-rich heterocycles like N-methylpyrrole have shown that the regioselectivity of Friedel-Crafts acylation can be influenced by the reaction conditions.[6]

  • Poly-acylated Products: The product, this compound, is itself an electron-rich aromatic compound and can potentially undergo a second Friedel-Crafts acylation, leading to di-benzoylated impurities. This is particularly prevalent if an excess of the acylating agent or a highly active catalyst is used.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the 2,3-dihydro-1H-pyrrolizine starting material in the final product.

  • Byproducts from the Acylating Agent: The acylating agent, typically benzoyl chloride or benzoic anhydride, can hydrolyze to benzoic acid, which might be present in the crude product.

Troubleshooting Workflow for Multiple Spots on TLC:

Caption: A logical workflow for addressing multiple impurities observed on TLC.

Q2: I suspect the presence of positional isomers. How can I confirm this and purify my target compound?

A2: Confirming the presence of positional isomers requires careful spectroscopic analysis, and their separation often necessitates chromatographic techniques due to their similar physical properties.

Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR are invaluable for identifying positional isomers. The coupling patterns and chemical shifts of the aromatic protons on the pyrrolizine ring will differ for each isomer. A detailed 2D NMR analysis (COSY, HSQC, HMBC) can definitively establish the connectivity and confirm the position of the benzoyl group.

  • Mass Spectrometry (MS): While positional isomers will have the same mass-to-charge ratio (m/z), fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes provide clues to differentiate them.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is the most effective method for separating positional isomers.

Step-by-Step Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then evaporating the solvent. This ensures even loading onto the column.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable non-polar solvent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The separation of isomers often requires a shallow gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Typical Chromatography Parameters:

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient (e.g., 95:5 to 80:20)
Detection UV (254 nm) or TLC with a suitable stain
Q3: My product has a lower than expected melting point and appears oily, even after initial workup. What could be the cause and how do I fix it?

A3: An oily product with a depressed melting point often indicates the presence of residual solvents or low-melting impurities, such as unreacted starting materials or byproducts. Recrystallization is a powerful technique to address this issue.

Potential Causes:

  • Residual Solvent: Incomplete removal of reaction solvents (e.g., dichloromethane, toluene) or extraction solvents can lead to an oily product.

  • Unreacted Starting Materials: The 2,3-dihydro-1H-pyrrolizine precursor may be an oil at room temperature and its presence will lower the melting point of the final product.

  • Low-Melting Byproducts: Certain side products formed during the reaction may have low melting points.

Purification Protocol: Recrystallization

Recrystallization is a purification technique based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures.

Step-by-Step Protocol:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as hexanes/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude product until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization Solvent Selection Guide:

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good choice for moderately polar compounds.
IsopropanolPolar82Similar to ethanol, but less volatile.
Ethyl AcetateMedium77Good for a range of polarities.
Hexanes/Ethyl AcetateVariableVariableA mixture can be fine-tuned for optimal solubility.

Visualization of the Recrystallization Process:

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

Q4: The mass spectrum of my product shows a peak corresponding to the decarboxylated product, but I started with a carboxylic acid precursor. Why did this happen and is it a problem?

A4: The presence of this compound when starting from a carboxylated precursor like 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is a known issue, often occurring during the synthesis or workup.

This decarboxylation can be problematic as it introduces an impurity that may be difficult to separate from the desired carboxylic acid. The target molecule of this guide is, in fact, an impurity in the synthesis of Ketorolac, which is a carboxylic acid.[7][8]

Causes of Decarboxylation:

  • Thermal Instability: Pyrrolizine carboxylic acids can be susceptible to decarboxylation at elevated temperatures. Prolonged heating during the reaction or workup can promote the loss of CO2.

  • Acidic or Basic Conditions: The stability of the carboxylic acid can be influenced by pH. Strong acidic or basic conditions, especially at higher temperatures, can facilitate decarboxylation.

Mitigation Strategies:

  • Temperature Control: Maintain the reaction and workup temperatures as low as practically possible.

  • Neutral Workup: If possible, perform the workup under neutral or near-neutral pH conditions.

  • Purification: If decarboxylation has occurred, the resulting this compound can be separated from the unreacted carboxylic acid by:

    • Extraction: The carboxylic acid can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving the neutral decarboxylated product in the organic layer.

    • Chromatography: The difference in polarity between the carboxylic acid and the ketone allows for efficient separation by column chromatography.

Chemical Structures of Key Compounds:

Caption: Structures of the target compound and its corresponding carboxylic acid precursor (Ketorolac).

References

  • Google Patents. (n.d.). CN112898307A - Ketorolac impurity C and preparation method and application thereof.
  • The Royal Society of Chemistry. (2014). Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. Retrieved from [Link]

  • Google Patents. (n.d.). EP1097152A2 - Synthesis of compounds useful in the manufacture of ketorolac.
  • Google Patents. (n.d.). US6559319B2 - Synthesis of compounds useful in the manufacture of ketorolac.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2012). Synthesis, characterization and pharmacological evaluation of amide prodrugs of ketorolac. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow. Retrieved from [Link]

  • MDPI. (2020). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

  • ChemRxiv. (2024). Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. Retrieved from [Link]

  • National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(1H-pyrrol-2-YL)methanone. Retrieved from [Link]

  • National Institutes of Health. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, a compound of interest in pharmaceutical development, often as an impurity of Ketorolac.[1][2] This document will explore the validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), grounded in the principles of the ICH Q2(R1) guideline.[3][4][5][6]

This compound belongs to the pyrrolizidine alkaloid class of compounds, which are known for their potential toxicity.[7][8][9] Therefore, sensitive and accurate analytical methods are crucial for its detection and quantification, particularly in the context of impurity profiling in pharmaceutical products.[10][11][12][13]

The "Why": Choosing the Right Analytical Technique

The selection of an analytical method is a critical first step. For this compound, both HPLC-UV and HPLC-MS/MS are viable options, but their suitability depends on the specific requirements of the analysis.

  • HPLC-UV: This technique is widely available, cost-effective, and suitable for routine analysis when the analyte concentration is relatively high and the sample matrix is not overly complex. The presence of a chromophore in the this compound structure allows for UV detection.

  • HPLC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and for analysis in complex matrices where co-eluting impurities might interfere with UV detection.[7][8][14][15][16][17] The high specificity of MS/MS is particularly advantageous when dealing with potentially toxic impurities where low detection limits are required.

The following sections will detail the validation protocols for each of these techniques, providing a comparative framework to guide your methodological choices.

Validation Workflow: A Visual Overview

The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose. The relationship between the key validation parameters is illustrated in the workflow diagram below.

ValidationWorkflow cluster_planning Method Development & Planning cluster_validation Method Validation (ICH Q2(R1)) cluster_documentation Documentation & Implementation Plan Define Analytical Requirements (Analyte, Matrix, Concentration Range) Develop Develop Initial Method Parameters (Column, Mobile Phase, etc.) Plan->Develop Specificity Specificity / Selectivity Develop->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate Precision) Range->Precision Robustness Robustness Precision->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP ValidationRelationships node1 Specificity Ensures the signal is from the analyte node2 Linearity Establishes a quantitative relationship node1->node2 Prerequisite for node3 Accuracy & Precision Define the reliability of the quantification node2->node3 Basis for node4 LOD & LOQ Define the sensitivity limits node2->node4 Determines node5 Robustness Ensures method reliability under normal variations node3->node5 Assessed during

Sources

A Comparative Analysis for Researchers: Ketorolac vs. its Decarboxylated Analog, Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), Ketorolac stands as a potent analgesic, often reserved for moderately severe acute pain.[1][2][3] Its efficacy, comparable to that of some opioids, is well-documented, as are its associated risks, primarily gastrointestinal and renal toxicities.[1][4] This guide delves into a comparative analysis of Ketorolac and a structurally related but pharmacologically uncharacterized compound, Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone. The latter is recognized primarily as a related compound or impurity of Ketorolac, specifically 1-Descarboxy Ketorolac.[5][6]

This analysis is structured to provide a comprehensive understanding of Ketorolac's established profile and to propose a framework for the scientific investigation of this compound. For drug development professionals, understanding the pharmacological profile of such related substances is not merely an academic exercise but a critical component of regulatory compliance and drug safety.

Chemical and Structural Foundation

A foundational understanding of the chemical structures of Ketorolac and this compound is paramount to hypothesizing their potential activities.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Key Structural Features
Ketorolac (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acidC15H13NO3255.27Pyrrolizine core, benzoyl group, and a critical carboxylic acid moiety at the 1-position.[1][7]
This compound 6,7-dihydro-5H-pyrrolizin-3-yl(phenyl)methanoneC14H13NO211.26Identical pyrrolizine core and benzoyl group to Ketorolac, but conspicuously lacking the carboxylic acid moiety.[8][9][10]

The striking structural similarity, differentiated only by the presence or absence of the carboxylic acid group, forms the basis of our comparative hypotheses.

Mechanism of Action: The Central Role of COX Inhibition

Ketorolac exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][4][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] The carboxylic acid moiety of Ketorolac is crucial for its interaction with the active site of the COX enzymes.

Hypothesized Mechanism of this compound:

Given the absence of the carboxylic acid group, it is highly probable that this compound will exhibit significantly reduced or no direct inhibitory activity towards COX-1 and COX-2. The carboxylic acid is a common feature among most NSAIDs and is essential for the electrostatic interactions required for binding to the catalytic domain of these enzymes. However, the possibility of off-target effects or activity through other mechanisms cannot be entirely dismissed without empirical evidence.

The Cyclooxygenase (COX) Pathway and the Action of Ketorolac

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Ketorolac Ketorolac Ketorolac->COX1 Inhibits Ketorolac->COX2 Inhibits

Caption: Ketorolac's inhibition of COX-1 and COX-2.

Proposed Experimental Framework for Comparative Analysis

To empirically validate the hypothesized differences in activity, a structured experimental approach is necessary. The following protocols outline a logical progression from in vitro enzymatic assays to in vivo models of pain and inflammation.

In Vitro COX-1 and COX-2 Inhibition Assays

The primary investigation should focus on the direct inhibitory effects of both compounds on COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentrations (IC50) of Ketorolac and this compound for COX-1 and COX-2.

Experimental Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of Ketorolac and Test Compound Incubation Incubate enzymes with compounds Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human COX-1 and COX-2 enzymes Enzyme_Prep->Incubation Add_Substrate Add Arachidonic Acid Incubation->Add_Substrate Reaction Allow enzymatic reaction to proceed Add_Substrate->Reaction Termination Terminate reaction Reaction->Termination Quantification Quantify Prostaglandin E2 (PGE2) levels (e.g., via ELISA) Termination->Quantification IC50_Calc Calculate IC50 values Quantification->IC50_Calc Comparison Compare IC50 values of Ketorolac and Test Compound IC50_Calc->Comparison

Caption: Workflow for in vitro COX inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare stock solutions of Ketorolac and this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.

  • Incubation: In a 96-well plate, add the enzyme, a buffer solution, and the test compounds at various concentrations. Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a defined period (e.g., 10 minutes), terminate the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Outcomes:

  • Ketorolac: Will exhibit potent inhibition of both COX-1 and COX-2, with expected IC50 values in the low micromolar or nanomolar range.

  • This compound: Is expected to show significantly higher IC50 values, likely in the high micromolar or even millimolar range, or no inhibition at all.

In Vivo Models of Analgesia and Anti-inflammatory Activity

Should the in vitro assays reveal any unexpected activity for this compound, in vivo studies would be the next logical step.

1. Acetic Acid-Induced Writhing Test (Analgesia Model)

Objective: To assess the analgesic effects of the compounds by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: vehicle control, positive control (Ketorolac), and test groups (different doses of this compound).

  • Compound Administration: Administer the vehicle, Ketorolac, or the test compound orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30 minutes post-administration), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

2. Carrageenan-Induced Paw Edema Model (Anti-inflammatory Model)

Objective: To evaluate the anti-inflammatory effects of the compounds by measuring the reduction in paw edema induced by a sub-plantar injection of carrageenan in rats.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions.

  • Grouping: Similar to the writhing test, group the animals into vehicle control, positive control (Ketorolac), and test groups.

  • Compound Administration: Administer the compounds orally or intraperitoneally.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control.

Comparative Summary and Future Directions

The following table summarizes the known and hypothesized properties of Ketorolac and this compound.

FeatureKetorolacThis compound (Hypothesized)
Chemical Class Nonsteroidal Anti-inflammatory Drug (NSAID)Pyrrolizine derivative
Mechanism of Action Non-selective COX-1 and COX-2 inhibitor[1][4][7]Likely inactive as a direct COX inhibitor due to the absence of the carboxylic acid moiety.
Primary Pharmacological Effects Analgesic, anti-inflammatory, antipyretic[1][7]Likely devoid of significant analgesic and anti-inflammatory effects.
Clinical Use Short-term management of moderate to severe pain[2][11]Not used clinically; considered a related compound/impurity of Ketorolac.[5][6]
Key Risks Gastrointestinal bleeding, renal impairment[1][4]Unknown, but likely low if pharmacologically inert. However, potential for off-target toxicities would need to be assessed.

For researchers and drug development professionals, the key takeaway is the critical importance of the carboxylic acid moiety for the activity of Ketorolac. The proposed experimental framework provides a clear path to empirically confirm the lack of activity in its decarboxylated analog. Such studies are fundamental in establishing impurity profiles for active pharmaceutical ingredients (APIs) and ensuring that related compounds do not contribute to unforeseen toxicities or interfere with the therapeutic efficacy of the drug product. Future research could also explore whether this compound is a metabolite of Ketorolac in vivo and its potential pharmacokinetic implications.

References

  • Ketorolac - Wikipedia. Wikipedia. [Link]

  • Ketorolac | C15H13NO3 | CID 3826 - PubChem. National Center for Biotechnology Information. [Link]

  • Ketorolac Tromethamine - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Ketorolac: MedlinePlus Drug Information. National Library of Medicine. [Link]

  • Ketorolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. [Link]

  • Ketorolac: Package Insert / Prescribing Information - Drugs.com. Drugs.com. [Link]

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • Ketorolac - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • KETOROLAC TROMETHAMINE - precisionFDA. precisionFDA. [Link]

  • Ketorolac Tromethamine | C19H24N2O6 | CID 84003 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound - gsrs. FDA Global Substance Registration System. [Link]

  • This compound - gsrs. FDA Global Substance Registration System. [Link]

  • Phenyl(1H-pyrrol-2-YL)methanone | C11H9NO | CID 24370 - PubChem. National Center for Biotechnology Information. [Link]

  • CAS No : 113502-55-9| Product Name : Ketorolac - Impurity I - Pharmaffiliates. Pharmaffiliates. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolizine scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Among its derivatives, 5-Benzoyl-2,3-dihydro-1H-pyrrolizine and its analogues, such as Ketorolac, have garnered significant attention for their potent anti-inflammatory and analgesic properties. The strategic synthesis of this core structure is of paramount importance for the exploration of new chemical entities in drug discovery and for the efficient production of existing pharmaceuticals.

This guide provides a comprehensive cross-validation of distinct synthetic routes to 5-Benzoyl-2,3-dihydro-1H-pyrrolizine and its immediate precursors. We will delve into the mechanistic underpinnings, procedural details, and a comparative analysis of each pathway to empower researchers in making informed decisions for their specific applications.

Introduction to the 5-Benzoyl-2,3-dihydro-1H-pyrrolizine Scaffold

The 5-Benzoyl-2,3-dihydro-1H-pyrrolizine core is characterized by a fused bicyclic system containing a pyrrole and a pyrrolidine ring, with a benzoyl group at the 5-position. This structural feature is crucial for its biological activity, which is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The efficiency and scalability of the synthetic route directly impact the feasibility of structure-activity relationship (SAR) studies and the ultimate cost-effectiveness of drug manufacturing.

Comparative Analysis of Synthetic Routes

We will explore two primary strategies for the construction of the 5-Benzoyl-2,3-dihydro-1H-pyrrolizine framework:

  • Route 1: Multi-step Synthesis via a Dicarboxylate Intermediate. This linear synthesis builds the pyrrolizine ring system from a substituted pyrrole precursor.

  • Route 2: Convergent Synthesis via Friedel-Crafts Benzoylation. This approach involves the initial formation of the 2,3-dihydro-1H-pyrrolizine core, followed by the introduction of the benzoyl group.

A third potential route, involving the reduction of a keto-analogue, will also be discussed as a viable alternative.

Route 1: Multi-step Synthesis via Diethyl 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate

This classical approach involves the construction of the pyrrolizine ring through cyclization of a functionalized pyrrole. The key intermediate is a 1,1-dicarboxylate ester, which is subsequently hydrolyzed and decarboxylated.

Experimental Protocol

Step 1: Synthesis of Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate

This step involves the cyclization of a 2-benzoylpyrrole derivative. A detailed procedure can be found in the literature for the cyclization of 2-benzoyl-[3-bromo-3,3-di(ethoxycarbonyl)propyl]pyrrole.[1]

  • Reaction: To a solution of 2-benzoyl-[3-bromo-3,3-di(ethoxycarbonyl)propyl]pyrrole (1.0 mmol) in benzene (20 mL), triethylborane (1.0 M in hexane, 5 mmol) is added. The reaction mixture is stirred in an open vessel for one hour. An additional amount of triethylborane (1 mmol) is added, and stirring is continued for another hour.

  • Work-up: The reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The residue is purified by chromatography on silica gel (eluent: hexane/ethyl acetate, 85:15) to yield the desired product.

  • Reported Yield: 75%[1]

Step 2: Synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

This step involves the hydrolysis of the diester followed by decarboxylation of one of the carboxylic acid groups.[2]

  • Reaction: A mixture of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (1.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10 mL) is refluxed with vigorous stirring for 24 hours.

  • Work-up: The aqueous layer is washed with ether, and then acidified with concentrated hydrochloric acid. The acidified aqueous layer is extracted with ethyl acetate.

  • Decarboxylation: The combined ethyl acetate extracts are warmed at 70°C for 4 hours.

  • Isolation: The ethyl acetate solution is concentrated under reduced pressure to yield the product.

  • Reported Yield: 93%[2]

Step 3: Decarboxylation to 5-Benzoyl-2,3-dihydro-1H-pyrrolizine (Hypothetical Final Step)

Mechanistic Insights

The initial cyclization is a radical-mediated process initiated by triethylborane and air. The subsequent saponification of the diester followed by acidification yields a dicarboxylic acid. Heating this intermediate promotes decarboxylation, driven by the formation of a stable enol intermediate, which then tautomerizes to the more stable keto form before the second decarboxylation occurs to yield the monocarboxylic acid.

Workflow Diagram

Route1 cluster_0 Route 1: Multi-step Synthesis 2-Benzoyl-pyrrole_derivative 2-Benzoyl-[3-bromo-3,3-di(ethoxycarbonyl)propyl]pyrrole Dicarboxylate Diethyl 5-benzoyl-2,3-dihydro- 1H-pyrrolizine-1,1-dicarboxylate 2-Benzoyl-pyrrole_derivative->Dicarboxylate Triethylborane, Benzene, Air Carboxylic_acid 5-Benzoyl-2,3-dihydro- 1H-pyrrolizine-1-carboxylic acid Dicarboxylate->Carboxylic_acid 1. NaOH (aq), Reflux 2. HCl (aq) 3. Heat (70°C) Target_Molecule 5-Benzoyl-2,3-dihydro- 1H-pyrrolizine Carboxylic_acid->Target_Molecule Decarboxylation (Heat) Route2 cluster_1 Route 2: Convergent Synthesis Starting_Material Proline or Pyrrole-2-carboxaldehyde Pyrrolizine_Core 2,3-dihydro-1H-pyrrolizine Starting_Material->Pyrrolizine_Core Multi-step synthesis Target_Molecule 5-Benzoyl-2,3-dihydro- 1H-pyrrolizine Pyrrolizine_Core->Target_Molecule Benzoyl Chloride, Lewis Acid (e.g., AlCl₃)

Sources

A Senior Application Scientist's Guide to Comparing Spectroscopic Data of Pyrrolizine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrolizine core represents a critical scaffold found in numerous biologically active compounds.[1] From anti-inflammatory agents to anticancer therapeutics, the diverse functionalities of pyrrolizine analogs demand rigorous structural characterization.[1] Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of each molecule. This guide offers an in-depth comparison of the spectroscopic data of various pyrrolizine analogs, grounded in practical, field-proven insights to aid in structural elucidation and purity assessment.

The Logic of Spectroscopic Characterization

The primary goal of spectroscopic analysis is to build a self-validating structural hypothesis. Each technique provides a unique piece of the puzzle, and consistency across all datasets is paramount. For instance, an ester functional group proposed by IR spectroscopy must be corroborated by the corresponding carbonyl and alpha-carbon signals in the ¹³C NMR spectrum, as well as the molecular weight observed in mass spectrometry. This guide will dissect the nuances of each major spectroscopic technique as it applies to the pyrrolizine scaffold.

¹H and ¹³C NMR Spectroscopy: The Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. For pyrrolizine analogs, specific chemical shifts and coupling constants are highly diagnostic.

Key Diagnostic Regions in ¹H NMR of Pyrrolizine Analogs

The proton environment in the pyrrolizine nucleus is highly dependent on substitution and saturation.[2] Aromatic protons on the pyrrole ring will appear significantly downfield compared to those on a saturated pyrrolidine ring.

Proton Type Typical Chemical Shift (δ, ppm) Notes
Aromatic CH (Pyrrole ring)6.0 - 7.5Highly dependent on electron-donating or withdrawing substituents.
Vinylic CH (Unsaturated ring)5.5 - 6.5Deshielded by the double bond.
Aliphatic CH₂ (Saturated ring)2.0 - 4.5Protons adjacent to nitrogen are typically more deshielded.
Aliphatic CH (Bridgehead)3.0 - 5.0Position is sensitive to the overall ring conformation.
N-H (if present)8.0 - 12.0 (broad)Often exchanges with D₂O.

Note: These are typical values and can vary based on solvent and specific molecular structure.[3]

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR provides a direct count of the number of non-equivalent carbons and offers insight into their hybridization and chemical environment.

Carbon Type Typical Chemical Shift (δ, ppm) Notes
Aromatic C (Pyrrole ring)100 - 140Quaternary carbons will have weaker signals.
Vinylic C (Unsaturated ring)110 - 150
Aliphatic C (Saturated ring)20 - 60Carbons bonded to nitrogen appear in the 40-60 ppm range.
Carbonyl C=O (Ester, Amide)160 - 180A key indicator of ester or amide functional groups.

Data compiled from various sources on heterocyclic NMR.[4][5][6]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the pyrrolizine analog in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Perform a D₂O exchange experiment to identify labile protons (e.g., N-H, O-H).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (for complex structures):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the parent ion and offers structural clues through characteristic fragmentation patterns. For pyrrolizine alkaloids, which are a major class of pyrrolizine analogs, MS is particularly powerful for identifying the necine base and the nature of ester side chains.[7][8]

Common Fragmentation Patterns in Pyrrolizidine Alkaloids

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used. ESI-MS/MS is particularly useful for structural elucidation.

  • Characteristic Ions: For 1,2-unsaturated pyrrolizidine alkaloids, fragment ions at m/z 120 and 138 are highly characteristic.[7][8][9] The ion at m/z 94 is also frequently observed.[7][8][9]

  • Ester Cleavage: The cleavage of the ester bond is a dominant fragmentation pathway. For diesters, the loss of the acid moiety attached at C-7 or C-9 provides key information.[10]

  • Macrocyclic Diesters: These often show a neutral loss of CO ([M+H]⁺–28).[7][8]

Table: Diagnostic MS Fragments for Pyrrolizidine Alkaloid Types

Alkaloid Type Key Fragment Ions (m/z) Structural Implication
Monoesters (Retronecine/Heliotridine type)120, 138, 94, 156Esterification at C9 is suggested by m/z 94 and 156.[7][8][9]
Open-chain Diesters180, 220Indicates esterification at C7 with acids like acetic or angelic acid.[7][8]
Macrocyclic Diesters[M+H]⁺-28Loss of CO is a characteristic feature.[7][8]
N-Oxides111, 172 (for monoesters)Presence of the N-oxide functionality.[7][8]
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the analog in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to promote ionization).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Perform a full scan to identify the protonated molecule [M+H]⁺.

    • Conduct data-dependent MS/MS analysis on the most abundant ions to obtain fragmentation spectra.

Infrared (IR) and UV-Vis Spectroscopy: Functional Groups and Conjugation

While less detailed than NMR or MS, IR and UV-Vis spectroscopy provide rapid and valuable information about functional groups and electronic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Functional Group Typical Wavenumber (cm⁻¹) Appearance
N-H Stretch3300 - 3500Sharp to broad, depending on hydrogen bonding.
C-H Stretch (sp²)3000 - 3100Sharp, typically weaker than sp³ C-H.
C-H Stretch (sp³)2850 - 3000Strong, sharp.
C=O Stretch (Ester)1735 - 1750Strong, sharp.
C=O Stretch (Amide)1630 - 1690Strong, sharp.
C=C Stretch1600 - 1680Medium to weak.
C-N Stretch1000 - 1350Medium intensity.
UV-Vis Spectroscopy

UV-Vis spectroscopy is particularly informative for analogs with conjugated π-systems. The wavelength of maximum absorbance (λ_max) increases with the length of the conjugated system.[11][12]

  • Simple Pyrrolizines: May only show absorption in the UV region (< 400 nm).

  • Conjugated Analogs: Pyrrolizines with extended conjugation (e.g., with aromatic substituents or multiple double bonds) will exhibit a λ_max at longer wavelengths, potentially extending into the visible region.[11][13] For example, pyrrolizine-3-one derivatives show absorption maxima between 306-416 nm.[14]

Experimental Workflow Diagram

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Validation Sample Pyrrolizine Analog NMR NMR (1H, 13C, 2D) Sample->NMR 分样 (Aliquot) MS LC-MS/MS Sample->MS 分样 (Aliquot) IR FT-IR Sample->IR 分样 (Aliquot) UV UV-Vis Sample->UV 分样 (Aliquot) Structure Structural Hypothesis NMR->Structure MS->Structure Purity Purity Assessment MS->Purity IR->Structure UV->Structure Validation Cross-Technique Validation Structure->Validation Purity->Validation Final Final Validation->Final Final Structure Confirmation

Caption: A typical workflow for the spectroscopic analysis of pyrrolizine analogs.

Conclusion

The structural elucidation of pyrrolizine analogs is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. By understanding the characteristic spectral features of the pyrrolizine core and its common modifications, researchers can confidently determine the structure and purity of their compounds. This guide provides a foundational framework for these analyses, emphasizing the importance of cross-validation between techniques to ensure scientific rigor.

References

  • Stanoeva, E. P., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Pharmaceutical Bulletin, 68(1), 39-50. [Link]

  • Culvenor, C. C. J., & Woods, W. G. (1965). Nuclear magnetic resonance spectra of pyrrolizidine alkaloids. I. The spectra of retronecine and heliotridine. Australian Journal of Chemistry, 18(10), 1605-1624. [Link]

  • Stanoeva, E. P., et al. (2022). Establishing mass spectral fragmentation patterns for characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. ResearchGate. [Link]

  • Ahmed, K. A., et al. (2014). Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 22(5), 1683-1691. [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • Ghorab, M. M., et al. (2017). Synthesis and Biological Evaluation of Some Novel Substituted Pyrrolizines and Pyrimidopyrrolizines as Chemotherapeutic Agents. Letters in Drug Design & Discovery, 14(2). [Link]

  • Steenkamp, P. A. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and antitumor evaluation of some novel pyrrolizine derivatives. Medicinal Chemistry Research, 21, 2349–2362. [Link]

  • Stanoeva, E. P., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. ResearchGate. [Link]

  • Sravya, G., et al. (2023). Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Results in Chemistry, 6, 101211. [Link]

  • Pedersen, E., & Larsen, E. (1970). Mass spectrometry of some pyrrolizidine alkaloids. Organic Mass Spectrometry, 4(S1), 249-256. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2021). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Advances, 11(48), 30207-30234. [Link]

  • Ilie, M., et al. (2018). Determination of Pyrrolizidine Alkaloids in Dietary Sources Using a Spectrophotometric Method. Molecules, 23(3), 645. [Link]

  • El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Diversity, 6(2), 188-207. [Link]

  • Zepeda, L. G., et al. (2008). Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. Magnetic Resonance in Chemistry, 46(11), 1084-1089. [Link]

  • Moreira, P. F., et al. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Toxins, 13(7), 499. [Link]

  • Röder, E., et al. (1992). 1H and 13C NMR spectral analysis of some necines of toxic pyrrolizidine alkaloids. Fresenius' Journal of Analytical Chemistry, 342, 719–722. [Link]

  • El-Shazly, A., et al. (1996). Mass spectrum of retronecine/heliotridin. ResearchGate. [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Black, D. S. C., et al. (1991). 13C NMR spectra of 1-pyrroline 1-oxides, 2H-pyrrole 1-oxides and related compounds. Magnetic Resonance in Chemistry, 29(10), 1032-1037. [Link]

  • Abraham, R. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (15), 1730-1736. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems. [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442736, Heliotridine. Retrieved from [Link].

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-451. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. [Link]

  • Fletcher, M. T., et al. (2022). Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides. Toxins, 14(1), 44. [Link]

  • Kwart, H., & Gatos, J. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(9), 3069-3073. [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

  • da Silva, A. B. F., et al. (2018). Elucidating the Mass Spectrum of the Retronecine Alkaloid Using DFT Calculations. Journal of Mass Spectrometry, 53(10), 934-941. [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Li, Y., et al. (2013). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. International Journal of Molecular Sciences, 14(1), 1534-1549. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). UV‐vis absorption spectra (solid lines) and fluorescence spectra.... [Link]

  • CrashCourse. (2021, December 8). Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41. [Video]. YouTube. [Link]

  • Katritzky, A. R., et al. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 44(10), 966-973. [Link]

  • Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolizidine derivatives (microreview). [Link]

  • Chemistry LibreTexts. (2024, November 12). 5: Infrared Spectroscopy. [Link]

  • Ishiuchi, S., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(19), 194302. [Link]

  • Wang, H., et al. (2018). Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles. Chemical Communications, 54(76), 10694-10697. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Column Selection for 1-Descarboxy Ketorolac Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the robust separation of an active pharmaceutical ingredient (API) from its related substances is paramount for ensuring drug safety and efficacy. This guide provides an in-depth performance comparison of various High-Performance Liquid Chromatography (HPLC) columns for the critical separation of Ketorolac and its potential process impurity and degradant, 1-Descarboxy Ketorolac. As researchers, scientists, and drug development professionals, understanding the nuances of stationary phase selection is crucial for developing stability-indicating methods and ensuring the quality of the final drug product.

Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic properties.[1][2] 1-Descarboxy Ketorolac is a key related substance that lacks the carboxylic acid functional group of the parent molecule. This seemingly small structural change significantly alters the molecule's polarity, presenting a unique challenge and opportunity in chromatographic method development. The loss of the polar carboxyl group makes 1-Descarboxy Ketorolac more hydrophobic than Ketorolac. In reversed-phase HPLC, this increased hydrophobicity translates to stronger retention on non-polar stationary phases.

This guide will explore the theoretical and practical aspects of separating these two compounds using three common reversed-phase HPLC columns: a traditional C18, a C8, and a Phenyl-Hexyl column. We will delve into the underlying separation mechanisms and provide a comparative analysis of their expected performance based on established chromatographic principles.

The Experimental Blueprint: A Comparative Study

To provide a clear comparison, we will outline a standardized experimental protocol, with the HPLC column being the primary variable. This approach allows us to isolate the effect of the stationary phase chemistry on the separation of Ketorolac and 1-Descarboxy Ketorolac.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_columns Column Comparison cluster_data Data Analysis A Prepare Standard Stock Solutions of Ketorolac & 1-Descarboxy Ketorolac B Prepare Mobile Phase (e.g., Acetonitrile:Buffer) C Degas Mobile Phase B->C D Equilibrate HPLC System with Mobile Phase C->D E Inject Sample Mixture D->E F Isocratic Elution E->F G UV Detection F->G C18 C18 Column F->C18 Test 1 C8 C8 Column F->C8 Test 2 Phenyl Phenyl-Hexyl Column F->Phenyl Test 3 H Record Chromatograms G->H I Calculate Performance Metrics: - Retention Time (Rt) - Resolution (Rs) - Tailing Factor (Tf) - Theoretical Plates (N) H->I J Compare Column Performance I->J

Caption: A generalized workflow for the comparative analysis of HPLC columns.

Standard Chromatographic Conditions
  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 324 nm[3]

  • Injection Volume: 10 µL

  • Analytes: Ketorolac and 1-Descarboxy Ketorolac

Head-to-Head Column Performance Comparison

The choice of stationary phase is a powerful tool for manipulating selectivity in HPLC.[4] We will now compare the expected performance of a C18, C8, and Phenyl-Hexyl column for the separation of Ketorolac and its more hydrophobic, decarboxylated counterpart.

The Workhorse: C18 (Octadecyl Silane) Column

C18 columns are the most widely used in reversed-phase HPLC due to their high hydrophobicity and retention capabilities. The long alkyl chains provide a dense, non-polar surface that interacts strongly with hydrophobic molecules.

  • Mechanism of Interaction: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interactions between the non-polar stationary phase and the analyte. The increased hydrophobicity of 1-Descarboxy Ketorolac will lead to a stronger interaction with the C18 stationary phase compared to the more polar Ketorolac.

  • Expected Performance:

    • Retention: The C18 column is expected to provide the highest retention for both analytes. 1-Descarboxy Ketorolac will have a significantly longer retention time than Ketorolac.

    • Resolution: Due to the large difference in hydrophobicity between the two analytes, the C18 column should provide excellent resolution.

    • Peak Shape: Good peak symmetry is expected for both compounds, assuming a high-quality, end-capped column is used.

The Alternative Alkyl Phase: C8 (Octyl Silane) Column

C8 columns have shorter alkyl chains than C18 columns, resulting in a less hydrophobic stationary phase.

  • Mechanism of Interaction: Similar to C18, the retention is dominated by hydrophobic interactions. However, the shorter chain length leads to weaker interactions and generally shorter retention times.

  • Expected Performance:

    • Retention: Retention times for both Ketorolac and 1-Descarboxy Ketorolac will be shorter on the C8 column compared to the C18 column under identical mobile phase conditions.[5] This can be advantageous for faster analysis times.

    • Resolution: The resolution between the two peaks may be slightly lower than on a C18 column but should still be more than adequate for quantification.

    • Peak Shape: Excellent peak shapes are generally achievable with C8 columns.

The Aromatic Specialist: Phenyl-Hexyl Column

Phenyl-Hexyl columns offer a unique selectivity due to the presence of a phenyl ring linked to the silica surface by a hexyl chain.

  • Mechanism of Interaction: In addition to hydrophobic interactions from the hexyl linker and the phenyl ring's carbon framework, this stationary phase can undergo π-π interactions with analytes containing aromatic rings.[4] Both Ketorolac and 1-Descarboxy Ketorolac contain aromatic moieties, making them candidates for this type of interaction.

G cluster_analytes Analytes cluster_phases Stationary Phases Ketorolac Ketorolac -COOH group (polar) - Aromatic rings C18 C18 - Long alkyl chains - Strong hydrophobic interactions Ketorolac->C18 Stronger retention C8 C8 - Shorter alkyl chains - Moderate hydrophobic interactions Ketorolac->C8 Moderate retention Phenyl Phenyl-Hexyl - Phenyl rings & hexyl chains - Hydrophobic & π-π interactions Ketorolac->Phenyl Unique selectivity Descarboxy 1-Descarboxy Ketorolac - No COOH group (less polar) - Aromatic rings Descarboxy->C18 Strongest retention Descarboxy->C8 Stronger retention Descarboxy->Phenyl Altered selectivity

Caption: Interaction mechanisms between analytes and stationary phases.

  • Expected Performance:

    • Retention: The retention behavior on a Phenyl-Hexyl column can be more complex. While the overall hydrophobicity is less than a C18, the potential for π-π interactions can lead to increased retention for aromatic compounds compared to what would be expected based on hydrophobicity alone. The elution order of Ketorolac and 1-Descarboxy Ketorolac may change relative to other impurities, offering a different selectivity profile.

    • Resolution: The Phenyl-Hexyl column has the potential to provide unique selectivity and may resolve 1-Descarboxy Ketorolac from other potential impurities that co-elute on C18 or C8 columns.

    • Peak Shape: Good peak shapes are expected, particularly for aromatic analytes.

Comparative Performance Data (Predicted)

The following table summarizes the predicted performance of the three columns based on the chromatographic principles discussed.

Performance MetricC18 Column (e.g., 150 x 4.6 mm, 5 µm)C8 Column (e.g., 150 x 4.6 mm, 5 µm)Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 5 µm)
Retention Time (Rt) of Ketorolac (min) ~ 4.5~ 3.0~ 3.8
Retention Time (Rt) of 1-Descarboxy Ketorolac (min) ~ 7.0~ 5.0~ 6.0
Resolution (Rs) between Ketorolac and 1-Descarboxy Ketorolac > 5.0> 4.0> 4.5
Tailing Factor (Tf) for 1-Descarboxy Ketorolac 1.11.11.0
Theoretical Plates (N) for 1-Descarboxy Ketorolac > 12,000> 11,000> 12,000

Discussion and Recommendations

The choice of the optimal HPLC column for the analysis of 1-Descarboxy Ketorolac ultimately depends on the specific goals of the analysis.

  • For Routine Quality Control and Assay: A C8 column is often the preferred choice. It provides sufficient resolution for the separation of Ketorolac and its decarboxylated impurity with the added benefit of shorter analysis times, leading to higher sample throughput. The reduced retention also translates to lower solvent consumption, making it a more economical and environmentally friendly option.

  • For Impurity Profiling and Method Development: A C18 column is an excellent starting point due to its high resolving power. The strong retention can help in separating a wide range of impurities with varying polarities. However, for complex samples, co-elution can still be an issue.

  • For Orthogonal Method Development and Resolving Difficult Pairs: A Phenyl-Hexyl column is an invaluable tool. Its unique selectivity, derived from π-π interactions, can resolve peaks that are difficult to separate on traditional alkyl phases.[4] When developing a comprehensive impurity profile, using a Phenyl-Hexyl column in conjunction with a C18 or C8 column provides an orthogonal separation mechanism, offering a more complete picture of the sample's purity.

Conclusion

The successful separation of 1-Descarboxy Ketorolac from its parent drug, Ketorolac, is readily achievable with a variety of reversed-phase HPLC columns. While a standard C18 column provides excellent resolution due to the significant difference in hydrophobicity, a C8 column offers a faster and more economical alternative for routine analysis. The Phenyl-Hexyl column serves as a powerful tool for method development and for resolving complex mixtures due to its unique selectivity towards aromatic compounds.

As Senior Application Scientists, we recommend a multi-faceted approach to column selection. Begin with a thorough understanding of the physicochemical properties of your analytes. For the separation of Ketorolac and 1-Descarboxy Ketorolac, a C8 column is a robust and efficient choice for routine applications. However, for comprehensive impurity profiling and method validation, the complementary use of a C18 and a Phenyl-Hexyl column will provide the highest degree of confidence in the analytical results. This strategic approach to column selection, grounded in the principles of chromatographic science, is essential for the development of reliable and rugged analytical methods in the pharmaceutical industry.

References

  • Nanotechnology Perceptions. Ketorolac Tromethamine Force Degradation And Stability Indicating Study By Using RP-HPLC. [Online] Available at: [Link]

  • Asian Journal of Research in Chemistry. Development and Validation of HPLC method for determination of Ketorolac tromethamine residues on the surface of manufacturing equipment. [Online] Available at: [Link]

  • Semantic Scholar. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms. [Online] Available at: [Link]

  • O' Connor N., Geary M., Wharton M., Curtin L. Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related p. [Online] Available at: [Link]

  • PubMed. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms. [Online] Available at: [Link]

  • RSC Publishing. Stability indicating HPLC method for the simultaneous determination of ofloxacin and ketorolac tromethamine in pharmaceutical formulations. [Online] Available at: [Link]

  • NIH. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. [Online] Available at: [Link]

  • Chemistry Research Journal. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine Tablets in Solid. [Online] Available at: [Link]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Online] Available at: [Link]

  • Agilent Technologies. Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory Drugs by HPLC. [Online] Available at: [Link]

  • Chromatography Online. Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC with Agilent Poroshell 120 Columns. [Online] Available at: [Link]

  • Agilent Technologies. Column Choices. [Online] Available at: [Link]

  • NIH. Ketorolac. [Online] Available at: [Link]

  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Online] Available at: [Link]

  • Wikipedia. Ketorolac. [Online] Available at: [Link]

  • JOCPR. The estimation of Ketorolac drug in Ket. [Online] Available at: [Link]

  • ResearchGate. Analysis of ketorolac and its related impurities by capillary electrochromatography. [Online] Available at: [Link]

  • accessdata.fda.gov. TORADOL (ketorolac tromethamine tablets) Rx only WARNING TORADOL (ketorolac tromethamine), a nonsteroidal anti-inflammatory drug. [Online] Available at: [Link]

Sources

Comparative Biological Activity of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolizine nucleus, a bicyclic system composed of fused pyrrole and pyrrolidine rings, serves as a foundational scaffold for a multitude of natural and synthetic compounds with significant therapeutic potential.[1] Among these, derivatives of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone have emerged as a particularly versatile class, demonstrating a broad spectrum of biological activities. The well-known non-steroidal anti-inflammatory drug (NSAID) Ketorolac is a prominent member of this family, underscoring the scaffold's clinical relevance.[1][2] This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data, to inform and guide future research and development in medicinal chemistry.

This document delves into the anticancer, anti-inflammatory, and antimicrobial properties of various this compound derivatives, offering a side-by-side comparison of their potency and mechanisms of action.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key cellular pathways crucial for cancer cell proliferation and survival.[1]

Mechanisms of Action

The anticancer effects of these compounds are attributed to several mechanisms:

  • Enzyme Inhibition: A primary target is the Epidermal Growth Factor Receptor (EGFR), a kinase often overexpressed in various cancers.[3] Certain pyrrolizine derivatives act as EGFR tyrosine kinase inhibitors (TKIs), blocking downstream signaling pathways that promote cell growth.[3] Additionally, inhibition of Cyclooxygenase (COX) enzymes, particularly COX-2 which is upregulated in many tumors, has been identified as a contributing mechanism.[1][4]

  • Apoptosis Induction: Several derivatives have been shown to trigger programmed cell death, or apoptosis. This is often mediated through the activation of key executioner enzymes like caspase-3.[5]

  • DNA Intercalation: Some pyrrolizine-based compounds are capable of cross-linking DNA, thereby inhibiting DNA replication and leading to cell death.[3]

cluster_0 Pyrrolizine Derivative Action cluster_1 Cellular Outcome Derivative Derivative EGFR EGFR Kinase Derivative->EGFR Inhibits COX2 COX-2 Derivative->COX2 Inhibits Caspase3 Caspase-3 Derivative->Caspase3 Activates DNA DNA Derivative->DNA Cross-links Proliferation Reduced Cell Proliferation EGFR->Proliferation COX2->Proliferation Apoptosis Apoptosis Induction Caspase3->Apoptosis DNA->Apoptosis

Caption: Anticancer mechanisms of pyrrolizine derivatives.

Comparative Cytotoxicity

The cytotoxic potential of various derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, is a key metric for comparison.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6d HePG-2 (Liver)6.02[3]
6o HCT-116 (Colon)7.81[3]
6o MCF-7 (Breast)8.84[3]
Ketorolac (X) A549 (Lung)~13[3]
Licofelone (VIII) MCF-7 (Breast)5.5[3]
10c MCF-7 (Breast)4.72[4]
Compound 2 HCT116 (Colon)< 5[5]
Compound 3 HCT116 (Colon)< 5[5]
Compound 5 HCT116 (Colon)< 5[5]
Compound 2 HEPG2 (Liver)< 10[5]
Compound 8 MCF-7 (Breast)< 10[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of novel compounds.

Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.

Anti-inflammatory Activity: Targeting Cyclooxygenases

The anti-inflammatory properties of this chemical class are well-established, with Ketorolac being a potent analgesic and anti-inflammatory agent.[2] The primary mechanism involves the inhibition of prostaglandin synthesis through the blockade of COX enzymes.

Mechanism of Action: COX Inhibition

Inflammation is often mediated by prostaglandins, which are produced by COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is typically induced at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. Several this compound derivatives exhibit significant inhibitory activity against both COX isoforms, with some showing high selectivity for COX-2.[4]

cluster_0 Inflammatory Cascade ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative Pyrrolizine Derivative Derivative->COX Inhibits

Caption: COX inhibition by pyrrolizine derivatives.

Comparative Anti-inflammatory Potency

The effectiveness of these compounds can be compared based on their ability to inhibit COX enzymes or reduce inflammatory markers in cellular and animal models.

Compound IDTargetPotency / EffectReference
Ketorolac COX EnzymesPotent inhibitor[2]
Compound 12b COX-1IC₅₀ > 10 µM[4]
Compound 12b COX-2IC₅₀ = 0.1 µM (Selectivity Index > 100)[4]
Compound 3 Xylene-induced ear edemaMore potent than Ibuprofen[7]
Compound 8 Xylene-induced ear edemaMore potent than Ibuprofen[7]
Compound 11 Xylene-induced ear edemaMore potent than Ibuprofen[7]
Experimental Protocol: In Vitro NO Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Objective: To evaluate the anti-inflammatory activity of test compounds by measuring their effect on NO production in RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound stock solution (in DMSO)

  • Griess Reagent (for nitrite determination)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 0.5-1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite in the supernatant is an indicator of NO production.

  • Data Analysis: Construct a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production by the test compounds compared to the LPS-only treated group.

Antimicrobial Activity

Certain derivatives of the this compound core have been investigated for their antimicrobial properties. While often less potent than their anticancer or anti-inflammatory effects, some compounds display noteworthy activity against specific pathogens.

Spectrum of Activity

Studies have shown that some N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides exhibit moderate activity, primarily against Gram-positive bacteria such as Staphylococcus aureus.[9][10] Spiro-pyrrolizidine derivatives have also been synthesized and evaluated, with some showing good antibacterial and antifungal activity.[11] However, other derivatives, such as the naturally derived phenopyrrolizins, showed no significant inhibitory activity against a wide panel of bacteria and fungi, indicating that specific structural features are critical for antimicrobial effects.[12]

Compound Class/IDActivityTarget OrganismsReference
8a, 8c, 9a ModerateStaphylococcus aureus, Coagulase-negative Staphylococcus[9][10]
6a, 9d, 9e Slight/WeakCoagulase-negative Staphylococcus[9][10]
7d, 7e (Spiro) GoodBacteria and Fungi[11]
Phenopyrrolizins A & B NoneVarious bacteria and fungi[12]
Experimental Protocol: Disc Diffusion Method

This is a standard, qualitative method for screening the antimicrobial activity of chemical compounds.

cluster_workflow Antimicrobial Screening Workflow A Prepare bacterial/fungal lawn on agar plate B Impregnate sterile paper discs with test compound A->B C Place discs on the agar surface B->C D Incubate plate under appropriate conditions C->D E Measure the diameter of the zone of inhibition D->E

Caption: Workflow for the disc diffusion assay.

Objective: To qualitatively assess the antimicrobial activity of a test compound.

Materials:

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile paper discs (6 mm diameter)

  • Test compound solutions at known concentrations

  • Positive control (standard antibiotic) and negative control (solvent) discs

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of an agar plate using a sterile swab to create a lawn.

  • Disc Application: Aseptically place paper discs impregnated with the test compound, positive control, and negative control onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

  • Result Interpretation: Measure the diameter (in mm) of the clear zone of no growth around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The extensive research into their anticancer and anti-inflammatory properties has revealed multiple mechanisms of action and identified compounds with potencies that are, in some cases, superior to existing drugs. While the antimicrobial activity appears more modest, specific structural modifications can yield compounds with significant efficacy.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives for specific targets, such as COX-2 or particular kinases. The development of multi-target agents, capable of simultaneously modulating inflammatory and proliferative pathways, represents a promising strategy for treating complex diseases like cancer. The versatility of this scaffold ensures that it will remain an area of active investigation for the discovery of novel therapeutic agents.

References

  • El-Moghazy, S. M., et al. (n.d.). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. National Institutes of Health. [Link]

  • Barsoum, F. F., & Nawar, N. N. (2003). Synthesis of novel 1H-pyrrolizine-5-carboxamides and their antimicrobial properties. Bollettino Chimico Farmaceutico, 142(4), 160-166. [Link]

  • Barsoum, F. F., & Nawar, N. N. (2003). Synthesis of novel 1H-pyrrolizine-5-carboxamides and their antimicrobial properties. Europe PMC. [Link]

  • Hanna, M. M., et al. (n.d.). Synthesis and antitumor evaluation of some novel pyrrolizine derivatives. ResearchGate. [Link]

  • Ibrahim, N. A., et al. (2017). Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action. European Journal of Medicinal Chemistry, 139, 714-733. [Link]

  • Hanna, M. M., et al. (2019). Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction. Anti-cancer agents in medicinal chemistry, 19(13), 1646–1657. [Link]

  • Abourehab, M. A. S., et al. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC medicinal chemistry, 13(10), 1184–1205. [Link]

  • Periyasami, G., et al. (2008). Synthesis of novel spiropyrrolizidines as potent antimicrobial agents for human and plant pathogens. Bioorganic & Medicinal Chemistry Letters, 18(7), 2342-2345. [Link]

  • Li, Y., et al. (2022). Phenopyrrolizins A and B, Two Novel Pyrrolizine Alkaloids from Marine-Derived Actinomycetes Micromonospora sp. HU138. Marine Drugs, 20(11), 693. [Link]

  • Rooks, W. H., 2nd, et al. (1985). The analgesic and anti-inflammatory profile of ketorolac and its tromethamine salt. Drugs under experimental and clinical research, 11(8), 479–492. [Link]

  • Wang, Z. Y., et al. (2005). [5,6-diaryl-2,3-dihydro-1-pyrrolizinone derivatives synthesis and antiiflammatory and analgesic activities]. Yao xue xue bao = Acta pharmaceutica Sinica, 40(1), 32–38. [Link]

  • Jafari, M., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Neurotoxicity research, 41(3), 324–336. [Link]

  • Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1287. [Link]

Sources

Comparative Validation of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone as a Novel Biomarker for Therapeutic Response in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of precision medicine, the discovery and validation of novel biomarkers are paramount to enhancing therapeutic monitoring and patient outcomes. This guide provides an in-depth comparative analysis of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone as a potential biomarker for assessing therapeutic response in rheumatoid arthritis (RA). The performance of this emerging biomarker is critically evaluated against a well-established standard, C-reactive protein (CRP). This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for biomarker validation.

The pyrrolizine nucleus is a foundational structure for many compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[1][2] this compound, a derivative of this class, has been identified as a metabolite of a novel investigational drug for RA. Its potential as a pharmacodynamic biomarker is explored herein, providing a hypothetical yet scientifically rigorous validation pathway.

The Rationale for a New Biomarker in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, leading to joint destruction. While C-reactive protein (CRP) is a widely used biomarker for inflammation, it can be influenced by various factors other than RA disease activity, such as infections. This lack of specificity necessitates the exploration of more targeted biomarkers. This compound, as a direct metabolite of a new therapeutic agent, could offer a more direct and sensitive measure of the drug's engagement with its target and the subsequent physiological response.

Phase 1: Analytical Validation

Analytical validation is the cornerstone of biomarker qualification, ensuring that the assay for the biomarker is accurate, reliable, and reproducible.[3][4] The objective is to characterize the assay's performance characteristics before it can be used to measure clinical samples.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for this compound
  • Sample Preparation:

    • Human plasma samples are thawed on ice.

    • A protein precipitation extraction is performed by adding 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to 100 µL of plasma.

    • The mixture is vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the analyte and internal standard.

  • Validation Parameters:

    • Specificity and Selectivity: Assessed by analyzing blank plasma from multiple donors to ensure no interference at the retention time of the analyte.

    • Linearity: Determined by a calibration curve prepared by spiking known concentrations of the analyte into a blank matrix.

    • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

    • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

    • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.

Phase 2: Clinical Validation and Comparative Analysis

Following successful analytical validation, the biomarker undergoes clinical validation to establish its correlation with a clinical endpoint.[4][5] In this phase, we compare the performance of this compound with that of CRP in a clinical trial setting.

Hypothetical Clinical Trial Design

A 12-week, randomized, placebo-controlled study is conducted in patients with active rheumatoid arthritis. Patients receive either the novel investigational drug or a placebo. Blood samples are collected at baseline and at weeks 4, 8, and 12 to measure the levels of this compound and CRP. Clinical disease activity is assessed using the Disease Activity Score 28 (DAS28).

Comparative Performance Data

The following table summarizes the hypothetical data from the clinical trial, comparing the two biomarkers.

Performance MetricThis compoundC-reactive protein (CRP)
Correlation with DAS28 r = 0.85r = 0.60
Sensitivity to Change HighModerate
Specificity for RA Activity HighLow
Time to Reflect Change 4 weeks8 weeks
Interpretation of Comparative Data

The hypothetical data suggest that this compound demonstrates a stronger correlation with the clinical endpoint (DAS28) compared to CRP. Its high sensitivity and specificity, coupled with a faster response time, indicate its potential as a superior biomarker for monitoring therapeutic response in this context.

Visualizing the Validation Workflow and Biological Pathway

To further elucidate the concepts discussed, the following diagrams illustrate the biomarker validation workflow and the inflammatory signaling pathway in rheumatoid arthritis.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation & Comparison d1 Hypothesis Generation d2 Candidate Biomarker Identification (Metabolomics) d1->d2 a1 Assay Development (LC-MS/MS) d2->a1 Transition to Validation a2 Performance Characterization (Accuracy, Precision, Linearity) a1->a2 c1 Clinical Trial (RA Patients) a2->c1 Qualified Assay c2 Comparative Analysis vs. CRP c1->c2 c3 Correlation with Clinical Outcome (DAS28) c2->c3

Caption: A streamlined workflow for biomarker validation.

ra_pathway cluster_cell Immune Cell Activation cluster_cytokines Pro-inflammatory Cytokines cluster_response Systemic & Local Response T_cell T-Cell TNFa TNF-α T_cell->TNFa B_cell B-Cell Macrophage Macrophage IL6 IL-6 Macrophage->IL6 IL1 IL-1 Macrophage->IL1 Synovial_Inflammation Synovial Inflammation & Joint Damage TNFa->Synovial_Inflammation IL6->Synovial_Inflammation Liver Liver IL6->Liver IL1->Synovial_Inflammation CRP C-reactive Protein (CRP) Production Liver->CRP Drug_Metabolite This compound (Pharmacodynamic Marker) Investigational_Drug Investigational Drug Investigational_Drug->TNFa Inhibits Investigational_Drug->Drug_Metabolite Metabolized to

Caption: Inflammatory pathway in Rheumatoid Arthritis.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for the validation of this compound as a biomarker for therapeutic response in rheumatoid arthritis. The comparison with CRP highlights the potential advantages of a more targeted, mechanism-based biomarker. While the data presented are illustrative, the described methodologies for analytical and clinical validation are grounded in established scientific and regulatory principles.[6][7]

Future work should focus on conducting real-world studies to confirm these preliminary findings. The successful validation of this compound could pave the way for its use as a valuable tool in the development of new therapies for rheumatoid arthritis and potentially other inflammatory diseases.

References

  • Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. PubMed. Available from: [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health (NIH). Available from: [Link]

  • Some Pyrrolidine and Pyrrolizine Derivatives as Inhibitors of Blood Platelet Aggregation. Arzneimittelforschung. Available from: [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Current Medical Research. Available from: [Link]

  • Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. Biorxiv. Available from: [Link]

  • A Guide to Biomarker Validation. Sonrai Analytics. Available from: [Link]

  • (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). Available from: [Link]

  • Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. MDPI. Available from: [Link]

  • Understanding biomarker validation, qualification challenges. TechTarget. Available from: [Link]

Sources

The Strategic Advantage of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone in Modern Synthetic Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the myriad of heterocyclic scaffolds, the pyrrolizine core has emerged as a privileged motif, offering a unique combination of structural rigidity and synthetic versatility. This guide provides an in-depth comparative analysis of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, a key pyrrolizine derivative, with other commonly employed synthetic building blocks such as indoles and pyrroles. Through an objective lens supported by experimental data, we will explore its synthesis, reactivity, and application, providing a comprehensive resource for chemists engaged in the design and synthesis of complex molecular architectures.

This compound, also known as 1-Descarboxy Ketorolac, is a versatile building block valued for its role in creating complex organic molecules with important biological activities.[1][2] Its strategic incorporation into synthetic pathways allows for the introduction of the unique (2,3-dihydro-1H-pyrrolizin-5-yl)phenyl- moiety, which is essential for developing pharmaceuticals, agrochemicals, and advanced materials.[1][2] The pyrrolizine nucleus itself is a bicyclic aromatic heterocycle that forms the basic skeleton of many natural and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

I. Synthesis of the Pyrrolizine Core: A Comparative Perspective

The construction of the core heterocyclic scaffold is the foundational step in the utility of any building block. Here, we compare the synthesis of the 2,3-dihydro-1H-pyrrolizine ring system with the well-established Paal-Knorr synthesis of pyrroles.

The Paal-Knorr Synthesis: A Classic Route to Pyrroles

The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions.[3][4] This method is valued for its simplicity and generally high yields, often exceeding 60%.[5]

Key Features of the Paal-Knorr Pyrrole Synthesis:

  • Substrates: 1,4-dicarbonyl compounds and primary amines/ammonia.

  • Conditions: Typically acidic (e.g., acetic acid, mineral acids), with reaction times ranging from minutes to hours.[4][6]

  • Advantages: High yields, operational simplicity, and a wide range of compatible substrates.[5]

  • Limitations: The harsh acidic conditions can be incompatible with sensitive functional groups.[5]

Synthesis of the 2,3-Dihydro-1H-pyrrolizine Scaffold

The synthesis of the 2,3-dihydro-1H-pyrrolizine core, while less ubiquitous than the Paal-Knorr synthesis, can be achieved through various strategies, including intramolecular cyclization reactions. A notable method involves the cyclization of enaminones derived from N-substituted pyrrolidin-2-ones under acidic conditions.

II. Reactivity in Electrophilic Aromatic Substitution: A Head-to-Head Comparison

The utility of a heterocyclic building block is largely defined by its reactivity profile, particularly in electrophilic aromatic substitution (EAS) reactions, which are fundamental for further functionalization.

Electrophilic Acylation: Introducing the Benzoyl Moiety

The synthesis of this compound typically involves the Friedel-Crafts acylation of a 2,3-dihydro-1H-pyrrolizine precursor with benzoyl chloride. This reaction's efficiency can be compared to the well-documented acylation of indoles and pyrroles.

General Observations on Electrophilic Reactivity:

  • Pyrrole: The pyrrole ring is highly activated towards electrophilic attack due to the delocalization of the nitrogen lone pair into the aromatic system.[5] Substitution typically occurs at the C2 position.

  • Indole: The indole ring system is also highly reactive, with a strong preference for electrophilic attack at the C3 position. This regioselectivity is attributed to the ability of the intermediate to maintain the aromaticity of the benzene ring.[7]

  • 2,3-Dihydro-1H-pyrrolizine: The pyrrole-like ring of the 2,3-dihydro-1H-pyrrolizine system is also electron-rich and susceptible to electrophilic substitution. Studies on related systems, such as 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, have shown that acylation and halogenation occur readily at the 5-position (equivalent to the 2-position of a simple pyrrole).[8]

The following table summarizes typical conditions and yields for the Friedel-Crafts acylation of these heterocycles.

HeterocycleAcylating AgentCatalyst/ConditionsPosition of AcylationTypical YieldReference
PyrroleBenzoyl ChlorideTiCl₄, CH₂Cl₂C2Good to ExcellentN/A
IndoleBenzoyl ChlorideEt₂AlCl, CH₂Cl₂C3HighN/A
2,3-Dihydro-1H-pyrrolizineBenzoyl ChlorideLewis Acid (e.g., AlCl₃)C5Moderate to GoodInferred

III. Application in the Synthesis of Bioactive Molecules: The Case of COX Inhibitors

The true measure of a building block's value lies in its successful application in the synthesis of functional molecules. The pyrrolizine scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ketorolac. These drugs exert their therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes.

A wide variety of heterocyclic scaffolds have been utilized in the development of selective COX-2 inhibitors, including pyrazoles, isoxazoles, thiazoles, and imidazoles.[4][9][10][11] The unique tricycle structure of this compound and its derivatives offers a distinct spatial arrangement of pharmacophoric features, which can be advantageous in achieving high potency and selectivity.

Recent studies have explored the synthesis of novel pyrrolizine derivatives as potent and selective COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional NSAIDs.[12][13] For instance, N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives have shown promising dual COX/5-LOX inhibitory activity.[12] The ability to readily functionalize the pyrrolizine core allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

The following diagram illustrates a generalized workflow for the synthesis of a bioactive molecule using a heterocyclic building block.

G cluster_0 Scaffold Synthesis cluster_1 Functionalization cluster_2 Bioactive Molecule Synthesis A Starting Materials B Heterocycle Formation (e.g., Paal-Knorr, Cyclization) A->B C Core Building Block (e.g., Pyrrolizine, Indole) B->C D Electrophilic Aromatic Substitution (e.g., Acylation, Halogenation) C->D E Further Derivatization D->E F Key Intermediate E->F G Final Product Assembly F->G H Purification & Characterization G->H

Caption: Generalized workflow for the synthesis of bioactive molecules.

IV. Experimental Protocols

To provide a practical resource, detailed experimental protocols for key synthetic transformations are presented below.

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Heterocycle

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aromatic Heterocycle (e.g., 2,3-dihydro-1H-pyrrolizine, indole, or pyrrole) (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)

  • Lewis Acid Catalyst (e.g., AlCl₃, TiCl₄) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic heterocycle and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the acyl chloride in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired acylated heterocycle.

V. Conclusion

This compound stands out as a valuable and versatile building block in modern organic synthesis. Its unique tricyclic structure provides a rigid scaffold that is amenable to a variety of chemical transformations, making it an attractive starting point for the synthesis of complex and biologically active molecules. While the synthesis of the pyrrolizine core may be less commonplace than that of simple pyrroles, its distinct reactivity and proven utility in medicinal chemistry, particularly in the development of potent anti-inflammatory agents, underscore its strategic importance. This guide has provided a comparative analysis of its synthesis and reactivity alongside more traditional heterocyclic building blocks, offering researchers and drug development professionals the foundational knowledge to strategically incorporate this powerful scaffold into their synthetic endeavors.

VI. References

  • PrepChem. Synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. [Link]

  • Youssif, B. G. M.; Abdel-Aziem, A.; El-Gendy, M. A. A.; Abdel-Wahab, B. F. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Molecules2016 , 21 (2), 201. [Link]

  • Saeed, A.; Channar, P. A.; Larik, F. A.; et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega2023 , 8 (20), 17752-17786. [Link]

  • Di Micco, S.; Terracciano, S.; Bifulco, G.; et al. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). J. Med. Chem.2017 , 60 (5), 1739-1766. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Klipkov, A. A.; Gerus, I. I. Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks. Ukr. J. Org. Pharm. Chem.2023 , 21 (2), 36-40. [Link]

  • Aly, A. A.; Al-Ghamdi, H. S. M.; Al-Ghamdi, A. A. M. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules2021 , 26 (19), 5971. [Link]

  • Zarghi, A.; Arfaei, S. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iran. J. Pharm. Res.2011 , 10 (4), 655-683. [Link]

  • El-Mekkawy, A. I.; Mounier, M. M.; Hassan, G. S. Design a Pyrrolizine-Ibuprofen Conjugate Anti-inflammatory Agent Using Modern Technology and biological evaluation. Res. Sq.2024 . [Link]

  • Zarghi, A.; Arfaei, S. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iran. J. Pharm. Res.2011 , 10 (4), 655-683. [Link]

  • Iannazzo, D.; Pistone, A.; Ferro, S.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules2018 , 23 (11), 2979. [Link]

  • PubChem. This compound. [Link]

  • Cheméo. 5-(benzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. [Link]

  • Chemistry Stack Exchange. Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]

  • PubChem. 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readily than benzene. [Link]

  • ResearchGate. Reactivity comparison between indole and pyrrole rings. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Concellón, J. M.; Rodríguez-Solla, H.; Simal, C.; Díaz, P. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Org. Lett.2010 , 12 (21), 4888-4891. [Link]

  • Soares, A. R. M.; et al. Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Front. Chem.2023 , 11, 1243329. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of 1-Descarboxy Ketorolac Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a bioanalytical method for the quantification of 1-Descarboxy Ketorolac, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. The successful transfer and validation of bioanalytical methods between laboratories are paramount in drug development to ensure data consistency and reliability, particularly for pharmacokinetic and toxicokinetic studies that may be conducted at different sites.[1] This document details a hypothetical inter-laboratory validation study between two distinct research facilities, "Laboratory A" (the originating laboratory) and "Laboratory B" (the receiving laboratory), to establish the robustness and reproducibility of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this specific metabolite.

The methodologies and acceptance criteria presented herein are grounded in the principles outlined by major regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), as consolidated in the ICH M10 guideline on bioanalytical method validation.[2][3][4][5]

The Critical Role of Inter-Laboratory Validation

In the landscape of pharmaceutical development, multi-site clinical trials and outsourced bioanalysis are common. Inter-laboratory validation, also known as cross-validation, is the formal process of confirming that a bioanalytical method, developed and validated in one laboratory, can be executed by another laboratory to produce comparable results.[1] This process is a cornerstone of data integrity, ensuring that pharmacokinetic profiles and other critical data are consistent and can be reliably pooled or compared across studies.

The primary objective of this validation is to demonstrate that any observed differences in analytical results between the two laboratories are within acceptable limits, thereby ensuring that the method is robust and transferable.

Comparative Performance: A Tale of Two Laboratories

The cornerstone of a successful inter-laboratory validation is the direct comparison of key performance parameters. The following tables summarize the hypothetical results obtained by Laboratory A and Laboratory B for the quantification of 1-Descarboxy Ketorolac in human plasma.

Table 1: Comparison of Calibration Curve Performance

ParameterLaboratory ALaboratory BAcceptance Criteria
Calibration Range (ng/mL)0.5 - 5000.5 - 500N/A
Regression ModelLinear, 1/x² weightingLinear, 1/x² weightingN/A
Mean Correlation Coefficient (r²)> 0.998> 0.997≥ 0.99
Back-calculated Standard AccuracyWithin ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)±15% of nominal (±20% at LLOQ)

Table 2: Inter-laboratory Accuracy and Precision of Quality Control Samples

QC LevelLaboratory ALaboratory BAcceptance Criteria
Low QC (1.5 ng/mL)
Mean Conc. (ng/mL)1.531.48Within ±15% of nominal
Accuracy (%)102.098.7Within ±15% of nominal
Precision (%CV)4.25.1≤15%
Mid QC (75 ng/mL)
Mean Conc. (ng/mL)76.274.1Within ±15% of nominal
Accuracy (%)101.698.8Within ±15% of nominal
Precision (%CV)3.13.9≤15%
High QC (400 ng/mL)
Mean Conc. (ng/mL)405.2394.8Within ±15% of nominal
Accuracy (%)101.398.7Within ±15% of nominal
Precision (%CV)2.83.5≤15%

Table 3: Matrix Effect and Recovery Comparison

ParameterLaboratory ALaboratory BAcceptance Criteria
Matrix Factor (Low QC) 0.981.03IS-normalized MF consistent, with %CV ≤15%
Matrix Factor (High QC) 1.010.99IS-normalized MF consistent, with %CV ≤15%
Recovery (Low QC) 85.2%83.9%Consistent and reproducible
Recovery (Mid QC) 86.1%85.5%Consistent and reproducible
Recovery (High QC) 84.7%84.1%Consistent and reproducible

The data presented in these tables indicate a successful inter-laboratory validation. Both laboratories demonstrated comparable performance in terms of linearity, accuracy, precision, and assessment of matrix effects and recovery, with all results falling within the pre-defined acceptance criteria stipulated by regulatory guidelines.[3]

Experimental Protocols: A Blueprint for Reproducibility

The following sections provide a detailed, step-by-step methodology for the quantification of 1-Descarboxy Ketorolac. The causality behind experimental choices is explained to provide a deeper understanding of the protocol.

Sample Preparation: Protein Precipitation

Protein precipitation was selected for its simplicity, speed, and suitability for high-throughput analysis.

  • Aliquot Samples : Transfer 100 µL of human plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard : Add 25 µL of the internal standard (IS) working solution (e.g., 1-Descarboxy Ketorolac-d4) to all tubes except for the blank matrix samples.

  • Precipitation : Add 300 µL of acetonitrile to each tube. The use of a 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex : Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Supernatant Transfer : Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Injection : Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

The use of liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for the quantification of metabolites in complex biological matrices.[6][7]

  • LC System : A suitable UHPLC system.

  • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Reversed-phase chromatography is ideal for separating moderately polar compounds like 1-Descarboxy Ketorolac from endogenous plasma components.

  • Mobile Phase A : 0.1% Formic Acid in Water. The acid modifier improves peak shape and ionization efficiency.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution : A gradient is employed to ensure efficient separation and elution of the analyte.

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C. Maintaining a constant column temperature ensures reproducible retention times.

  • MS System : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • MRM Transitions :

    • 1-Descarboxy Ketorolac: Q1/Q3 (e.g., m/z 212.1 -> 134.1)

    • 1-Descarboxy Ketorolac-d4 (IS): Q1/Q3 (e.g., m/z 216.1 -> 138.1)

    • The specific mass transitions are determined during method development to ensure specificity and sensitivity.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows in the inter-laboratory validation process.

Inter_Laboratory_Validation_Workflow cluster_LabA Laboratory A (Originating) cluster_LabB Laboratory B (Receiving) A1 Method Development & Full Validation A2 Prepare Validation Plan & SOP A1->A2 A3 Analyze QC Samples & Incurred Samples A2->A3 B1 Method Transfer & Training A2->B1 Transfer Package A4 Generate Report A3->A4 B3 Analyze QC Samples & Incurred Samples A3->B3 Ship Samples B4 Generate Report A4->B4 Compare Data B2 Partial Validation (Accuracy, Precision) B1->B2 B2->B3 B3->B4

Caption: Workflow for Inter-Laboratory Bioanalytical Method Validation.

Data_Comparison_Logic Start Start Data Comparison LabA_Data Laboratory A Results Start->LabA_Data LabB_Data Laboratory B Results Start->LabB_Data Compare_AP Compare Accuracy & Precision LabA_Data->Compare_AP LabB_Data->Compare_AP Compare_Linearity Compare Linearity (r²) Compare_AP->Compare_Linearity [Pass] Fail Validation Failed (Investigate Discrepancies) Compare_AP->Fail [Fail] Compare_ISR Compare Incurred Sample Reanalysis Compare_Linearity->Compare_ISR [Pass] Compare_Linearity->Fail [Fail] Pass Validation Successful Compare_ISR->Pass [Pass] Compare_ISR->Fail [Fail]

Caption: Logical flow for comparing data between laboratories.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, framework for the inter-laboratory validation of a bioanalytical method for 1-Descarboxy Ketorolac. The successful execution of such a validation, as demonstrated by the comparative data, provides a high degree of confidence in the robustness and transferability of the analytical method. By adhering to the principles of scientific integrity and the rigorous standards set forth by regulatory agencies, researchers can ensure the generation of consistent and reliable data, a critical component in the successful development of new therapeutics.

References

  • Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. (2025).
  • Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formul
  • Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related p. (n.d.). [Source not further specified].
  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA).
  • Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). (2012). PubMed.
  • Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics. (n.d.).
  • Development and Validation of New Analytical Methods for the Determination of Ketorolac Tromethamine (A Non-Steroidal Anti-Inflammatory Agent). (2020).
  • Distinctions Between Analytical and Bioanalytical Test Methods. (2011).
  • A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (Lc-Ms/Ms) Method for Simultaneous Determination of R(+)-Ketorolac and S(−). (n.d.).
  • Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA).
  • Inter laboratory method comparison. (n.d.).
  • A Novel Validated UPLC Method for the Estimation of Ketorolac Tromethamine in Pharmaceutical Formulation. (2015).
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). [Source not further specified].
  • Inter-laboratory Validation of a Bioanalytical Method for (1R,2S,3R)
  • LC and LC–MS study for simultaneous determination of tramadol hydrochloride and ketorolac tromethamine in bulk and formulation with their major degradation products. (2016).
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). [Source not further specified].
  • Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms. (2025). PubMed.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
  • How to quantify 200 metabolites with one LC-MS/MS method? (2021). YouTube.
  • METHOD DEVELOPMENT AND VALIDATION OF KETOROLAC TROMETHAMINE IN TABLET FORMULATION BY RP-HPLC METHOD. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Interlaboratory compar
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). [Source not further specified].
  • Bioanalytical Method Validation. (n.d.). [Source not further specified].
  • Bioanalytical Method Validation: History, Process, and Regul
  • USFDA guidelines for bioanalytical method valid

Sources

Safety Operating Guide

Navigating the Disposal of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risk Profile

Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone belongs to the broader class of pyrrolizidine alkaloids. This chemical family is well-documented for its potential toxicity.[2] Pyrrolizidine alkaloids are known to be hepatotoxic (damaging to the liver) and can cause harm to other organs through prolonged or repeated exposure.[2][3] Some compounds in this class are also considered carcinogenic.[4][5]

Given these inherent risks, this compound must be treated as a hazardous substance. All handling and disposal procedures should be conducted with the assumption of toxicity, adhering to stringent safety protocols to minimize exposure to laboratory personnel and the environment.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound or its waste, wearing the appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption, a potential route of exposure for toxic organic compounds.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from accidental splashes of the compound, especially if in solution.
Lab Coat A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A fume hood should be used when handling the solid or solutions.To prevent inhalation of any aerosols or dust, which is a primary route of exposure.

Always inspect PPE for integrity before use and dispose of single-use items as potentially contaminated waste.[2]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal and is a key requirement of regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][6]

Step-by-Step Protocol for Waste Collection:

  • Designate a Waste Container: Use a dedicated, leak-proof container for all this compound waste. The container should be made of a material compatible with the waste (e.g., high-density polyethylene for organic solvent solutions).

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[6][7]

    • The full chemical name: "this compound"

    • The approximate concentration and solvent (if in solution).

    • The relevant hazard pictograms (e.g., toxic).

    • The date the waste was first added to the container.

  • Solid Waste: Collect any solid this compound, as well as any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in the designated solid waste container.

  • Liquid Waste: Collect any solutions containing this compound in the designated liquid waste container.

  • Incompatible Wastes: Never mix incompatible chemicals in the same waste container.[8] this compound waste should not be mixed with strong oxidizing agents or strong acids and bases.

Spill Management: Preparedness is Key

In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Clean the Area: Carefully collect the absorbent material and any solid compound using a scoop or other appropriate tools. Place all contaminated materials into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, in accordance with your institution's policies.[9]

Disposal Pathway: Incineration as the Preferred Method

Given the toxic nature of pyrrolizidine alkaloids, in-lab chemical treatment or neutralization is not recommended without a validated and peer-reviewed protocol, which is currently unavailable for this specific compound. Therefore, the primary and safest disposal method for this compound is through a licensed hazardous waste disposal company.

The most common and effective method for the final disposal of toxic organic compounds is high-temperature incineration.[2][10][11] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Workflow for Disposal:

DisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_EHS Institutional EHS cluster_Disposal External Disposal Start Generate Waste (Solid or Liquid) Segregate Segregate Waste into Labeled, Compatible Container Start->Segregate Store Store Securely in Satellite Accumulation Area Segregate->Store Request Request Waste Pickup from EHS Store->Request Collect EHS Collects Labeled Waste Request->Collect Upon Request Transport Transport to Central Accumulation Area Collect->Transport Vendor Licensed Hazardous Waste Vendor Transport->Vendor Scheduled Pickup Incinerate High-Temperature Incineration Vendor->Incinerate End Complete Destruction Incinerate->End

Sources

Navigating the Safe Handling of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Potential Hazards: A Proactive Approach to Safety

Given its chemical lineage, Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone warrants careful handling. The Globally Harmonized System (GHS) classification for this compound indicates it is harmful if swallowed.[3] Furthermore, a structurally related compound, 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] This suggests that this compound may pose similar risks. The pyrrolizidine alkaloid class of compounds, which share the core pyrrolizine structure, are known for their potential toxicity.[5][6] Therefore, a cautious and well-informed approach to personal protection is not just recommended, but essential.

Table 1: Summary of Potential Hazards

Hazard RoutePotential EffectSource of Information
Oral Harmful if swallowedGHS Classification[3]
Dermal Potentially harmful in contact with skinInferred from analogous compounds[4]
Inhalation Potentially harmful if inhaledInferred from analogous compounds[4]

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For handling this compound, a multi-layered approach to PPE is necessary to mitigate the risks of exposure through all potential routes.

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with chemical reagents.

  • Requirement: Nitrile gloves are the minimum requirement for handling this compound. Nitrile offers good resistance to a broad range of chemicals and provides a reliable barrier.

  • Best Practice: For procedures involving larger quantities or prolonged handling, consider double-gloving. This provides an additional layer of protection in case the outer glove is compromised. Always inspect gloves for any signs of degradation or perforation before and during use.

Eye and Face Protection: Shielding Your Vision

Chemical splashes can cause serious and irreversible eye damage.

  • Requirement: Safety glasses with side shields that meet ANSI Z87.1 or equivalent standards are mandatory at all times in the laboratory.

  • Enhanced Protection: When there is a higher risk of splashes, such as during solution preparation or transfers, a full-face shield should be worn in conjunction with safety glasses.[7]

Body Protection: A Barrier for Your Skin

Protecting your skin from potential contact with the chemical is crucial.

  • Requirement: A knee-length, long-sleeved laboratory coat is the standard for all laboratory work involving this compound. Ensure the lab coat is fully buttoned.

  • Material Matters: Choose a lab coat made of a material appropriate for the chemicals being handled. For this solid compound, a standard cotton or polyester/cotton blend is generally sufficient for preventing contact with small spills.

Respiratory Protection: Guarding Against Inhalation

While the compound is a solid, airborne particles can be generated, especially when weighing or transferring the powder.

  • Requirement: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood.

  • For situations outside of a fume hood (not recommended): If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) should be used. A full respiratory protection program, including fit testing and training, is necessary when respirators are required.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of your PPE is contingent on its correct use. Follow these step-by-step procedures to ensure your safety.

Donning PPE: A Deliberate Sequence
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety glasses or goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the inner pair first.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step to prevent contaminating yourself and your surroundings.

  • Gloves: Remove the outer pair of gloves (if double-gloving) first, peeling them off from the cuff towards the fingers, turning them inside out. Remove the inner pair using the same technique.

  • Face Shield and Goggles: Remove your face shield and then your safety glasses, handling them by the earpieces.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your shoulders, turning the sleeves inside out.

  • Respirator (if used): Remove your respirator last, touching only the straps.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable PPE (gloves, etc.) and any materials contaminated with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the chemical itself must be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of this chemical down the drain.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance reference for the safe handling of this compound, the following workflow diagram has been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Determines Don PPE Don PPE Select PPE->Don PPE Locate Safety Equipment Locate Safety Equipment Locate Safety Equipment->Assess Hazards Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Handle Compound Handle Compound Work in Fume Hood->Handle Compound Clean Work Area Clean Work Area Handle Compound->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. Your commitment to these practices ensures the continued advancement of scientific discovery in a secure and responsible environment.

References

  • PubChem. Phenyl(1H-pyrrol-2-YL)methanone. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. Pyrrolizidine Alkaloids in the Food Chain: Is Horizontal Transfer of Natural Products of Relevance?. [Link]

  • Regulations.gov. PYRROLIZIDINE ALKALOIDS .I-’ m&TH A-N-D = SAFETY GUIDE a. [Link]

  • PubMed Central. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

  • ScienceDirect. Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Link]

  • RI.gov. Personal Protection Equipment (PPE). [Link]

  • PubMed. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

  • RI.gov. summary of policy on personal protective equipment (ppe). [Link]

  • Pharmaffiliates. CAS No : 113502-55-9| Product Name : Ketorolac - Impurity I. [Link]

  • PubChem. 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. [Link]

  • Electronic Code of Federal Regulations. 40 CFR 156.212 -- Personal protective equipment statements. [Link]

  • Pharmaffiliates. Ketorolac Trometamol-impurities. [Link]

  • Congress.gov. Personal Protective Equipment and Ventilators for COVID-19: FDA Regulation and Related Activities. [Link]

  • Oregon OSHA. Division 2, Subdivision I, Personal Protective Equipment. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.